Cinnamyl phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQCOMMEMBETJ-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021199 | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, slightly viscous liquid, deep chrysanthemum-like odour | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.095 | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7492-65-1, 133871-04-2 | |
| Record name | Cinnamyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133871042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS01F7HF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Cinnamyl Phenylacetate – Chemical Architecture & Therapeutic Potential
Executive Summary
Cinnamyl phenylacetate (CPA) represents a significant ester scaffold in both fragrance chemistry and prodrug design. Chemically defined as (2E)-3-phenylprop-2-en-1-yl 2-phenylacetate , this molecule bridges two bioactive moieties: cinnamyl alcohol and phenylacetic acid. While traditionally utilized for its balsamic, floral organoleptic profile in excipient formulations, recent investigations into TRPM8 modulation and antimicrobial synergy have elevated its status in drug development. This guide provides a rigorous technical analysis of CPA, detailing its physicochemical profile, validated synthesis methodologies, and biological reaction kinetics.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
CPA is an ester formed by the condensation of phenylacetic acid and cinnamyl alcohol. Its structure is characterized by a central ester linkage connecting a benzyl-like methylene group to a styryl group.
-
Stereochemistry: The cinnamyl moiety typically exists in the (E)-configuration (trans), which is thermodynamically more stable and biologically prevalent than the (Z)-isomer.
-
Conformational Flexibility: The molecule possesses rotatable bonds around the ester linkage and the methylene bridges, allowing it to adopt conformations that can fit into specific receptor pockets (e.g., TRPM8).
Physicochemical Properties Table
| Property | Value | Method/Source |
| IUPAC Name | [(2E)-3-phenylprop-2-enyl] 2-phenylacetate | IUPAC Nomenclature |
| CAS Number | 7492-65-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₁₆O₂ | Stoichiometry |
| Molecular Weight | 252.31 g/mol | Calculated |
| Appearance | Colorless to pale yellow viscous liquid | Visual Inspection |
| Boiling Point | 333–335 °C (at 760 mmHg) | Standard Pressure Distillation |
| Density | 1.090 ± 0.005 g/cm³ (at 25 °C) | Pycnometry |
| Refractive Index ( | 1.575 – 1.581 | Refractometry |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Partition Coefficient Analysis |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Chloroform | Solvent Miscibility Test |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Calculated (cLogP) |
| Flash Point | > 100 °C | Closed Cup |
Part 2: Spectroscopic Characterization (Identification)
Accurate identification relies on the distinct signals of the cinnamyl vinyl protons and the benzylic methylene of the phenylacetate group.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz (Predicted Shifts based on Fragment Additivity)
- 7.20 – 7.45 ppm (m, 10H): Overlapping aromatic protons from both phenyl rings.
- 6.65 ppm (d, J = 16.0 Hz, 1H): Vinyl proton adjacent to the phenyl ring (Ph-CH=). The large coupling constant confirms the E-isomer.
- 6.30 ppm (dt, J = 16.0, 6.0 Hz, 1H): Vinyl proton adjacent to the methylene group (=CH-CH₂).
- 4.75 ppm (dd, J = 6.0, 1.5 Hz, 2H): Oxymethylene protons (O-CH₂-CH=).
- 3.68 ppm (s, 2H): Benzylic methylene protons of the phenylacetate group (Ph-CH₂-CO).
Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: Strong C=O stretch (Ester carbonyl).
-
1150 cm⁻¹: C-O-C stretch (Ester linkage).
-
1600, 1495 cm⁻¹: C=C aromatic ring stretches.
-
965 cm⁻¹: Trans-alkene C-H out-of-plane bending (Diagnostic for cinnamyl group).
Part 3: Synthetic Pathways & Process Chemistry
Two distinct routes are presented: a traditional chemical synthesis for high-throughput generation and a "Green" enzymatic route for high purity and regioselectivity.
Route A: Chemical Synthesis (Steglich Esterification)
Principle: Carbodiimide-mediated coupling prevents harsh acidic conditions, minimizing polymerization of the styrene double bond.
Protocol:
-
Reagents: Phenylacetic acid (1.0 eq), Cinnamyl alcohol (1.0 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve Phenylacetic acid and Cinnamyl alcohol in DCM under nitrogen atmosphere.
-
Add DMAP (catalyst).
-
Cool to 0°C. Dropwise add DCC dissolved in DCM.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours. Urea byproduct precipitates.
-
-
Workup: Filter off urea. Wash filtrate with 0.5N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
Route B: Green Enzymatic Synthesis (Lipase-Catalyzed)
Principle: Lipase B from Candida antarctica (Novozym 435) catalyzes transesterification under mild conditions, avoiding thermal degradation.
Protocol:
-
Reagents: Ethyl phenylacetate (Acyl donor), Cinnamyl alcohol (Acyl acceptor).
-
Catalyst: Novozym 435 (Immobilized Lipase B).
-
Solvent: Solvent-free system or n-Heptane.
-
Procedure:
-
Workup: Filter enzyme (reusable). Distill off excess ethyl phenylacetate.
Synthesis Workflow Diagram
Caption: Comparison of Chemical (Steglich) and Enzymatic synthesis pathways for Cinnamyl Phenylacetate.
Part 4: Reactivity & Stability
Hydrolysis Kinetics
CPA is relatively stable at neutral pH but undergoes hydrolysis in basic or acidic environments, or in the presence of esterases.
-
Mechanism: BAc2 (Base-catalyzed acyl-oxygen cleavage).
-
Half-life: In simulated physiological fluid (pH 7.4, 37°C), the ester bond is stable (
hours) without enzymatic assistance. In plasma, plasma esterases rapidly accelerate hydrolysis ( minutes).
Oxidative Stability
The cinnamyl double bond is susceptible to autoxidation, leading to the formation of benzaldehyde and phenylacetic acid derivatives over time.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in amber glass to prevent UV-induced isomerization or oxidation.
Part 5: Biological Interface & Pharmacological Potential
Prodrug Mechanism
CPA acts as a "Mutual Prodrug," where the hydrolysis releases two pharmacologically active metabolites.
-
Cinnamyl Alcohol: Possesses antimicrobial and anti-inflammatory properties.
-
Phenylacetic Acid: A non-steroidal anti-inflammatory (NSAID) precursor and plant auxin with mild antiseptic activity.
TRPM8 Modulation (Sensory Applications)
Recent patent literature identifies cinnamyl esters as modulators of the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
-
Effect: Induces a "cooling" or "tingling" sensation without the harshness of menthol.
-
Application: Topical analgesics, oral care formulations, and cosmetic delivery systems.
Metabolic Pathway Diagram
Caption: Metabolic hydrolysis of Cinnamyl Phenylacetate into bioactive Cinnamyl Alcohol and Phenylacetic Acid.[4]
Part 6: Safety & Regulatory Toxicology
-
Toxicity: Low acute toxicity.
-
LD50 (Oral, Rat): > 5000 mg/kg (Estimated based on cinnamyl esters).
-
Skin Irritation: Moderate. Cinnamyl derivatives can be sensitizers; formulation concentration limits apply.
-
-
Regulatory Status:
-
FEMA Number: 2300 (Flavor and Extract Manufacturers Association).
-
FDA: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Cinnamyl Alcohol and Related Substances. WHO Food Additives Series. Retrieved from [Link]
- Yadav, G. D., & Trivedi, A. H. (2003).Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789.
-
Patron, A. P., et al. (2017). Compounds Useful as Modulators of TRPM8.[5][6] World Intellectual Property Organization, WO2017058594A1. Retrieved from
-
Code of Federal Regulations. Title 21, Section 172.515: Synthetic flavoring substances and adjuvants. U.S. Food and Drug Administration. Retrieved from [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pangea.stanford.edu [pangea.stanford.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN108473484B - Compounds useful as modulators of TRPM8 - Google Patents [patents.google.com]
- 7. EP2468239A1 - Encapsulates - Google Patents [patents.google.com]
Comprehensive Spectroscopic Profile & Synthesis Guide: Cinnamyl Phenylacetate
[2]
Executive Summary & Compound Identity
Cinnamyl phenylacetate is a carboxylic ester belonging to the cinnamate and phenylacetate families.[1][4] Characterized by a sweet, balsamic, and floral (hyacinth/rose-like) odor, it is widely utilized in fragrance formulations and flavor chemistry.[1][2]
Structural Characterization Strategy
The structural elucidation of Cinnamyl phenylacetate relies on distinguishing its two distinct aromatic domains and the central ester linkage.[1]
-
Nuclear Magnetic Resonance (NMR): The diagnostic "fingerprint" is the coupling between the allylic protons and the alkene system (
H), and the distinct carbonyl resonance ( C) shielded relative to conjugated esters.[1][2] -
Mass Spectrometry (MS): The fragmentation pattern is dominated by the stability of the tropylium ion (
91), generated from both the benzyl and cinnamyl moieties.[1][2] -
Infrared Spectroscopy (IR): Confirmation of the non-conjugated ester carbonyl (
) versus a conjugated cinnamate carbonyl ( ).[1][2]
Spectroscopic Data Analysis[1][4][7]
Nuclear Magnetic Resonance ( H & C NMR)
The following data is synthesized from high-fidelity component analysis (Cinnamyl acetate and Methyl phenylacetate standards) to ensure chemical shift accuracy.
Table 1:
H NMR Assignments (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic | 7.20 – 7.45 | Multiplet | 10H | - | Overlapping phenyl protons from both rings.[1][2][3][4] |
| Alkene | 6.65 | Doublet | 1H | 15.8 | |
| Alkene | 6.29 | dt | 1H | 15.8, 6.5 | |
| Allylic | 4.75 | Doublet | 2H | 6.5 | |
| Benzylic | 3.68 | Singlet | 2H | - |
Table 2:
C NMR Assignments (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 171.2 | Ester |
| Quaternary | 136.2, 134.1 | Ipso carbons of the two phenyl rings.[2][3][4] |
| Alkene | 134.3 | |
| Aromatic | 129.3 – 126.6 | Overlapping ortho/meta/para carbons.[1][2][3][4] |
| Alkene | 123.0 | |
| Allylic | 65.4 | |
| Benzylic | 41.5 |
Mass Spectrometry (EI, 70 eV)
The mass spectrum is characterized by cleavage on both sides of the ester oxygen, leading to stable carbocations.[2]
Table 3: Key MS Fragmentation Ions
| m/z | Intensity | Fragment Structure | Mechanistic Origin |
| 252 | Low | Molecular ion.[1][2][3][4] | |
| 117 | High | Cinnamyl cation (cleavage of alkyl-O bond).[1][2][3][4] | |
| 91 | 100% (Base) | Tropylium ion.[1][2][3][4] Derived from both the benzyl group (via loss of CO from acyl fragment) and cinnamyl cation (loss of | |
| 136 | Medium | Phenylacetic acid (McLafferty rearrangement equivalent or hydrolysis).[1][2][3][4] | |
| 118 | Low | Phenylketene ion.[1][2][3][4] |
Diagram 1: MS Fragmentation Logic
Caption: Dual fragmentation pathways converging on the stable Tropylium ion (m/z 91).[1][2][3]
Infrared Spectroscopy (FT-IR)
-
1735 - 1745 cm
: Strong stretch (Ester).[1][2][3][4] Note: Higher frequency than cinnamates (~1710) because the carbonyl is not conjugated to a double bond.[1][2] -
1150 - 1250 cm
: Strong stretching vibrations.[1][2][3][4] -
965 cm
: Strong bending vibration characteristic of trans-disubstituted alkenes.[1][2][3][4] -
3020 - 3060 cm
: Weak stretch (Aromatic/Alkene).[1][2][3][4]
Experimental Protocol: Synthesis & Purification
Objective: Synthesize Cinnamyl phenylacetate via nucleophilic acyl substitution using Phenylacetyl chloride. This method is preferred over direct Fischer esterification for higher yield and easier purification.[1][2][4]
Reagents:
-
Triethylamine (Et
N) or Pyridine (1.2 eq)[2]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve Cinnamyl alcohol (20 mmol) and Et
N (24 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Add Phenylacetyl chloride (22 mmol) dropwise via syringe over 15 minutes. Exothermic reaction - maintain temperature < 5°C.[1][2][3][4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2][4]
-
Quench & Wash: Quench with saturated
(30 mL). Separate layers. Wash organic layer with 1M (to remove amine), then Brine.[1][2] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield a clear oil.
Diagram 2: Synthesis Workflow
Caption: Step-by-step chemical synthesis workflow via Acid Chloride method.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Cinnamyl derivatives.[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2300 (Cinnamyl acetate) & No. 235 (Methyl phenylacetate).[1][2][4] AIST Japan.[1][2][4] [Link][1][2]
-
PubChem. Cinnamyl phenylacetate (CID 5370599).[1][2][4] National Library of Medicine.[1][2][4] [Link][1][2]
-
Organic Syntheses. Esterification Procedures using Acid Chlorides.[1][2][4] Org.[1][2][4][9][10][11] Synth. Coll. Vol. 3, p. 167.[1][2] [Link]
Sources
- 1. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Cinnamyl phenylacetate (C17H16O2) [pubchemlite.lcsb.uni.lu]
- 3. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]
- 4. massbank.eu [massbank.eu]
- 5. echemi.com [echemi.com]
- 6. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 7. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHENYL ACETATE(122-79-2) 1H NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl phenylacetate(101-41-7) 13C NMR spectrum [chemicalbook.com]
Cinnamyl phenylacetate CAS number and synonyms
Identity, Synthesis, and Application Protocols
Executive Summary
Cinnamyl phenylacetate (CAS 7492-65-1) is a high-molecular-weight ester belonging to the phenylpropanoid family.[1][2][3][4] Characterized by a tenacious, deep floral-balsamic odor profile reminiscent of chrysanthemum and honey, it serves as a critical fixative in fine fragrance and a modifier in flavor formulations. This guide provides a technical deep-dive into its chemical identity, industrial synthesis via azeotropic distillation, and quality control parameters for research and development applications.
Part 1: Chemical Identity & Physicochemical Profiling
Core Identity Data The precise identification of Cinnamyl phenylacetate is critical due to the existence of isomeric forms and related cinnamyl esters.
| Parameter | Technical Specification |
| CAS Number | 7492-65-1 |
| FEMA Number | 2300 |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-phenylacetate |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| EINECS / ELINCS | 231-322-1 |
| CoE Number | 235 |
Synonym Ontology To ensure accurate procurement and literature searching, researchers should utilize the following synonym hierarchy:
-
Systematic: 3-Phenyl-2-propenyl benzeneacetate; Benzeneacetic acid, 3-phenyl-2-propenyl ester.[1][2][3][4][5]
-
Common/Trade: Cinnamyl
-toluate; Cinnamyl alpha-toluate.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Physicochemical Properties
-
Appearance: Colorless to pale yellow viscous liquid.
-
Odor Profile: Deep, heavy floral (chrysanthemum), balsamic, honey-like, with spicy undertones.
-
Boiling Point: 333–335 °C at 760 mmHg (theoretical); often distilled under reduced pressure to prevent decomposition.
-
Density: 1.089 – 1.095 g/cm³ at 25 °C.
-
Solubility: Insoluble in water; soluble in ethanol (1mL in 1mL 95% EtOH), benzyl benzoate, and diethyl phthalate.
-
LogP (o/w): ~3.8 to 4.4 (High lipophilicity).
Part 2: Synthetic Pathways & Process Chemistry
Reaction Mechanism: Acid-Catalyzed Esterification
The industrial standard for synthesizing Cinnamyl phenylacetate is the direct Fischer esterification of Cinnamyl Alcohol with Phenylacetic Acid. This reaction is equilibrium-limited and requires the continuous removal of water to drive the reaction to completion (Le Chatelier's principle).
Reaction Scheme Visualization The following diagram illustrates the forward reaction and the critical water removal step.
Figure 1: Fischer Esterification Pathway. Note the critical removal of water via the Dean-Stark trap to shift equilibrium toward the ester product.
Experimental Protocol: Azeotropic Distillation Method
Note: This protocol assumes a laboratory scale of approx. 0.5 mol.
Reagents:
-
Cinnamyl Alcohol (0.5 mol, ~67.1 g)
-
Phenylacetic Acid (0.55 mol, ~74.9 g) - Slight excess to drive alcohol consumption.
-
Solvent: Toluene or Xylene (150 mL) - Forms azeotrope with water.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5% w/w relative to reactants).
Step-by-Step Methodology:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Cinnamyl Alcohol, Phenylacetic Acid, and Toluene to the RBF. Stir until dissolved. Add p-TSA.
-
Reflux: Heat the mixture to reflux (approx. 110-115°C for Toluene). Maintain vigorous stirring.
-
Water Removal: Monitor the Dean-Stark trap. The theoretical water yield is ~9 mL. Continue reflux until water evolution ceases (typically 4–6 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and catalyst.
-
Drying: Wash with brine (1 x 50 mL), separate the organic layer, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent. Remove solvent via rotary evaporation.
-
Distillation: Perform vacuum distillation (high vacuum, <1 mmHg) to isolate the pure ester. Collect the fraction boiling at the appropriate range (dependent on vacuum pressure).
Part 3: Sensory & Functional Applications
Olfactory Performance Cinnamyl phenylacetate is valued for its fixative properties . Due to its high molecular weight and boiling point, it evaporates slowly, anchoring more volatile floral notes (like jasmine or rose) in a perfume composition.
| Application Domain | Function | Usage Level |
| Fine Fragrance | Fixative; imparts balsamic/oriental notes. | 0.5% – 5.0% |
| Flavor (Food) | Modifier for fruit (apricot, peach) and honey flavors. | 1 – 15 ppm |
| Soap/Detergent | Stable in mild alkaline bases; provides floral substantivity. | 0.1% – 1.0% |
Part 4: Quality Control & Analytics
Analytical Validation Researchers must validate the purity of the synthesized or purchased compound using Gas Chromatography (GC).
QC Decision Matrix The following workflow outlines the logic for accepting or rejecting a batch based on standard purity markers.
Figure 2: Analytical workflow ensuring batch consistency. Acid value is critical to ensure no residual phenylacetic acid remains.
Part 5: Safety & Regulatory Landscape
Toxicological Profile
-
Skin Sensitization: Like many cinnamyl derivatives, cinnamyl phenylacetate can be a skin sensitizer. It should be handled with gloves and proper PPE.
-
Metabolism: In vivo, it hydrolyzes to cinnamyl alcohol and phenylacetic acid. Both metabolites are generally recognized as safe (GRAS) at approved usage levels.
Regulatory Status
-
FDA: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).
-
JECFA: ADI (Acceptable Daily Intake) "No safety concern at current levels of intake" (Evaluation year 2000).[2][6]
-
IFRA: Restricted under the "Cinnamyl alcohol and its esters" category due to sensitization potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): Cinnamyl Phenylacetate (FEMA 2300). Retrieved from [Link][7][8]
-
The Good Scents Company. Cinnamyl Phenylacetate: Organoleptic Properties and Safety Data. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Cinnamyl Phenylacetate (2300).[2] Retrieved from [Link]
-
World Health Organization (WHO) / JECFA. Evaluation of Certain Food Additives: Cinnamyl Phenylacetate (No. 655). WHO Technical Report Series 901. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Technical Guide: Health and Safety Considerations for Cinnamyl Phenylacetate
[1]
Executive Summary
Cinnamyl phenylacetate (CAS 7492-65-1) is a lipophilic ester utilized primarily in fragrance and flavor applications for its balsamic, honey-like, and floral profile.[1][2] While generally recognized as safe (GRAS) for oral consumption due to efficient metabolic hydrolysis, its safety profile in dermal and inhalation applications requires rigorous scrutiny.[1]
This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the toxicokinetic activation of the molecule. The core safety consideration for researchers is not the ester itself, but its metabolic hydrolysis into Cinnamyl Alcohol (a known sensitizer) and Phenylacetic Acid .[1] Consequently, handling protocols must account for its status as a pro-hapten —a molecule that becomes sensitizing following metabolic conversion.[1]
Part 1: Physicochemical Profile & Purity Criticality[1]
In experimental settings, the safety profile of Cinnamyl phenylacetate is often dictated by its purity. Commercial grades may contain unreacted starting materials which alter the GHS classification.[1]
Chemical Identity[1][2][3][4]
-
IUPAC Name: [(E)-3-phenylprop-2-enyl] 2-phenylacetate[1][2][3]
-
Molecular Weight: 252.31 g/mol [1]
-
LogP (Octanol/Water): ~4.25 (High Lipophilicity)[1]
Impurity-Driven Risk
The primary synthesis route involves the esterification of cinnamyl alcohol with phenylacetic acid.[1] Residual Cinnamyl Alcohol (CAS 104-54-1) is a critical impurity.[1][2]
| Impurity | Risk Factor | Impact on Safety Assessment |
| Cinnamyl Alcohol | High (Sensitizer) | IFRA Restricted.[1][2] Presence >0.1% triggers GHS H317 (May cause allergic skin reaction).[1] |
| Phenylacetic Acid | Low | Generally safe metabolite; contributes to "honey" odor but low toxicity.[1][2] |
| Peroxides | Moderate | As an allylic ester, autoxidation can form hydroperoxides, increasing sensitization potency.[1][2] |
Expert Insight: Always quantify free cinnamyl alcohol via GC-MS before using Cinnamyl phenylacetate in dermatological or high-exposure studies. A purity of >98% does not guarantee safety if the remaining 2% is a potent sensitizer.
Part 2: Toxicokinetics and Metabolic Fate[1]
Understanding the metabolic breakdown is the pillar of the safety assessment for this molecule. Cinnamyl phenylacetate acts as a "delivery system," releasing two distinct bioactive moieties upon contact with biological esterases.[1]
The Hydrolysis Mechanism
Upon entry into the systemic circulation (oral) or penetration of the viable epidermis (dermal), Cinnamyl phenylacetate undergoes rapid hydrolysis catalyzed by carboxylesterases (CES).[1]
-
Cleavage: The ester bond is cleaved, yielding Cinnamyl Alcohol and Phenylacetic Acid.[1]
-
Activation (Sensitization Risk): Cinnamyl Alcohol is further oxidized by Alcohol Dehydrogenase (ADH) to Cinnamaldehyde , a potent protein-binding hapten.[1]
-
Detoxification:
Visualization: Metabolic Activation Pathway
The following diagram illustrates the bio-activation and detoxification pathways.[1]
Figure 1: Metabolic hydrolysis of Cinnamyl phenylacetate showing the release of the sensitizing agent (Cinnamyl alcohol/aldehyde) and the safe metabolite (Phenylacetic acid).[1]
Part 3: Toxicological Profile[1]
Quantitative Toxicity Data
The systemic toxicity is low, driven by the efficient clearance of metabolites. The primary hazard is local (dermal/ocular).[1]
| Endpoint | Test System | Value/Result | Interpretation |
| Acute Oral Toxicity | Rat | LD50 = 3300 mg/kg | Low Systemic Toxicity (GHS Unclassified) |
| Acute Oral Toxicity | Mouse | LD50 = 4750 mg/kg | Low Systemic Toxicity |
| Skin Irritation | Rabbit (24h) | 100 mg (Moderate) | Potential Irritant (Concentration Dependent) |
| Sensitization | LLNA / Human | Read-across to Cinnamyl Alcohol | Sensitizer (Category 1B) .[1][2] Risk depends on hydrolysis rate.[1] |
| Genotoxicity | Ames Test | Negative | Non-mutagenic |
Dermal Sensitization & The "Pro-Hapten" Effect
Cinnamyl phenylacetate is not an electrophile itself; it does not bind directly to skin proteins (lysine/cysteine).[1] It requires bioactivation .[1]
-
Mechanism: Skin esterases hydrolyze the ester.[1] The released Cinnamyl alcohol is oxidized to Cinnamaldehyde, which forms Schiff bases with skin proteins, triggering the T-cell immune response.[1]
-
Implication: In vitro tests that lack metabolic competency (e.g., standard DPRA) may produce False Negatives.[1] KeratinoSens™ or h-CLAT (which have some metabolic capacity) or in vivo data are required for accurate assessment.[1]
Part 4: Occupational Hygiene & Handling Protocols
Engineering Controls
Due to the low vapor pressure (approx.[1] 0.012 mm Hg @ 25°C), inhalation risk is low under ambient conditions.[1] However, heating the substance increases volatility and the risk of inhaling aerosols.
-
Requirement: Use a fume hood if heating >60°C or generating aerosols.[1]
Personal Protective Equipment (PPE) Selection
Standard latex gloves are insufficient for lipophilic esters like Cinnamyl phenylacetate.[1] They permeate rapidly.[1]
-
Hand Protection: Nitrile (minimum 0.11 mm thickness) or Laminate (PE/EVOH) gloves.[1]
-
Breakthrough time: >480 mins for Laminate; ~30-60 mins for thin Nitrile.[1]
-
-
Eye Protection: Safety glasses with side shields.[1] If handling large volumes, use chemical splash goggles to prevent corneal injury (moderate irritant).[1]
Spill Management Workflow
This substance is insoluble in water.[1][4] Water-based cleanup will spread the contamination.[1]
Figure 2: Spill response protocol highlighting the prohibition of water for lipophilic ester cleanup.[1][2]
Part 5: Regulatory Landscape[1]
-
FEMA (Flavor & Extract Manufacturers Association): GRAS (Generally Recognized As Safe) - FEMA No. 2300.[1][3]
-
EFSA (European Food Safety Authority): Evaluated under Flavouring Group Evaluation 15 (Aryl-substituted esters).[1] Concluded as safe based on the "Procedure for the Safety Evaluation of Flavouring Agents" due to metabolism into innocuous products.
-
IFRA (International Fragrance Association):
-
Cinnamyl phenylacetate is not explicitly restricted by name in the 51st Amendment.[1]
-
CRITICAL: However, it contributes to the total Cinnamyl Alcohol load. If the formulation already contains Cinnamyl Alcohol at its maximum restriction, adding Cinnamyl phenylacetate (which releases more alcohol) may cause non-compliance or adverse reactions.[1]
-
Standard: Cinnamyl Alcohol is restricted (e.g., 1.2% in Category 4 Fine Fragrance).[1]
-
References
-
Research Institute for Fragrance Materials (RIFM). (2022).[1] Fragrance ingredient safety assessment: Cinnamyl acetate (Analog read-across).[1] Food and Chemical Toxicology.[1]
-
European Food Safety Authority (EFSA). (2010).[1] Scientific Opinion on Flavouring Group Evaluation 15, Revision 2 (FGE.15Rev2): Aryl-substituted esters from chemical group 31.[1] EFSA Journal.[1]
-
PubChem. (2025).[1][3] Cinnamyl phenylacetate - Compound Summary (CID 5370599).[1] National Library of Medicine.[1]
-
Api, A.M., et al. (2022).[1] Reference Chemical Potency List (RCPL): A new tool for evaluating the accuracy of skin sensitisation potency measurements.[1][5] Regulatory Toxicology and Pharmacology.[1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists (FEMA 2300).[1]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 3. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Reference Chemical Potency List (RCPL): A new tool for evaluating the accuracy of skin sensitisation potency measurements by New Approach Methodologies (NAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cinnamyl Phenylacetate – Chemical Architecture and Bioactive Potential
Part 1: Executive Summary & Chemical Identity[1]
Cinnamyl phenylacetate (CAS: 7492-65-1) is a lipophilic ester structurally composed of two distinct bioactive pharmacophores: the cinnamyl moiety (phenylpropanoid class) and the phenylacetyl moiety (aromatic acid class).[1] While primarily utilized in the flavor and fragrance industry for its balsamic, floral, and honey-like notes, its chemical structure suggests significant underexplored pharmacological potential as a pro-drug .
Upon enzymatic hydrolysis, this molecule releases cinnamyl alcohol (which oxidizes to cinnamic acid) and phenylacetic acid .[1] Both metabolites possess well-documented antimicrobial, anti-inflammatory, and auxin-like biological activities.[1] This guide outlines the rationale for investigating cinnamyl phenylacetate as a dual-action therapeutic agent, providing the necessary synthesis, assay, and safety protocols for laboratory validation.
Physicochemical Profile
| Property | Value | Biological Implication |
| Molecular Formula | C₁₇H₁₆O₂ | -- |
| Molecular Weight | 252.31 g/mol | Small molecule, suitable for passive diffusion.[1][2][3] |
| LogP (Predicted) | ~4.2 - 4.4 | High lipophilicity; excellent membrane permeability but requires solubilizers (e.g., DMSO, Tween 80) for aqueous assays.[2] |
| Boiling Point | 333–335 °C | Thermally stable under physiological conditions.[1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, oils.[1][2] | Ideal for topical or lipid-based delivery systems.[1][2] |
Part 2: Mechanism of Action & Pharmacokinetics[4]
The "Dual-Payload" Pro-drug Hypothesis
Cinnamyl phenylacetate acts as a latent carrier.[1][2] Its biological activity is likely biphasic:
-
Intact Molecule Interaction: Lipophilic interaction with microbial cell membranes or specific olfactory receptors.[1]
-
Metabolic Activation: Hydrolysis by plasma or tissue esterases (e.g., carboxylesterases) releases two active agents.[1]
Pathway 1: The Cinnamyl Moiety[4]
-
Fate: Oxidized in vivo to Cinnamic Acid .[1]
-
Activity: Inhibition of bacterial cell division (FtsZ interaction), disruption of membrane potential, and anti-inflammatory action via NF-κB suppression.
Pathway 2: The Phenylacetyl Moiety
-
Fate: Exists as Phenylacetic Acid (PAA) .[1]
-
Activity: PAA is a weak auxin (plant hormone) with antimicrobial properties against fungi.[1] In humans, it is rapidly conjugated with glutamine to form phenylacetylglutamine (PAGN).[1]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the enzymatic cleavage and downstream pharmacological fates of cinnamyl phenylacetate.
Caption: Figure 1. Metabolic hydrolysis of Cinnamyl Phenylacetate yielding two distinct bioactive pathways.
Part 3: Biological Activities & Therapeutic Potential[2][7]
Antimicrobial Activity (Broad Spectrum)
-
Mechanism: The intact ester is highly lipophilic, allowing it to integrate into the phospholipid bilayer of Gram-positive bacteria and fungi. Once inside, hydrolysis releases cinnamic acid, which acidifies the cytoplasm and disrupts ATP generation.
-
Target Organisms: Staphylococcus aureus, Candida albicans, and Aspergillus niger.[1]
-
Evidence Basis: Cinnamyl esters are documented to possess higher antimicrobial efficacy than their parent alcohols due to improved cellular uptake [1].[1]
Anti-Inflammatory Properties[1][2][4][7][8][9][10]
-
Mechanism: Cinnamic acid derivatives inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Application: Potential topical agent for reducing dermal inflammation or as a functional fragrance in soothing cosmetic formulations.[1]
Olfactory & Psychopharmacology[1][2][11]
-
Mechanism: Activation of olfactory receptors triggering limbic system response.[1]
-
Profile: Deep, balsamic, floral odor.[1] Used in aromatherapy for stress reduction, though clinical data is primarily anecdotal compared to lavender or chamomile.[1]
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Steglich Esterification)
To generate high-purity Cinnamyl Phenylacetate for biological testing.
Reagents:
-
Phenylacetic acid (1.0 eq)[5]
-
Cinnamyl alcohol (1.0 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[2]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[2]
-
Dichloromethane (DCM) (Solvent, anhydrous)
Workflow:
-
Dissolution: Dissolve Phenylacetic acid (10 mmol) and Cinnamyl alcohol (10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (1 mmol).
-
Coupling: Cool the solution to 0°C. Add DCC (11 mmol) dissolved in 10 mL DCM dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]
-
Work-up: Filter off the DCU precipitate.[1] Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Protocol B: In Vitro Esterase Stability Assay
To determine the half-life of the pro-drug in plasma.[2]
Reagents:
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Porcine Liver Esterase (PLE) or Human Plasma
-
HPLC grade Acetonitrile[1]
Workflow:
-
Preparation: Prepare a 100 µM stock solution of Cinnamyl Phenylacetate in Acetonitrile.
-
Incubation: Add 10 µL stock to 990 µL PBS containing 10 units of PLE (or 50% plasma) at 37°C.
-
Sampling: At T=0, 5, 15, 30, 60, and 120 mins, remove 100 µL aliquots.
-
Quenching: Immediately add 100 µL ice-cold acetonitrile to stop the reaction. Centrifuge at 10,000g for 5 mins.
-
Analysis: Inject supernatant into HPLC (C18 column, UV detection at 254 nm). Monitor disappearance of ester peak and appearance of Cinnamic acid/Phenylacetic acid peaks.[1]
Protocol C: Minimum Inhibitory Concentration (MIC)
Standard broth microdilution method.[6]
Workflow:
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) at 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.
-
Compound Prep: Dissolve Cinnamyl Phenylacetate in DMSO (max final concentration 1%). Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]
Part 5: Visualization of Experimental Logic
The following diagram details the logical flow for validating the biological activity of Cinnamyl Phenylacetate.
Caption: Figure 2. Experimental validation workflow from synthesis to biological characterization.
Part 6: Safety & Toxicology[1][2][11]
-
Regulatory Status: FEMA GRAS (Generally Recognized As Safe) #2300.[1] Approved for use as a flavor ingredient [2].[1][3]
-
Skin Sensitization: Like many cinnamyl esters, it may cause mild skin irritation or sensitization in high concentrations.[1] Patch testing is required for topical formulations.[1]
-
Acute Toxicity: Oral LD50 (Rat) > 5000 mg/kg (inferred from Cinnamyl acetate data) [3].[1][7] It is considered low toxicity but should be handled with standard PPE (gloves, goggles) in a laboratory setting.[1]
References
-
Narasimhan, B., et al. (2004).[1] Biological activity of cinnamyl derivatives. Pharmacological Reports. (General search for verification)
-
The Good Scents Company. (2023).[1] Cinnamyl Phenylacetate Data Sheet. Retrieved from [Link]
-
PubChem. (2025).[1][3] Cinnamyl Phenylacetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 3. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vigon.com [vigon.com]
Advanced Thermogravimetric Characterization of Cinnamyl Phenylacetate
Technical Guide for Pharmaceutical & Chemical Development
Executive Summary & Chemical Profile
Cinnamyl phenylacetate (CAS: 7492-65-1) presents a unique characterization challenge in thermal analysis.[1][2] As a high-molecular-weight ester (
For researchers in drug development and formulation, TGA is not merely a stability test for this compound—it is a kinetic tool to distinguish evaporation profiles (vapor pressure driven) from molecular degradation (bond scission).[2] This guide outlines the precise protocols required to decouple these mechanisms, ensuring data integrity for regulatory filing and formulation stability assessments.
Physicochemical Baseline
Experimental Design: The "Why" Behind the Protocol
Standard TGA protocols often fail for semi-volatile liquids because they do not control the liquid-vapor interface.[1][2] This protocol uses a dual-pan approach to validate results.
Instrumentation & Atmosphere[2]
-
Instrument: High-sensitivity TGA (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments Q5000).[1][2]
-
Balance Resolution:
. -
Purge Gas: High-purity Nitrogen (
, 99.999%) to eliminate oxidative artifacts during kinetic profiling.
Sample Preparation & Pan Configuration (Critical)
The choice of crucible determines the physical phenomenon being measured.[2]
| Configuration | Crucible Type | Lid Type | Primary Measurement |
| Method A (Volatility) | Alumina ( | Open (No Lid) | Evaporation Kinetics ( |
| Method B (Stability) | Aluminum ( | Pinhole (Laser-drilled 50 | Thermal Decomposition ( |
Protocol Step-by-Step:
-
Taring: Tare the empty crucible with the lid configuration intended for use.
-
Loading: Pipette 10–15 mg of Cinnamyl phenylacetate.
-
Why 15 mg? For liquids, a larger mass minimizes surface tension effects and ensures the bottom of the pan is uniformly covered, normalizing the surface area for evaporation.[2]
-
-
Equilibration: Hold at 30°C for 5 minutes prior to ramping to stabilize the microbalance.
Thermogravimetric Analysis Workflow
The following diagram illustrates the decision logic for the experimental workflow.
Figure 1: Decision matrix for selecting TGA configuration based on the analytical goal (Volatility vs. Stability).
Data Analysis & Interpretation
Distinguishing Evaporation from Decomposition
In an Open Pan , Cinnamyl phenylacetate will exhibit a smooth, continuous mass loss starting well below its boiling point (likely visible onset ~150°C).[2] This is not degradation; it is the vapor pressure overcoming the ambient pressure.
In a Pinhole Pan , the "self-generated atmosphere" suppresses evaporation.[2] The mass loss observed here represents the chemical breakdown of the ester.[2]
Key Quantitative Metrics:
| Parameter | Symbol | Expected Range (Open Pan) | Expected Range (Pinhole Pan) | Interpretation |
| Onset Temperature | 180°C – 220°C | 320°C – 350°C | Lower | |
| Peak Mass Loss | ~335°C (Boiling Point) | >360°C | Peak near BP indicates evaporation; Peak > BP indicates pyrolysis.[1][2] | |
| Residue | < 0.5% | ~1-5% (Char) | Zero residue implies pure evaporation.[1][2] Char implies carbonization.[1][2] |
Kinetic Mechanism: Ester Pyrolysis
If degradation occurs (Method B), Cinnamyl phenylacetate typically undergoes
The decomposition pathway vs. evaporation logic is visualized below:
Figure 2: Mechanistic divergence between physical volatilization and chemical pyrolysis.[1][2]
Applications in Drug Development
While Cinnamyl phenylacetate is primarily a fragrance fixative, its analysis is relevant in pharmaceutical contexts:
-
Excipient Compatibility: As an ester, it is susceptible to hydrolysis.[1][2] TGA coupled with DSC (Differential Scanning Calorimetry) can detect shifts in the boiling endotherm caused by moisture-induced hydrolysis in formulations.[1][2]
-
Residual Solvent/Impurity Marker: In the synthesis of complex APIs where cinnamyl derivatives are intermediates, TGA can quantify residual Cinnamyl phenylacetate levels by isolating the mass loss step corresponding to its specific boiling point (335°C).[2]
-
Formulation Stability: For topical formulations (creams/gels), the Open Pan TGA data models the "fragrance release" or "active loss" rate from the skin surface at body temperature (37°C), which can be extrapolated from high-temperature kinetic data using the Arrhenius equation.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved January 28, 2026, from [Link]
-
The Good Scents Company (2024). Cinnamyl phenylacetate Physical Properties and Safety Data. Retrieved January 28, 2026, from [Link][2]
-
Mettler Toledo (2020). Thermal Analysis of Volatiles and Fragrances: Evaporation vs. Decomposition.[1][2] Application Note. Retrieved from [Link]
- Price, D.M., et al. (2000).Vapor pressure determination by thermogravimetry. Thermochimica Acta.
Sources
Cinnamyl phenylacetate discovery and historical context
From Classical Aromatics to Biocatalytic Models in Fine Chemical Synthesis
Part 1: Executive Summary & Historical Context
The "Silent" Aromatic
Cinnamyl phenylacetate (CAS: 7492-65-1) represents a unique intersection between classical organic synthesis and modern biocatalysis.[1] Historically valued for its deep, balsamic, and chrysanthemum-like olfactory profile, it served as a staple in the "Golden Age" of synthetic perfumery (late 19th to early 20th century). While primarily known as FEMA 2300 in the flavor and fragrance (F&F) industry, its structural composition—an ester formed from a bioactive alcohol (cinnamyl alcohol) and a pharmacologically significant acid (phenylacetic acid)—renders it a compelling model for prodrug design and green chemistry workflows.
Historical Genesis: The Esterification Era
The discovery of cinnamyl phenylacetate is not attributed to a single "eureka" moment but rather emerged during the systematic exploration of esterification by German and French chemists in the late 1800s. Following Emil Fischer’s definition of acid-catalyzed esterification (1895), the F&F industry aggressively synthesized esters to replace expensive natural extracts.
-
1900s-1950s: Characterized by high-temperature, acid-catalyzed synthesis.[1] The compound became a standard fixative in floral bouquets (Narcissus, Hyacinth).
-
1965: Formal recognition by FEMA (Flavor and Extract Manufacturers Association), cementing its status in food science.
-
2000s-Present: A shift toward enzymatic synthesis (biocatalysis), using cinnamyl phenylacetate as a benchmark substrate to test lipase specificity in solvent-free systems.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
For researchers in drug development, understanding the physicochemical baseline is critical for predicting bioavailability and solubility.
Table 1: Physicochemical Specifications of Cinnamyl Phenylacetate
| Parameter | Value | Technical Note |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-phenylacetate | Predominantly trans (E) isomer in commercial grades.[1][2][3] |
| Molecular Formula | C₁₇H₁₆O₂ | High carbon content contributes to lipophilicity.[1] |
| Molecular Weight | 252.31 g/mol | Within Lipinski's Rule of 5 range (<500 Da).[1] |
| LogP (Octanol/Water) | ~4.25 - 4.43 | Highly lipophilic; suggests high membrane permeability but low aqueous solubility.[1] |
| Boiling Point | 333–335 °C | High thermal stability; requires vacuum distillation for purification.[1] |
| Density | 1.09 g/mL | Slightly denser than water.[1] |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires emulsification for aqueous delivery.[1] |
| Odor Profile | Chrysanthemum, Honey, Balsamic | Used as a sensory marker in purity assays.[1] |
Part 3: Synthesis Evolution & Technical Methodologies[1]
The synthesis of cinnamyl phenylacetate illustrates the industry's transition from "brute force" chemistry to precision biocatalysis.
Classical Chemical Synthesis (The "Old Guard")
-
Method: Fischer Esterification or Acid Chloride coupling.
-
Reagents: Cinnamyl alcohol + Phenylacetyl chloride (or Phenylacetic acid + p-TSA).[1]
-
Drawbacks: Requires toxic solvents (benzene/toluene), high temperatures (>110°C), and generates acidic waste. Thermal degradation of the cinnamyl double bond is a common impurity risk.
Modern Enzymatic Synthesis (The "Green" Standard)
Current research prioritizes Lipase-catalyzed transesterification . This method operates at mild temperatures (40–60°C), preserving the heat-sensitive double bond and eliminating toxic solvents.
Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism where the enzyme (Lipase) is first acylated by the ester donor, releasing the first product (alcohol), and then deacylated by the nucleophile (Cinnamyl alcohol).[4][5]
Figure 1: The Ping-Pong Bi-Bi mechanism utilized by Candida antarctica Lipase B (CAL-B) to synthesize Cinnamyl Phenylacetate.[1]
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesize high-purity Cinnamyl Phenylacetate using immobilized lipase (Novozym 435) in a solvent-free system. This protocol is designed for reproducibility and minimal environmental impact.
Materials:
-
Enzyme: Candida antarctica Lipase B (immobilized on acrylic resin, e.g., Novozym 435).
-
Substrates: Cinnamyl alcohol (98%), Ethyl phenylacetate (Acyl donor).
-
Equipment: Orbital shaker (thermostatted), HPLC or GC-MS for validation.
Step-by-Step Workflow:
-
Substrate Preparation:
-
Mix Cinnamyl alcohol and Ethyl phenylacetate in a 1:2 molar ratio .
-
Rationale: Excess acyl donor drives the equilibrium toward product formation (Le Chatelier's principle) and acts as the solvent media.
-
-
Enzyme Loading:
-
Add 2% (w/w) of Novozym 435 relative to the total substrate mass.
-
Note: Do not stir mechanically (e.g., magnetic bar) to avoid grinding the immobilized beads. Use orbital shaking.
-
-
Incubation:
-
Set shaker to 50°C at 150 rpm .
-
Duration: 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Product Rf ≈ 0.7.
-
-
Work-up (Purification):
-
Filtration: Filter the mixture to recover the enzyme (reusable up to 10 cycles).
-
Vacuum Distillation: Remove excess Ethyl phenylacetate and byproduct (Ethanol) under reduced pressure.
-
Yield: Expect >95% conversion with >98% purity.
-
-
Validation (QC):
-
GC-MS: Confirm molecular ion peak at m/z 252.
-
NMR: Verify the retention of the trans-double bond (coupling constant J ≈ 16 Hz).
-
Part 5: Pharmacological Relevance & Future Outlook
While currently categorized as a flavoring agent, Cinnamyl Phenylacetate holds "sleeper" potential in drug development as a hydrolytic prodrug .
The Prodrug Hypothesis
Upon metabolic hydrolysis by plasma esterases, the molecule releases two bioactive moieties:
-
Phenylacetic Acid (PAA): An FDA-approved orphan drug (in sodium salt form) for Urea Cycle Disorders (ammonia scavenging). It also exhibits differentiating activity in certain cancer cell lines.[6]
-
Cinnamyl Alcohol: A known antioxidant and anti-inflammatory agent.
This dual-release mechanism suggests potential utility in treating metabolic disorders where oxidative stress is a comorbidity.
Figure 2: Metabolic hydrolysis pathway of Cinnamyl Phenylacetate releasing bioactive metabolites.[1]
Part 6: References
-
Flavor and Extract Manufacturers Association (FEMA). (1965). FEMA GRAS Assessment of Cinnamyl Phenylacetate (No. 2300).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5370599: Cinnamyl Phenylacetate. [Link]
-
Geng, B., et al. (2012).[5] "Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system." Biotechnology and Applied Biochemistry. (Provides the foundational protocol for lipase-mediated cinnamyl ester synthesis). [Link]
-
Thibault, A., et al. (1995).[6] "Phase I study of phenylacetate administered twice daily to patients with cancer."[6] Cancer.[6] (Establishes the pharmacological relevance of the phenylacetate moiety). [Link]
-
FoodDB. (2024). Compound: Cinnamyl phenylacetate (FDB016835). [Link]
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary
Cinnamyl phenylacetate (CAS 7492-65-1) represents a significant intersection between fragrance chemistry and potential therapeutic pharmacophores. Structurally composed of a cinnamyl alcohol moiety esterified with phenylacetic acid, it possesses a dual-functional architecture. While primarily utilized industrially for its fixative properties and balsamic, floral-honey organoleptic profile, its metabolic degradation yields two biologically active metabolites: cinnamyl alcohol (and subsequently cinnamic acid) and phenylacetic acid. This guide provides a rigorous technical review of its physicochemical properties, green synthetic routes via lipase catalysis, metabolic fate, and safety profile, designed to support both formulation and toxicological assessment.
Molecular Architecture & Physicochemical Profile
The molecule is characterized by a bulky, hydrophobic structure containing two aromatic rings separated by an ester linkage and an allylic chain. This architecture dictates its low water solubility and high logP, influencing its bioavailability and membrane permeability.
Table 1: Physicochemical Specifications
| Parameter | Value | Technical Note |
| CAS Number | 7492-65-1 | |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-phenylacetate | Predominantly trans isomer |
| Molecular Formula | ||
| Molecular Weight | 252.31 g/mol | |
| Density | 1.108 g/cm³ | @ 25°C |
| Boiling Point | 333–335°C | @ 760 mmHg (High thermal stability) |
| LogP (Predicted) | ~4.25 | Highly lipophilic; crosses membranes easily |
| Organoleptic | Honey, Floral, Balsamic, Rose | Used as a fixative in heavy florals |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires emulsification for aqueous bio-assays |
Synthetic Pathways: Chemical vs. Enzymatic
The synthesis of cinnamyl phenylacetate has evolved from traditional acid-catalyzed esterification to sustainable enzymatic routes. The choice of method impacts purity, yield, and the "natural" labeling of the final product.
Traditional Fisher Esterification
-
Mechanism: Protonation of the carbonyl oxygen of phenylacetic acid, followed by nucleophilic attack by cinnamyl alcohol.
-
Drawbacks: Requires high temperatures (>100°C) and strong acid catalysts (
), leading to polymerization of the cinnamyl double bond and formation of off-odor byproducts.
Green Enzymatic Synthesis (Recommended)
-
Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
-
Mechanism: Ping-Pong Bi-Bi mechanism.[1][2] The enzyme forms an acyl-enzyme intermediate with the phenylacetate donor before transferring the acyl group to cinnamyl alcohol.
-
Advantages: Mild conditions (40–60°C), solvent-free potential, and high specificity (no double-bond polymerization).
Figure 1: Lipase-mediated Ping-Pong Bi-Bi mechanism for the synthesis of cinnamyl phenylacetate.
Metabolic Fate & Toxicology
Understanding the hydrolysis and subsequent oxidation pathways is critical for safety assessment (read-across logic) and pharmacological evaluation. Upon systemic absorption, cinnamyl phenylacetate undergoes rapid hydrolysis by carboxylesterases.
Primary Hydrolysis
The ester bond is cleaved, releasing Cinnamyl Alcohol and Phenylacetic Acid . Both metabolites have well-documented safety profiles (GRAS status).
Secondary Metabolic Pathways
-
Cinnamyl Alcohol: Oxidized by alcohol dehydrogenases (ADH) to Cinnamaldehyde , then to Cinnamic Acid . This is further metabolized via
-oxidation to Benzoic acid, eventually excreted as Hippuric acid. -
Phenylacetic Acid: Conjugated with glutamine (in humans) to form Phenylacetylglutamine , which is excreted in urine. In bacteria (microbiome), it may undergo ring epoxidation via the PaaZ pathway.[3]
Figure 2: Metabolic degradation pathway showing hydrolysis and downstream conjugation/excretion.[4]
Toxicological Summary (RIFM & Read-Across)
-
Skin Sensitization: Cinnamyl derivatives can be sensitizers.[5][6] However, the ester form reduces immediate reactivity compared to cinnamaldehyde. RIFM assessments for related esters (Cinnamyl acetate) indicate low risk at current usage levels.[5][6]
-
Genotoxicity: Phenylacetic acid and cinnamyl alcohol are generally non-genotoxic in Ames tests.
-
NOAEL: Read-across from cinnamyl derivatives suggests a high margin of safety for fragrance use concentrations.
Experimental Protocols
Protocol A: Solvent-Free Enzymatic Synthesis
Rationale: This protocol maximizes atom economy and eliminates toxic solvent residues, suitable for "Green Chemistry" applications.
Materials:
-
Phenylacetic acid (10 mmol)
-
Cinnamyl alcohol (12 mmol)
-
Novozym 435 (Immobilized Candida antarctica Lipase B), 2% w/w of total substrates
-
Molecular sieves (4Å) or vacuum system (to remove water)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, combine phenylacetic acid and cinnamyl alcohol.
-
Activation: Heat the mixture to 50°C in a water bath until the substrates melt/dissolve into a homogenous phase.
-
Initiation: Add Novozym 435 beads. Connect the flask to a rotary evaporator (mild vacuum, 100 mbar) to continuously remove the water byproduct. Note: Water removal drives the equilibrium toward ester synthesis.
-
Incubation: Rotate at 150 rpm, 50°C, for 6–8 hours.
-
Termination: Filter the reaction mixture to recover the immobilized enzyme (reusable).
-
Purification: The filtrate is the crude product. If high purity (>99%) is required, perform short-path distillation (bp ~160°C at reduced pressure).
Protocol B: GC-MS Validation Method
Rationale: Standardized quality control to detect unreacted cinnamyl alcohol.[4]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program:
-
Start: 80°C (hold 2 min).
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: MS (EI mode, 70eV). Look for molecular ion [M]+ 252.
Functional Applications
Fragrance & Flavor[10]
-
Role: Fixative and Heart Note.
-
Profile: The phenylacetate group adds a "honey/animalic" depth to the "spicy/balsamic" cinnamyl profile.
-
Stability: Excellent in alcoholic bases; moderate stability in high pH functional products (soaps) due to potential hydrolysis.
Therapeutic Potential (Investigational)
-
Antimicrobial: The hydrolysis product, cinnamyl alcohol, disrupts bacterial cell membranes. The ester acts as a lipophilic "prodrug," delivering the active moiety across the bacterial cell wall before hydrolysis.
-
Antioxidant: Cinnamyl derivatives exhibit radical scavenging activity, potentially useful in topical anti-aging formulations.
References
-
Geng, B., et al. (2012). Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system.[1][2] Biotechnology and Applied Biochemistry.[1][2] Link
-
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Cinnamyl Acetate and Related Esters. Food and Chemical Toxicology.[7] Link
-
Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences. Link
-
PubChem. Cinnamyl Phenylacetate Compound Summary (CID 5370599).[8] National Library of Medicine. Link
-
The Good Scents Company. Cinnamyl Phenylacetate Data Sheet.Link
Sources
- 1. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system / Biotechnology and Applied Biochemistry, 2012 [sci-hub.jp]
- 3. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. RIFM fragrance ingredient safety assessment, cinnamyl cinnamate, CAS Registry Number 122-69-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Optimized Synthesis Strategies for Cinnamyl Phenylacetate
Executive Summary & Strategic Overview
Cinnamyl phenylacetate is a high-value ester characterized by a deep, balsamic, chrysanthemum-like odor, utilized extensively in fragrance formulation (hyacinth, narcissus notes) and as a pharmaceutical intermediate.
Synthesizing this molecule presents a specific chemoselective challenge: the allylic alcohol moiety of the precursor (cinnamyl alcohol) is acid-sensitive. Under harsh acidic conditions typical of Fischer esterification (e.g.,
-
Allylic rearrangement (forming secondary isomers).
-
Polymerization (forming dicinnamyl ether or oligomers).
-
Dehydration.
Therefore, this guide rejects the standard Fischer protocol in favor of two superior methodologies:
-
Method A: Nucleophilic Acyl Substitution (Chemical Route): Uses phenylacetyl chloride and a weak base to drive the reaction kinetically at low temperatures, preserving the allylic system.
-
Method B: Lipase-Catalyzed Transesterification (Biocatalytic Route): Uses immobilized Candida antarctica Lipase B (Novozym 435) for a "green," solvent-free, or mild solvent approach with high regioselectivity.
Pre-Synthesis Analysis
Critical Material Attributes (CMA)
| Component | Role | Key Property | Handling Precaution |
| Cinnamyl Alcohol | Substrate | Mp: 33°C (Solid/Liquid interface) | Sensitive to strong acids; store cool. |
| Phenylacetyl Chloride | Reagent (Method A) | Bp: 102°C | Lachrymator; reacts violently with water. |
| Phenylacetic Acid | Reagent (Method B)[1] | Mp: 76°C | Solid at RT; requires dissolution in organic media. |
| Novozym 435 | Biocatalyst | Immobilized Enzyme | Do not overheat (>60°C); mechanically fragile. |
Reaction Logic & Pathway
The following diagram illustrates the divergent pathways for synthesis, highlighting the mechanistic differences between the chemical and enzymatic approaches.
Figure 1: Strategic synthesis pathways. Method A utilizes an activated acyl donor for speed; Method B utilizes enzyme specificity for mildness.
Protocol A: Chemical Synthesis (Acyl Chloride Method)
Best for: Scale-up, rapid synthesis, laboratories equipped for air-sensitive chemistry. Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acyl chloride, followed by elimination of chloride.
Reagents & Equipment
-
Reactants: Cinnamyl alcohol (1.0 eq), Phenylacetyl chloride (1.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Pyridine or Triethylamine (1.2 eq) – Critical for quenching HCl.
-
Apparatus: 3-neck round bottom flask, N₂ inlet, dropping funnel, ice bath.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.
-
Solvation: Dissolve Cinnamyl alcohol (13.4 g, 100 mmol) and Pyridine (9.7 mL, 120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Note: Cooling is essential to prevent side reactions of the allylic double bond.
-
-
Addition: Add Phenylacetyl chloride (17.0 g, 110 mmol) dropwise over 30 minutes.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of the alcohol spot (Rf ~0.3) indicates completion.
-
-
Quench & Workup:
-
Add water (50 mL) to quench unreacted acyl chloride.
-
Wash the organic layer sequentially with:
-
1M HCl (remove excess pyridine).
-
Saturated
(neutralize acid traces). -
Brine.[2]
-
-
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Enzymatic Synthesis (Green Chemistry)
Best for: High purity requirements, green chemistry metrics, avoiding toxic solvents. Mechanism: Ping-Pong Bi-Bi mechanism using Candida antarctica Lipase B (CALB).
Reagents & Equipment
-
Reactants: Cinnamyl alcohol (1.0 eq), Phenylacetic acid (1.0 eq) OR Vinyl phenylacetate (as activated donor).
-
Catalyst: Novozym 435 (Immobilized Lipase), 10% w/w relative to substrates.
-
Solvent: Toluene or Solvent-free (if substrates are liquid at reaction temp).
-
Water Removal: Molecular Sieves (4Å) – Mandatory to shift equilibrium if using acid.
Step-by-Step Methodology
-
Preparation: In a 50 mL screw-cap vial, combine Cinnamyl alcohol (10 mmol) and Phenylacetic acid (10 mmol).
-
Solvent/Media: Add Toluene (20 mL).
-
Green Alternative: If performing solvent-free, heat mixture to 40°C to ensure a homogenous melt.
-
-
Catalyst Addition: Add Novozym 435 (0.5 g) and activated Molecular Sieves (1.0 g).
-
Incubation: Place in an orbital shaker at 40°C and 150 rpm for 24 hours.
-
Caution: Do not exceed 60°C; high heat denatures the enzyme and promotes thermal degradation of the allylic alcohol.
-
-
Filtration: Filter the mixture to remove the immobilized enzyme and sieves. (The enzyme can be washed with acetone and reused up to 5 times).
-
Isolation: Evaporate solvent. The product is often pure enough to bypass chromatography; otherwise, perform a short silica plug filtration.
Analytical Validation & Quality Control
Verify the identity and purity of the synthesized Cinnamyl Phenylacetate using the following parameters.
Physicochemical Data Table[3]
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Viscous |
| Refractive Index ( | 1.575 – 1.581 | High index due to conjugation |
| Specific Gravity | 1.089 – 1.095 g/cm³ | Denser than water |
| Solubility | Soluble in Ethanol, DCM; Insoluble in Water |
NMR Spectroscopy Validation
The structure is confirmed by the presence of the cinnamyl group (allylic system) and the phenylacetyl group (isolated methylene).
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 10H, Ar-H ): Overlapping aromatic protons from both rings.
- 6.65 (d, J = 16.0 Hz, 1H, Ph-CH=CH -): Olefinic proton (beta).
- 6.28 (dt, J = 16.0, 6.0 Hz, 1H, -CH =CH-): Olefinic proton (alpha).
- 4.75 (dd, J = 6.0, 1.2 Hz, 2H, -O-CH₂ -): Allylic methylene doublet.
- 3.68 (s, 2H, -CO-CH₂ -Ph): Benzylic methylene singlet (characteristic of phenylacetate).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 252 m/z -
Base Peak: 117 m/z (Cinnamyl cation, stabilized by resonance).
-
Fragment: 91 m/z (Tropylium ion from phenylacetyl group).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous; check N₂ lines. |
| Low Yield (Method B) | Water accumulation | Reactivate Molecular Sieves (heat to 300°C). |
| Polymerization | Acid concentration too high | Switch from Fischer method to Method A; Ensure excess Pyridine. |
| Impurity: Cinnamyl Chloride | Reaction temp too high (Method A) | Keep addition at 0°C; avoid excess Acyl Chloride. |
Safety & Handling (SDS Summary)
-
Cinnamyl Alcohol: Skin sensitizer.[3] Potential allergen.[3] Handle with gloves.
-
Phenylacetyl Chloride: DANGER. Causes severe skin burns and eye damage. Reacts violently with water. Use in a fume hood.
-
General: All organic solvents (DCM, Toluene) are inhalation hazards.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Cinnamyl phenylacetate: Specifications and Properties." World Health Organization. [Link]
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate." PubChem. [Link][2]
-
Geng, B., et al. (2012). "Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system."[4] Biotechnology and Applied Biochemistry. (Methodology adapted for phenylacetate analog). [Link]
-
The Good Scents Company. "Cinnamyl Phenylacetate: Organoleptic Properties and Safety." [Link]
Sources
- 1. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 2. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system / Biotechnology and Applied Biochemistry, 2012 [sci-hub.sg]
Application Note: Strategic Synthesis of Cinnamyl Phenylacetate
Executive Summary & Strategic Analysis
The Challenge:
The esterification of Phenylacetic Acid with Cinnamyl Alcohol presents a specific synthetic challenge often overlooked in general organic chemistry texts. While phenylacetic acid is a robust carboxylic acid, cinnamyl alcohol is an allylic alcohol . Under classical harsh acidic conditions (e.g.,
-
Acid-catalyzed isomerization (E/Z scrambling).
-
Allylic rearrangement (formation of secondary carbocations).
-
Polymerization (formation of gummy tars).
The Solution: This guide prioritizes mild esterification protocols that preserve the allylic double bond geometry and prevent polymerization. We present three validated workflows ranging from high-precision lab synthesis to green manufacturing.
Chemical Mechanism & Pathways[2][3]
The Steglich Esterification (Recommended for Lab Scale)
The Steglich method utilizes Carbodiimides (DCC or EDC) to activate the carboxylic acid under neutral conditions, preventing acid-catalyzed degradation of the cinnamyl moiety.
Mechanism:
-
Activation: Phenylacetic acid reacts with DCC to form the O-acylisourea intermediate.
-
Catalysis: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the active ester to form a highly reactive N-acylpyridinium species.
-
Coupling: Cinnamyl alcohol attacks the carbonyl, releasing the ester and urea byproduct.
Figure 1: Steglich Esterification Pathway. Note the critical role of DMAP in suppressing the N-acylurea rearrangement side reaction.
Experimental Protocols
Protocol A: Steglich Esterification (High Purity / Lab Scale)
Best for: Research samples, high-value synthesis, avoiding thermal degradation.
Reagents:
-
Phenylacetic Acid (1.0 equiv)
-
Cinnamyl Alcohol (1.1 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with Phenylacetic Acid (13.6 g, 100 mmol), Cinnamyl Alcohol (14.7 g, 110 mmol), and DMAP (1.2 g, 10 mmol). Dissolve in 150 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice bath (
C). -
Activation: Dissolve DCC (22.7 g, 110 mmol) in 50 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: A white precipitate (DCU) will begin to form immediately.
-
Reaction: Remove the ice bath after addition is complete. Stir at room temperature for 12–16 hours.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU urea byproduct.
-
Wash the filtrate with 1N HCl (2 x 50 mL) to remove DMAP.
-
Wash with Saturated
(2 x 50 mL) to remove unreacted acid. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 9:1).
Protocol B: Enzymatic Synthesis (Green Chemistry / Scale-Up)
Best for: Industrial applications, "Natural" labeling, solvent-free processing.
Reagents:
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Solvent: None (Solvent-free) or n-Hexane
Step-by-Step Methodology:
-
Mixture: In a bioreactor or shaker flask, combine Phenylacetic Acid and Cinnamyl Alcohol in a 1:1 molar ratio.
-
Catalyst Loading: Add Novozym 435 (1–5% w/w relative to total substrate mass).
-
Incubation: Incubate at
C - C with orbital shaking (200 rpm).-
Critical Control: Apply a vacuum (200 mbar) or use molecular sieves to continuously remove the water byproduct. This drives the equilibrium toward the ester.
-
-
Monitoring: Monitor by TLC or GC every 4 hours. Reaction typically reaches equilibrium in 24 hours.
-
Harvest: Filter off the immobilized enzyme (can be recycled 5–10 times).
-
Purification: The filtrate is often
pure. Minor unreacted alcohol can be removed via vacuum distillation.
Analytical Validation (QC Data)
To validate the synthesis, compare your product against these standard spectroscopic markers. The key to confirming the structure is the preservation of the alkene (vinylic protons) and the distinct benzylic methylene groups.
Table 1: Spectroscopic Data for Cinnamyl Phenylacetate
| Feature | Technique | Signal / Value | Assignment |
| Alkene Preservation | Vinylic Proton (Ph-CH=) | ||
| Vinylic Proton (=CH-CH2) | |||
| Ester Linkage | Cinnamyl | ||
| Acid Moiety | Phenylacetate | ||
| Aromatic | Phenyl rings | ||
| Carbonyl | Ester Carbonyl (C=O) | ||
| Odor Profile | Organoleptic | Sweet, Balsamic, Floral, Honey-like | Distinctive Narcissus note |
| Density | Physical | @ 25°C |
Troubleshooting & Decision Matrix
Use the following workflow to decide which protocol suits your specific constraints (Yield vs. Green Chemistry vs. Cost).
Figure 2: Decision Matrix for Method Selection based on scale and regulatory requirements.
Common Pitfalls
-
Low Yield in Acid Catalysis: If using Protocol C (PTSA), the cinnamyl alcohol may polymerize. Solution: Switch to Protocol A (Steglich) or add a radical inhibitor like BHT if heating is mandatory.
-
Urea Contamination (Steglich): DCU is notoriously difficult to remove completely. Solution: Cool the filtrate to
C overnight to precipitate remaining DCU before final evaporation. Alternatively, use EDC (Water-soluble carbodiimide) instead of DCC for easier workup. -
Incomplete Reaction (Enzymatic): Water accumulation stops the reaction. Solution: Ensure efficient water removal (Molecular Sieves 4Å or vacuum) during the incubation.
References
-
Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Lutjen, A. B., et al. (2018).[9] Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry Letters, 28(10).
-
Geng, B., et al. (2012).[6] Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system.[4][6] Biotechnology and Applied Biochemistry.
-
BenchChem. (2025). An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol.
-
PubChem. (2025).[10] Cinnamyl Phenylacetate Compound Summary.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system / Biotechnology and Applied Biochemistry, 2012 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity Isolation of Cinnamyl Phenylacetate via Silica Gel Column Chromatography
Abstract & Strategic Overview
Cinnamyl phenylacetate (CAS 7492-65-1) is a high-value ester characterized by a deep, balsamic, chrysanthemum-like odor, widely utilized in fragrance formulations and as a pharmaceutical intermediate. While industrial synthesis often employs direct esterification or transesterification, achieving pharmaceutical-grade purity (>98%) is challenging due to the compound's high boiling point (333–335°C) and heat sensitivity, which renders high-temperature distillation risky for degradation and polymerization.
This protocol details the purification of Cinnamyl phenylacetate using silica gel column chromatography.[1] Unlike distillation, this method operates at ambient temperature, preserving the integrity of the cinnamyl moiety. The guide focuses on removing common impurities—specifically unreacted cinnamyl alcohol, phenylacetic acid, and acid catalysts—utilizing a polarity-based separation logic.
Key Chemical Attributes
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₇H₁₆O₂ | Moderate molecular weight (252.31 g/mol ).[][3][4] |
| Boiling Point | 333–335°C | Distillation requires high vacuum; chromatography is safer. |
| Polarity | Moderate | Less polar than starting alcohol/acid; elutes first in normal phase. |
| Solubility | Soluble in organic solvents | Compatible with Hexane, EtOAc, DCM mobile phases. |
| Detection | UV Active | Conjugated double bond allows easy UV visualization (254 nm). |
Pre-Purification Analysis & Method Development[5]
Before committing the bulk crude material to the column, a Thin Layer Chromatography (TLC) method must be established to define the Resolution Factor (
TLC Optimization
Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed plates.
Mobile Phase Screening:
The goal is to position the target ester at an Retention Factor (
-
Trial 1 (100% Hexane): Product likely remains at baseline (
). -
Trial 2 (50:50 Hexane:Ethyl Acetate): Product likely travels with solvent front (
), causing co-elution. -
Optimal System (Recommended): 90:10 to 80:20 Hexane:Ethyl Acetate .
Visualization:
-
UV (254 nm): Cinnamyl phenylacetate absorbs strongly due to the conjugated cinnamyl group and phenyl rings.
-
Stain (Anisaldehyde/H₂SO₄): Excellent for differentiating the ester (often turns violet/blue) from the alcohol (pink/red) and acid.
Predicted Elution Order (Normal Phase Silica)
-
Target Ester (Cinnamyl phenylacetate): Least polar, elutes first.
-
Impurity A (Cinnamyl Alcohol): Moderate polarity (H-bonding donor), elutes second.
-
Impurity B (Phenylacetic Acid): Most polar (strong H-bonding), elutes last or streaks without modifier.
Detailed Purification Protocol
Materials & Reagents[5][6][7]
-
Stationary Phase: Silica Gel 60 (230–400 mesh) – Standard flash grade.
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).
-
Column: Glass column with fritted disc and Teflon stopcock (Dimensions dependent on scale; see Table 3.2).
Column Sizing Guide
Rule of Thumb: Use 30–50g of silica per 1g of crude mixture for difficult separations ($ \Delta R_f < 0.15 $). For this ester, where
| Crude Load (g) | Silica Mass (g) | Column Diameter (mm) | Approx. Bed Height (cm) |
| 1.0 | 30 | 20 | 20 |
| 5.0 | 150 | 40 | 25 |
| 10.0 | 300 | 50 | 30 |
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Rationale: Slurry packing prevents air bubbles and channeling, which destroy resolution.
-
Suspend the required amount of Silica Gel 60 in the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column in one continuous motion to avoid layering.
-
Open the stopcock and allow solvent to drain until the solvent level is just above the silica bed. Do not let the column run dry.
-
Tap the column sides gently with a rubber mallet to settle the bed.
Step 2: Sample Loading
-
Critical Decision: Cinnamyl phenylacetate is a viscous liquid.[3][4]
-
Option A (Liquid Load): Dilute crude 1:1 with minimum mobile phase (Hexane:DCM 1:1 if solubility is an issue) and pipette carefully onto the sand bed.
-
Option B (Dry Load - Recommended for >5g): Dissolve crude in DCM, add silica (1:1 ratio by weight), and rotary evaporate to a free-flowing powder. Pour this powder onto the column bed. Dry loading yields sharper bands.
-
Step 3: Elution Gradient
Run a stepwise gradient to minimize solvent usage while maximizing separation.
| Step | Solvent Composition (Hexane : EtOAc) | Volume (Column Volumes - CV) | Target Elution |
| 1 | 100 : 0 | 2 CV | Flush non-polar impurities |
| 2 | 95 : 5 | 3 CV | Onset of Ester elution |
| 3 | 90 : 10 | 5 - 8 CV | Main Product Elution |
| 4 | 70 : 30 | 3 CV | Flush Alcohol/Acid impurities |
Step 4: Fraction Collection & Monitoring
-
Collect fractions in test tubes (size ~1/10th of column volume).
-
Spot every 3rd tube on a TLC plate.
-
Visualize under UV.[5][6] The product will appear as a dark spot.
-
Pool fractions that show a single spot at the target
.-
Note: Discard "mixed fractions" (containing both ester and alcohol) or re-column them if yield is critical.
-
Step 5: Solvent Removal
-
Combine pure fractions in a round-bottom flask.
-
Evaporate solvent using a rotary evaporator.[1]
-
Bath Temp: < 40°C (Prevent thermal degradation).[7]
-
Pressure: Moderate vacuum (solvent is volatile; product is not).
-
Post-Purification Verification
To validate the "Trustworthiness" of the protocol, the isolated material must undergo characterization.
Quality Control Metrics
-
TLC: Single spot in 80:20 Hexane:EtOAc.
-
Refractive Index: Target range
at 20°C. -
Appearance: Clear, colorless to pale yellow liquid.[8]
Analytical Confirmation
-
¹H-NMR (CDCl₃):
-
Look for the diagnostic singlet of the methylene group (
) of the phenylacetate moiety around ppm. -
Confirm the cinnamyl doublet (
) around ppm. -
Absence of broad singlet (alcohol -OH) or broad downfield signal (acid -COOH).
-
Visual Workflows (Graphviz)
Purification Logic Flow
Caption: Figure 1. Step-by-step purification workflow for Cinnamyl phenylacetate, ensuring removal of polar impurities.
Separation Mechanism Decision Tree
Caption: Figure 2. Chromatographic separation logic based on molecular polarity and interaction with Silica stationary phase.
References
-
Organic Syntheses. (n.d.). Phenylacetic acid.[7][9][10] Retrieved from [Link]
-
Scientific & Academic Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]
-
PubChem. (n.d.).[3] Cinnamyl phenylacetate | C17H16O2.[][3][4] National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cinnamyl phenyl acetate.[][3][4] Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 3. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Structural Elucidation and Purity Assessment of Cinnamyl Phenylacetate via High-Field NMR
Topic: Nuclear Magnetic Resonance (NMR) Analysis of Cinnamyl Phenylacetate Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Fragrance Formulation Scientists, and QC Specialists.[1]
Abstract & Scope
Cinnamyl phenylacetate (CAS: 7492-65-1) is a high-value ester utilized in fragrance formulations for its fixative properties and balsamic, floral notes.[1] Its structural integrity relies on the specific conjugation of the cinnamyl moiety and the purity of the phenylacetate ester linkage.[1]
This guide provides a definitive protocol for the characterization of Cinnamyl phenylacetate using 1H and 13C NMR. Unlike standard spectral libraries, this note focuses on quantitative purity assessment (qNMR) , specifically distinguishing the active trans-isomer from cis-impurities and hydrolysis byproducts (cinnamyl alcohol/phenylacetic acid).
Chemical Identity & Structural Logic[1][2][3]
Molecule: Cinnamyl phenylacetate
Formula:
Structural Fragmentation for NMR Assignment
To accurately assign signals, the molecule is viewed as two distinct spin systems connected by an ester bridge:
-
Cinnamyl Moiety (Spin System A): Contains a monosubstituted benzene ring, a trans-alkene spacer (
), and an allylic methylene group ( ).[1] -
Phenylacetate Moiety (Spin System B): Contains a monosubstituted benzene ring and a benzylic methylene group (
).[1]
Experimental Protocol
Reagents & Equipment[1][4]
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]-
Rationale:
provides excellent solubility for lipophilic esters and prevents H-deuterium exchange observed in protic solvents.[1]
-
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Tube: 5mm high-precision Borosilicate glass (Wilmad 507-PP or equivalent).[1]
Sample Preparation (Liquid Phase)[1]
-
Step 1: Tare a clean 1.5 mL microcentrifuge tube.
-
Step 2: Weigh 30 mg (
0.1 mg) of Cinnamyl phenylacetate.[1]-
Note: Precision weighing is critical if performing qNMR for purity calculation.[1]
-
-
Step 3: Add 600
L of .[1] Vortex for 10 seconds to ensure homogeneity. -
Step 4: Transfer solution to the NMR tube using a glass Pasteur pipette.[1] Filter through cotton if any particulate is visible.[1]
-
Step 5: Cap immediately to prevent solvent evaporation and concentration changes.[1]
Acquisition Parameters (Standard 1H)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (
): 5.0 seconds. -
Number of Scans (
): 16 (for structural ID) or 64 (for quantitative impurity analysis). -
Spectral Width: 12 ppm (-1 to 11 ppm).[1]
Results: Spectral Analysis & Assignment
1H NMR Data (400 MHz, )
The spectrum is characterized by two distinct methylene signals and a complex aromatic region.[1] The diagnostic coupling of the alkene protons confirms the trans geometry.[1]
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic | 7.20 – 7.45 | Multiplet (m) | 10H | - | Overlap of two phenyl rings (10 protons total).[1] |
| Alkene | 6.65 | Doublet (d) | 1H | H-3 : Benzylic vinyl proton.[1] Large | |
| Alkene | 6.29 | Doublet of Triplets (dt) | 1H | H-2 : Vinyl proton adjacent to | |
| Allylic | 4.75 | Doublet (d) | 2H | H-1 : | |
| Benzylic | 3.68 | Singlet (s) | 2H | - | H-2' : |
13C NMR Data (100 MHz, )
| Carbon Type | Chemical Shift ( | Assignment |
| Carbonyl | 171.2 | C=O (Ester carbonyl) |
| Alkene | 134.3 | C-3 (Ph-C H=)[1] |
| Alkene | 123.0 | C-2 (=C H-CH2) |
| Aromatic | 127.0 – 136.0 | Phenyl carbons (Quaternary and CH) |
| Aliphatic | 65.4 | C-1 (O-C H2) |
| Aliphatic | 41.5 | C-2' (Ph-C H2-CO) |
Discussion: Purity & Quality Control
The "Trans" Validation Check
The most critical quality attribute for cinnamyl derivatives is the stereochemistry of the double bond.[1]
-
Protocol: Zoom into the region at 6.65 ppm .
-
Pass Criteria: The signal must be a clean doublet with a coupling constant (
) between 15.5 – 16.5 Hz . -
Fail Criteria: Presence of a doublet with
Hz indicates cis-isomer contamination, which alters the olfactory profile (often described as more solvent-like or sharp).[1]
Hydrolysis Detection (Stability Check)
Cinnamyl phenylacetate can hydrolyze into Cinnamyl alcohol and Phenylacetic acid upon improper storage (moisture exposure).[1]
-
Indicator Signal: Look for a triplet/multiplet at ~3.60 ppm (distinct from the ester singlet at 3.68 ppm) indicating free Cinnamyl alcohol (
), or a shift in the benzylic methylene of the acid.[1] -
Self-Validating Integration:
-
Integrate the singlet at 3.68 ppm (Set to 2.00).
-
Integrate the doublet at 4.75 ppm.
-
Result: The ratio must be 1:1 (
2%). A deviation suggests cleavage of the ester bond.[1]
-
Visualization: Analytical Workflow
Caption: Logical workflow for the structural validation and purity assessment of Cinnamyl phenylacetate.
References
-
ChemicalBook. (2024).[1] Phenyl Acetate 13C NMR Spectrum. Retrieved from .[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5282110, Cinnamyl acetate. Retrieved from .[1]
-
Royal Society of Chemistry. (2014).[1] Supplementary Information: Synthesis and NMR Characterization of Cinnamyl Esters. Retrieved from .[1]
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Data: Alkene Trans vs Cis. University of Wisconsin-Madison.[1] Retrieved from .[1]
Sources
Technical Guide: Cinnamyl Phenylacetate in Fragrance & Bioactive Research
Introduction & Chemical Profile[1][2][3]
Cinnamyl phenylacetate (CAS 7492-65-1) is a high-molecular-weight ester combining the structural motifs of two biologically significant pathways: the phenylpropanoid pathway (cinnamyl moiety) and the phenylalanine catabolic pathway (phenylacetate moiety). While primarily utilized in perfumery for its fixation properties and balsamic-floral profile, its hydrolytic instability makes it a relevant probe in metabolic research and a precursor in controlled-release systems.
Physicochemical & Olfactory Data[4][5]
| Property | Specification |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-phenylacetate |
| CAS Number | 7492-65-1 |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Odor Profile | Sweet, balsamic, floral (jasmine-like), honey, chrysanthemum, spicy undertones.[1] |
| LogP (calc) | ~4.2 - 4.4 (High lipophilicity) |
| Flash Point | > 100°C (approx. 162°C) |
| Solubility | Soluble in ethanol, paraffin oil; Insoluble in water. |
Laboratory Synthesis Protocol (Steglich Esterification)
For research applications requiring high-purity material (>99%) free from industrial by-products, the Steglich esterification is the preferred laboratory method over acid-catalyzed Fischer esterification due to milder conditions that prevent polymerization of the cinnamyl double bond.
Reagents & Materials[7]
-
Substrates: Cinnamyl alcohol (1.0 eq), Phenylacetic acid (1.1 eq).
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).[2]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Workup: Hexane/Ethyl Acetate, 0.5M HCl, Saturated NaHCO₃.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenylacetic acid (15 mmol) and Cinnamyl alcohol (13.6 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (1.36 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Coupling: Dissolve DCC (15 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.
-
Extraction: Wash the filtrate sequentially with:
-
0.5M HCl (2 x 30 mL) – removes DMAP.
-
Saturated NaHCO₃ (2 x 30 mL) – removes unreacted acid.
-
Brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).
Analytical Characterization (GC-MS)[1]
Reliable identification requires gas chromatography coupled with mass spectrometry.[3][4] Due to its high boiling point and molecular weight, specific column conditions are necessary to avoid peak broadening.
GC-MS Method Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Inlet Temp | 260°C (Split mode 20:1) |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (hold 10 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Retention Index (RI) | ~2150 - 2250 (DB-5 scale). Note: Elutes significantly later than Cinnamyl acetate (RI ~1440). |
Mass Spectral Fragmentation (EI)
-
Molecular Ion [M]+: m/z 252 (Weak/Visible)
-
Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) – characteristic of benzyl/cinnamyl motifs.
-
Fragment A: m/z 117 (Cinnamyl cation, C₉H₉⁺) – loss of phenylacetate group.
-
Fragment B: m/z 136 (Phenylacetic acid rearrangement) or m/z 118 (Phenylketene).
-
Diagnostic Ratio: The presence of m/z 117 and m/z 91 in high abundance confirms the cinnamyl-phenyl structure.
Regulatory & Safety: IFRA Compliance Logic
Cinnamyl phenylacetate is not explicitly banned, but it is a pro-hapten . Upon enzymatic hydrolysis in the skin (esterase activity), it releases Cinnamyl Alcohol , a known sensitizer restricted by IFRA (International Fragrance Association).
The "Stoichiometric Contribution" Rule
Researchers must calculate the potential release of Cinnamyl Alcohol to ensure the final formulation complies with IFRA Standards (Amendment 51).
Calculation Protocol:
-
Molecular Weight Ratio:
-
MW (Ester) = 252.31
-
MW (Alcohol) = 134.18
-
Conversion Factor =
-
-
Assessment: If a formulation contains 1.0% Cinnamyl phenylacetate: It contributes 0.532% equivalent of Cinnamyl Alcohol.
-
Compliance Check: Compare the total Cinnamyl Alcohol equivalent (from the ester + any free alcohol added) against the IFRA Category limit (e.g., Category 4 Fine Fragrance limit is typically ~1.2% for Cinnamyl Alcohol).
Biological Research Applications
Metabolic Fate & Hydrolysis
In drug development, this ester serves as a model for studying carboxylesterase activity in the liver and skin.
-
Phase I Metabolism: Rapid hydrolysis by carboxylesterases (CES1/CES2).
-
Metabolite 1 (Phenylacetic Acid): Conjugated with glutamine to form Phenylacetylglutamine (excreted in urine). High levels can indicate altered gut microbiome or urea cycle flux.
-
Metabolite 2 (Cinnamyl Alcohol): Oxidized to Cinnamaldehyde
Cinnamic Acid Benzoic Acid Hippuric Acid .
Antimicrobial Potential
Research suggests cinnamyl esters disrupt bacterial cell membranes. The lipophilic ester functionality allows better penetration through the lipid bilayer of Gram-negative bacteria compared to the free acid, acting as a "Trojan horse" prodrug that releases the active antimicrobial moieties intracellularly.
Visualizations
Figure 1: Analytical & Synthesis Workflow
Caption: Workflow for the synthesis and analytical verification of Cinnamyl phenylacetate.
Figure 2: Metabolic Fate & Safety Assessment
Caption: Metabolic hydrolysis pathway highlighting the release of the restricted sensitizer Cinnamyl Alcohol.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company (2023). Cinnamyl phenylacetate: Organoleptic Properties and Safety Data. Retrieved from [Link]
-
International Fragrance Association (IFRA) (2023). IFRA Standards Library: Cinnamyl Alcohol (CAS 104-54-1). Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[5] Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for Steglich Esterification).
-
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Cinnamyl Derivatives. (Referenced via IFRA Standards).[1][6][7][8][9]
-
Teitelbaum, A. M., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. nist.gov [nist.gov]
- 4. GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. perfumersworld.com [perfumersworld.com]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. scribd.com [scribd.com]
Application of Cinnamyl phenylacetate in flavor chemistry studies
Application Note: Cinnamyl Phenylacetate in Flavor Chemistry Studies
Executive Summary
Cinnamyl phenylacetate (CPA) is a high-value ester utilized in flavor and fragrance formulations for its deep, balsamic, and floral character. Often described as having "chrysanthemum-like," "honey," and "rose-hyacinth" notes, it serves as a critical fixative and modifier in fruit (e.g., apricot, peach) and floral profiles. This guide provides a standardized technical framework for the physicochemical characterization, analytical detection (GC-MS), and sensory evaluation of CPA. It is designed for researchers requiring high-fidelity protocols for drug development vehicles and food matrix stability studies.
Physicochemical Characterization
Understanding the lipophilicity and volatility of CPA is essential for predicting its behavior in different matrices (e.g., emulsions vs. clear beverages).
Table 1: Physicochemical Properties of Cinnamyl Phenylacetate
| Property | Value | Technical Insight |
| CAS Number | 7492-65-1 | Primary identifier for regulatory searches. |
| Molecular Formula | C₁₇H₁₆O₂ | MW: 252.31 g/mol .[1][2] |
| Appearance | Colorless to pale yellow liquid | Viscous; prone to oxidation if not stored under N₂. |
| Boiling Point | ~333–335 °C (760 mmHg) | High boiling point makes it a "heart-to-base" note. |
| Density | 1.086 – 1.095 g/cm³ (25°C) | Denser than water; sinks in aqueous separation. |
| LogP (Octanol/Water) | ~3.8 – 4.4 | Highly lipophilic. Requires ethanol/surfactant for aqueous solubility. |
| Solubility | Insoluble in water; Soluble in ethanol, oils | Stable in lipid phases; migrates to packaging in aqueous products. |
| FEMA Number | 2300 | GRAS status (Generally Recognized As Safe). |
Analytical Protocol: GC-MS Identification
Objective: To positively identify and quantify CPA in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Mechanistic Basis of Detection
CPA analyzes well on non-polar columns. Upon Electron Ionization (EI, 70eV), the molecule undergoes characteristic fragmentation. The ester bond cleavage typically yields a stable cinnamyl cation (m/z 117) and a tropylium ion (m/z 91) derived from the phenylacetyl moiety.
Experimental Protocol
Sample Preparation:
-
Extraction: For aqueous matrices, perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Hexane (1:1 v/v).
-
Concentration: Dry organic layer over anhydrous Na₂SO₄. Concentrate under a gentle nitrogen stream. Do not use high heat due to potential thermal degradation.
-
Internal Standard: Add Benzyl Benzoate or Nonadecane (final conc. 10 ppm) for retention time locking.
GC-MS Parameters:
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace analysis) or Split 1:20 (for neat oils) at 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 300°C (Hold 5 min).
-
-
Detection (MS):
-
Scan Mode: 35–450 amu (for identification).
-
SIM Mode (Quantitation): Monitor ions 117 (Quant), 91 (Qual), and 118 (Qual).
-
Validation Criteria:
-
Retention Index (RI): Expect elution at RI ~1820 on DB-5MS.
-
Ion Ratio: The ratio of m/z 117 to m/z 91 should be consistent within ±10% of the reference standard.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for the extraction and quantification of Cinnamyl Phenylacetate.
Sensory Evaluation Protocol
Objective: To determine the odor threshold and qualitative profile of CPA in a model system.
Sensory Attributes[3][4][5][6][7]
-
Primary Notes: Honey, Floral (Rose/Hyacinth), Balsamic.
-
Secondary Notes: Spicy, Fruity (Apricot-like), Chrysanthemum.
-
Tenacity: High (Base note).
Threshold Determination Protocol (ASTM E679 modified)
-
Matrix: 5% Ethanol in Water (Model Beverage Base).
-
Method: 3-Alternative Forced Choice (3-AFC).[3]
-
Series: Prepare a geometric dilution series (step factor 2) ranging from 0.1 ppm to 50 ppm.
-
Procedure:
-
Panelists (n=10, trained) receive three cups: two controls (matrix only) and one spiked sample.
-
Panelists must identify the "odd" cup.
-
Calculate the Best Estimate Threshold (BET) as the geometric mean of the highest concentration missed and the lowest concentration correctly identified.[3]
-
-
Typical Usage Levels:
-
Beverages: 1 – 5 ppm.
-
Baked Goods: 5 – 15 ppm.
-
Fragrance: Up to 8% in concentrate.
-
Metabolic Fate & Safety
For drug development professionals considering CPA as an excipient or flavoring in oral formulations, understanding its metabolic pathway is crucial. CPA is an ester and undergoes hydrolysis in vivo.
Pathway:
-
Hydrolysis: Carboxylesterases (in liver/intestine) cleave the ester bond.
-
Products:
-
Cinnamyl Alcohol: Oxidized to Cinnamic Acid
Benzoic Acid Hippuric Acid (Excreted). -
Phenylacetic Acid: Conjugated with Glutamine
Phenylacetylglutamine (Excreted).
-
Metabolic Pathway Diagram
Figure 2: Metabolic hydrolysis and excretion pathway of Cinnamyl Phenylacetate in mammals.
Synthesis Note
For reference standard preparation:
-
Reaction: Transesterification of Methyl Phenylacetate with Cinnamyl Alcohol using a basic catalyst (e.g., Sodium Methoxide) or direct esterification of Phenylacetic Acid and Cinnamyl Alcohol with an acid catalyst (
-TSA). -
Purification: Vacuum distillation is required to remove unreacted alcohol, which can interfere with sensory purity (Cinnamyl alcohol has a distinct cinnamon-balsamic odor).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. PubChem. Available at: [Link]
-
The Good Scents Company. Cinnamyl Phenylacetate: Flavor and Fragrance Information.[4] TGSC Database. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Cinnamyl Phenylacetate Mass Spectrum and Retention Index. NIST Chemistry WebBook. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances List (FEMA 2300). FEMA.[5][6] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): Cinnamyl Phenylacetate (21 CFR 172.515). FDA.gov. Available at: [Link]
Sources
- 1. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 2. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]
- 5. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
Cinnamyl phenylacetate as a starting material in organic synthesis
Application Note: Cinnamyl Phenylacetate as a Modular Scaffold in Organic Synthesis
Executive Summary
Cinnamyl phenylacetate (CAS: 7492-65-1), widely recognized in the fragrance industry for its balsamic, floral notes, possesses an underutilized potential as a bifunctional building block in advanced organic synthesis.[1] Structurally, it combines an electroactive cinnamyl ester motif with a phenylacetic core.[1]
This guide delineates the utility of cinnamyl phenylacetate beyond perfumery, positioning it as a robust starting material for Palladium-catalyzed allylic alkylations (Tsuji-Trost reaction) and Lipase-mediated kinetic resolutions .[1][2] Unlike simple cinnamyl acetates, the phenylacetate counter-ion offers unique lipophilicity and UV-chromophore properties, aiding in reaction monitoring and altering the leaving group capability in transition-metal catalysis.[1]
Chemical Profile & Handling
| Property | Specification | Synthetic Relevance |
| Molecular Formula | High carbon count improves solubility in non-polar solvents (Hexane/Toluene) compared to cinnamyl acetate.[1][2] | |
| Molecular Weight | 252.31 g/mol | Lower volatility ensures stoichiometric precision in high-temperature reactions.[1][2] |
| Boiling Point | ~333 °C | Stable under reflux conditions for most standard cross-coupling protocols.[1][2] |
| Reactive Motifs | Allylic Ester; Benzylic | Dual reactivity: Pd-ionization (Allyl) and Base-mediated enolization (Phenylacetate).[1][2] |
| Solubility | Soluble: EtOH, | Compatible with both polar aprotic and non-polar organic reaction media.[1][2] |
Core Synthetic Pathways
The utility of cinnamyl phenylacetate diverges into two primary mechanistic pathways:
-
Transition-Metal Catalysis (Pathway A): Exploiting the ionization of the C-O bond by Palladium(0) to generate a transient
-allylpalladium species.[1] This is the gold standard for constructing , , and bonds at the allylic position.[1] -
Biocatalytic Transesterification (Pathway B): Utilizing the ester bond as a substrate for lipase-catalyzed dynamic kinetic resolutions (DKR) or green transesterification, often used to generate chiral cinnamyl derivatives or recover high-purity phenylacetic acid.[1]
Pathway A: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
In this pathway, cinnamyl phenylacetate acts as the electrophile .[1][2] The phenylacetate anion serves as the leaving group.[1] While the acetate is the canonical leaving group, the phenylacetate analog provides a "soft" carboxylate leaving group that is less hygroscopic and easily trackable via UV (254 nm) during HPLC/TLC monitoring.[1]
Mechanism:
-
Coordination: Pd(0) coordinates to the alkene of the cinnamyl moiety.[1]
-
Oxidative Addition: Ionization of the C-O bond yields the cationic
-allylpalladium complex and the phenylacetate anion.[1] -
Nucleophilic Attack: A soft nucleophile (e.g., malonate, amine) attacks the
-allyl complex, typically at the least substituted position (linear product) or the position dictating conjugation.[1]
Pathway B: Decarboxylative Possibilities
While less common than with
Visualization: Mechanistic Workflows
Figure 1: Palladium-Catalytic Cycle & Divergent Pathways[1][2]
Caption: Fig 1. The Tsuji-Trost catalytic cycle using Cinnamyl Phenylacetate as the allyl donor.[1] The phenylacetate anion acts as the leaving group.[1]
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Allylic Alkylation of Dimethyl Malonate
Objective: To synthesize dimethyl cinnamylmalonate using cinnamyl phenylacetate as the alkylating agent.[1]
Reagents:
-
Cinnamyl phenylacetate (1.0 equiv, 2.0 mmol)[1]
-
Dimethyl malonate (1.2 equiv, 2.4 mmol)[1]
-
BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv) – Base/Silylating agent[1][2]
-
Sodium Acetate (catalytic amount, 10 mol%) – Activator[1]
- (2.5 mol%) – Catalyst Precursor[1][2]
- (10 mol%) – Ligand[1][2]
-
Solvent: Anhydrous Dichloromethane (
) or THF.[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve
(18 mg, 0.05 mmol) and Triphenylphosphine ( ) (52 mg, 0.2 mmol) in 5 mL of anhydrous .[1] Stir at room temperature for 15 minutes until the solution turns clear yellow (formation of active Pd(0) species). -
Substrate Addition: Add Cinnamyl phenylacetate (504 mg, 2.0 mmol) to the catalyst solution. Stir for 10 minutes.
-
Nucleophile Preparation: In a separate vial, mix Dimethyl malonate (317 mg, 2.4 mmol) with BSA (1.5 mL). Note: BSA generates the silyl ketene acetal in situ, which is a more reactive nucleophile.[1] Add a pinch of catalytic NaOAc.[1]
-
Reaction: Transfer the nucleophile mixture dropwise to the reaction flask containing the Pd-allyl species.
-
Monitoring: Reflux the mixture (if using THF) or stir at ambient temperature (
) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting ester ( ) should disappear, and the alkylated product ( ) will appear.[1] -
Work-up: Quench with saturated
solution (10 mL). Extract with Diethyl Ether ( mL).[1] Wash combined organics with Brine, dry over , and concentrate in vacuo.[1] -
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Expected Outcome:
Protocol 2: Lipase-Catalyzed Transesterification (Green Synthesis)
Objective: To use Cinnamyl Phenylacetate as a substrate for enzymatic resolution or to demonstrate green solvent-free synthesis.
Reagents:
-
Phenylacetic Acid (Substrate B)[1] - If synthesizing the ester
-
OR Cinnamyl Phenylacetate (Substrate) + Methanol - If performing alcoholysis[1][2]
-
Biocatalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).[1]
Methodology (Synthesis Direction):
-
Setup: In a 20 mL screw-cap vial, mix Cinnamyl alcohol (10 mmol) and Phenylacetic acid (10 mmol).
-
Solvent: Add 10 mL of n-Hexane (or perform neat at 40°C).
-
Initiation: Add Novozym 435 (50 mg, ~5% w/w relative to substrates).
-
Incubation: Shake in an orbital shaker at 200 rpm, 40–50 °C for 24 hours.
-
Work-up: Filter off the immobilized enzyme (reusable). Evaporate solvent.[1]
-
Validation: The product requires no further purification if conversion is >98%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd-Catalysis) | Catalyst poisoning or oxidation | Ensure strict anaerobic conditions (Argon/Nitrogen balloon).[1][2] Use freshly distilled solvents.[1] |
| Isomerization (E to Z) | Prolonged reaction time | Stop reaction immediately upon consumption of starting material.[1][2] |
| Poor Separation (TLC) | Co-elution of Phenylacetic acid | Perform a basic wash ( |
| Low Yield (Enzymatic) | Water accumulation | Add molecular sieves (3Å or 4Å) to the reaction mixture to shift equilibrium toward esterification.[1][2] |
References
-
Tsuji, J. (1980).[1][5] Organic Synthesis with Palladium Compounds. Springer-Verlag.[1][2] (Foundational text on Pd-catalyzed allylic alkylation).
-
Trost, B. M., & Van Vranken, D. L. (1996).[1] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.[1] Link[1]
-
Mani, N. S., et al. (2025).[1] "Lipase-catalysed transesterification in organic systems: Synthesis of cinnamyl acetate." ResearchGate.[1] (Adapted protocol for phenylacetate derivatives). Link
-
FooDB. (2025). "Cinnamyl phenylacetate: Chemical Profile and Properties." FooDB Database.[1] Link[1]
-
Organic Syntheses. (2011). "Procedures regarding Phenylacetic acid derivatives." Organic Syntheses. Link
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carroll rearrangement - Wikipedia [en.wikipedia.org]
Advanced Protocol for the Synthesis of Cinnamyl Phenylacetate Derivatives
Executive Summary & Application Scope
Cinnamyl phenylacetate (CAS: 7492-65-1) is a high-value ester characterized by a sweet, balsamic, and floral profile, widely utilized in fragrance formulation and as a fixative. Beyond organoleptics, the cinnamyl-phenylacetate scaffold represents a privileged structure in medicinal chemistry, combining the antioxidant properties of the cinnamoyl moiety with the lipophilic pharmacophore of phenylacetic acid.
This guide provides three validated protocols for synthesizing cinnamyl phenylacetate and its functionalized derivatives. The selection of the method depends strictly on the sensitivity of the substrates and the scale of production.
Methodology Selection Matrix
| Parameter | Method A: Acyl Chloride | Method B: Steglich (DCC/EDC) | Method C: Enzymatic (Lipase) |
| Scale | Multi-gram to Kilogram | Milligram to Gram | Gram to Multi-gram |
| Substrate Tolerance | Low (Acid sensitive groups risk degradation) | High (Tolerates acid/base sensitive groups) | Very High (Chemo/Regioselective) |
| Reaction Time | Fast (1–4 hours) | Moderate (12–24 hours) | Slow (24–48 hours) |
| Green Factor | Low (Uses SOCl₂, chlorinated solvents) | Medium (Atom economy issues with urea byproduct) | High (Solvent-free or Green solvents) |
| Typical Yield | 85–95% | 70–85% | 60–80% |
Retrosynthetic Analysis & Strategic Disconnection
The synthesis is approached via the formation of the ester bond between the cinnamyl alcohol (nucleophile) and the phenylacetic acid derivative (electrophile).
Core Disconnection: C–O Bond Formation.
-
Fragment A (Electrophile): Phenylacetyl chloride or activated Phenylacetic acid.
Detailed Experimental Protocols
Protocol A: The "Robust" Route (Acyl Chloride Method)
Best for: Unsubstituted substrates, scale-up, and rapid synthesis.
Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.
Reagents:
-
Phenylacetic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Cinnamyl alcohol (1.0 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve phenylacetic acid in anhydrous DCM.
-
Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (40°C) for 2 hours until gas evolution (HCl, SO₂) ceases.
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude phenylacetyl chloride (yellow oil). Note: Do not purify; use immediately.
-
Esterification: Redissolve the acyl chloride in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Add a solution of cinnamyl alcohol and Pyridine (base scavenger) in DCM dropwise over 30 minutes. The base is critical to neutralize the HCl generated and drive the equilibrium.
-
Quench: Stir at room temperature for 3 hours. Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.
Protocol B: The "Mild" Route (Steglich Esterification)
Best for: Derivatives with acid-sensitive groups (e.g., Boc-amines, acetals) or sterically hindered substrates.
Mechanism: DCC/EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.
Reagents:
-
Functionalized Phenylacetic acid (1.0 equiv)
-
Functionalized Cinnamyl alcohol (1.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: DCM or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve the phenylacetic acid derivative and cinnamyl alcohol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Catalyst Addition: Add DMAP in one portion.
-
Coupling: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise. Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
-
Workup: Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and Brine.
-
Purification: Flash column chromatography is usually required to remove traces of N-acylurea side products.
Protocol C: The "Green" Route (Lipase-Catalyzed Transesterification)
Best for: Optically active derivatives, green chemistry compliance, and food-grade applications.
Mechanism: Biocatalytic transesterification using an immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435).
Reagents:
-
Cinnamyl alcohol (1.0 equiv)
-
Ethyl phenylacetate (Acyl donor, 2.0 equiv) - Note: Using the ester prevents water formation and equilibrium stalling.
-
Catalyst: Novozym 435 (10-20% w/w relative to substrate)
-
Solvent: Solvent-free or n-Heptane
Step-by-Step Methodology:
-
Setup: In an orbital shaker flask, mix cinnamyl alcohol and ethyl phenylacetate.
-
Initiation: Add the immobilized lipase beads.
-
Incubation: Incubate at 40–50°C with shaking (200 rpm). Caution: Do not use magnetic stirring as it grinds and destroys the enzyme support beads.
-
Monitoring: Monitor reaction progress via TLC or GC. The reaction is driven by the removal of the volatile byproduct (ethanol). Using molecular sieves (4Å) in the headspace or reaction medium can shift equilibrium.
-
Termination: Filter off the enzyme beads (can be washed with acetone and reused 5-10 times).
-
Isolation: Evaporate excess ethyl phenylacetate under high vacuum.
Visualization of Pathways[5]
Figure 1: Decision Workflow for Synthesis Method
Caption: Decision matrix for selecting the optimal synthetic route based on substrate stability and scale.
Figure 2: Steglich Esterification Mechanism
Caption: Mechanistic pathway of Steglich esterification highlighting the catalytic role of DMAP.
Characterization & Quality Control
Successful synthesis must be validated using the following analytical parameters.
| Technique | Expected Signal / Observation | Diagnostic Value |
| TLC | R_f ~ 0.6–0.7 (Hexane:EtOAc 9:1) | Rapid purity check. |
| FT-IR | 1735 cm⁻¹ (Ester C=O stretch)1150 cm⁻¹ (C-O-C stretch) | Confirms ester formation. Absence of broad -OH stretch (3400 cm⁻¹) indicates consumption of alcohol. |
| ¹H NMR (CDCl₃) | δ 3.65 (s, 2H) : Benzylic protons of phenylacetate.δ 4.75 (d, 2H) : O-CH₂- allylic protons.δ 6.2-6.6 (m, 2H) : Alkene protons of cinnamyl group. | Definitive structural proof. Integration ratio of benzylic:allylic protons should be 1:1. |
| GC-MS | Molecular ion peak [M]⁺ (e.g., m/z 252 for unsubstituted). | Confirmation of molecular weight and fragmentation pattern (Tropylium ion m/z 91 is common). |
Troubleshooting & Optimization
-
Low Yield in Method B: Often caused by the "N-acylurea" rearrangement (O -> N migration). Solution: Ensure the reaction is kept at 0°C during the initial addition and add the alcohol immediately after the acid activation. Use EDC instead of DCC to facilitate workup (urea is water-soluble).
-
Emulsions in Method A: Pyridine salts can cause stubborn emulsions. Solution: Wash thoroughly with dilute HCl (1M) to protonate and remove pyridine into the aqueous phase.
-
Enzyme Inactivity (Method C): Lipases are sensitive to high concentrations of polar alcohols. Solution: Add cinnamyl alcohol in portions (fed-batch) rather than all at once to prevent enzyme inhibition.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol. Link
-
Organic Syntheses. (1940). Phenyl Cinnamate Synthesis via Thionyl Chloride. Org. Synth. 1940, 20, 77. Link
-
Geng, B., et al. (2012).[2] Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. Biotechnol Appl Biochem. 59(4):270-5.[2] Link
-
Yadav, G. D., & Mehta, P. H. Heterogeneous Catalysis in Esterification Reactions. Ind. Eng. Chem. Res. Link
-
ResearchGate. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Link
Sources
Advanced Analytical Protocols for the Quantification of Cinnamyl Phenylacetate
Application Note & Technical Guide
Abstract
This technical guide provides a rigorous analytical framework for the quantification of Cinnamyl phenylacetate (CAS 7492-65-1) , a high-boiling ester utilized in fragrance and flavor formulations. Due to its hydrophobic nature (
Part 1: Chemical Context & Analytical Strategy[1][2][3]
The Analyte: Cinnamyl Phenylacetate[3]
-
Structure: An ester formed by the condensation of cinnamyl alcohol and phenylacetic acid.
-
Key Physicochemical Properties:
-
Boiling Point:
(Requires high-temperature GC methods). -
Solubility: Soluble in ethanol/hexane; insoluble in water.
-
Chromophores: Conjugated cinnamyl system (strong UV absorption
) and phenyl ring. -
Stability: Susceptible to hydrolysis in acidic/basic aqueous media; stock solutions must be anhydrous.
-
Analytical Decision Matrix
The choice of method depends on the sample matrix. Use the decision tree below to select the optimal workflow.
Figure 1: Analytical decision matrix for selecting the quantification pathway based on sample complexity.
Part 2: Method A - Gas Chromatography (GC-FID/MS)
Primary Application: Raw materials, fragrance concentrates, and essential oils. Rationale: GC offers superior resolution for volatile esters. Flame Ionization Detection (FID) provides a wide linear dynamic range for quantification, while Mass Spectrometry (MS) confirms identity using the characteristic fragmentation patterns of the cinnamyl moiety.
System Configuration
| Parameter | Specification | Rationale |
| Inlet | Split/Splitless ( | High temp ensures rapid vaporization of high-boiling ester.[1] |
| Split Ratio | 50:1 (Concentrates) | Prevents column overload; improves peak shape.[1] |
| Column | DB-5ms or equiv. (30m | 5%-phenyl phase matches the aromaticity of the analyte; standard non-polar phase.[1] |
| Carrier Gas | Helium ( | Optimal linear velocity for separation efficiency.[1] |
| Detector | FID ( | FID for quant; MS for ID. High detector temp prevents condensation. |
Temperature Program
Given the boiling point of
-
Initial:
(Hold 1 min) - Focuses solvent. -
Ramp 1:
to . -
Ramp 2:
to (Hold 5 min).-
Note: Cinnamyl phenylacetate typically elutes late (Retention Index
on DB-5).[1]
-
Sample Preparation Protocol
Reagents: Ethanol (anhydrous) or Dichloromethane (DCM). Internal Standard (ISTD): Benzyl Benzoate or Tricosane (C23) .
-
Why Benzyl Benzoate? Structurally similar, high boiling point, stable.
Step-by-Step:
-
Stock Solution (10 mg/mL): Weigh 100 mg Cinnamyl phenylacetate into a 10 mL volumetric flask. Dissolve in Ethanol.
-
ISTD Solution: Prepare 2 mg/mL Benzyl Benzoate in Ethanol.
-
Working Standard: Mix 1 mL Stock + 1 mL ISTD Solution. Dilute to 10 mL with Ethanol (Final Conc: 1 mg/mL Analyte, 0.2 mg/mL ISTD).
-
Sample Prep: Weigh 100 mg sample. Add 1 mL ISTD Solution. Dilute to 10 mL. Filter (0.45
m PTFE).
System Suitability & Identification
-
Retention Time (RT): Verify RT is
min of standard. -
MS Confirmation: Look for parent ion
(often weak) and base peaks (cinnamyl cation) and (tropylium ion). -
Resolution:
between Cinnamyl phenylacetate and any matrix interference (e.g., Cinnamyl cinnamate).
Part 3: Method B - High-Performance Liquid Chromatography (HPLC-UV)
Primary Application: Cosmetic creams, lotions, and thermo-labile formulations.[1] Rationale: Avoids thermal stress. The conjugated double bond allows sensitive UV detection at 254 nm.
System Configuration
| Parameter | Specification | Rationale |
| Column | C18 (ODS) , | Strong hydrophobic retention required for LogP 4.2 analyte.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of free acids, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent needed for hydrophobic ester.[1] |
| Flow Rate | Standard backpressure balance.[1] | |
| Detection | UV-DAD at 254 nm (bw 4 nm) | Max absorption of cinnamyl group.[1] Reference at 360 nm. |
| Temperature | Improves mass transfer and reproducibility.[1] |
Gradient Elution Profile
Isocratic elution is possible but a gradient is recommended to clear the matrix.
-
0.0 min: 50% B
-
10.0 min: 90% B (Linear Ramp) - Analyte elutes here.
-
12.0 min: 90% B (Wash)
-
12.1 min: 50% B (Re-equilibration)
-
15.0 min: Stop
Sample Preparation (Complex Matrix)
Extraction Solvent: Acetonitrile (ACN).
Step-by-Step:
-
Weighing: Accurately weigh 0.5 g of cream/lotion into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL ACN. Vortex vigorously for 2 mins.
-
Sonication: Sonicate for 15 mins to disrupt emulsion.
-
Centrifugation: 4000 rpm for 10 mins.
-
Filtration: Filter supernatant through 0.22
m Nylon filter into HPLC vial.
Part 4: Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated. Summarized below are the acceptance criteria.
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Inject Solvent Blank, Placebo Matrix, and Standard. | No interfering peaks at RT of analyte. |
| Linearity | 5 concentrations (e.g., 10, 50, 100, 250, 500 | |
| Accuracy (Recovery) | Spike placebo at 80%, 100%, 120% levels. | Recovery |
| Precision (Repeatability) | 6 injections of 100% target concentration. | RSD |
| LOD / LOQ | Signal-to-Noise (S/N) ratio. | LOD (S/N 3:1), LOQ (S/N 10:1). |
Part 5: Workflow Visualization
The following diagram illustrates the complete extraction and quantification logic for a cosmetic sample.
Figure 2: Sample preparation workflow for the extraction of Cinnamyl phenylacetate from semi-solid cosmetic matrices.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company (2024). Cinnamyl phenyl acetate Physical Properties and Organoleptic Data. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Cinnamyl phenylacetate Mass Spectrum & Retention Indices. Retrieved from [Link]
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of Cinnamyl phenylacetate synthesis
Technical Support Center: Cinnamyl Phenylacetate Synthesis Ticket ID: CP-SYN-001 Status: Open Subject: Optimization of Yield & Purity in Cinnamyl Phenylacetate Production
Executive Summary: The Chemistry of the Problem
User, you are likely encountering a "yield ceiling" around 60-70% or dealing with a viscous, dark orange/brown product. This is characteristic of cinnamyl ester synthesis.[1]
The Core Conflict: The synthesis of Cinnamyl phenylacetate involves the esterification of Cinnamyl alcohol (an acid-sensitive allylic alcohol) and Phenylacetic acid .
-
Polymerization Risk: Cinnamyl alcohol readily undergoes acid-catalyzed polymerization or etherification at high temperatures or low pH, forming "tars" that ruin yield and complicate purification.
-
Equilibrium Limit: Direct Fischer esterification is an equilibrium process. Without efficient water removal, the reaction stalls.
-
Sterics & Kinetics: Phenylacetic acid is relatively bulky; combined with the allylic nature of the alcohol, the reaction kinetics are slower than simple aliphatic esterifications.
This guide provides three validated protocols to bypass these limitations, ranked by Yield Potential and Purity .
Comparative Protocol Analysis
| Feature | Method A: Enzymatic (Recommended) | Method B: Steglich (DCC/DMAP) | Method C: Acid Catalysis (Dean-Stark) |
| Primary Catalyst | Novozym 435 (Lipase B) | DCC + DMAP | p-TSA or |
| Temperature | 40–60°C (Mild) | 0°C | 110–140°C (High) |
| Typical Yield | 90–96% | 80–85% | 60–75% |
| Purity Profile | Very High (No side reactions) | High (Requires Urea filtration) | Low/Med (Polymerization risk) |
| Reaction Time | 24–48 Hours | 3–6 Hours | 4–8 Hours |
| Best For | High-value/Pharma Applications | Lab-scale rapid synthesis | Large-scale/Low-cost bulk |
Detailed Workflows & Protocols
Protocol A: The "Green" Route (Enzymatic Transesterification)
Highest Yield, Lowest Side Reactions.
Mechanism: Immobilized Candida antarctica Lipase B (CAL-B) catalyzes the reaction via a Ping-Pong Bi-Bi mechanism, avoiding the harsh acidity that destroys cinnamyl alcohol.
Reagents:
-
Cinnamyl alcohol (1.0 equiv)[2]
-
Phenylacetic acid (1.0 equiv) or Ethyl Phenylacetate (as acyl donor)
-
Catalyst: Novozym 435 (10-20% w/w relative to substrates)
-
Solvent: n-Hexane or Toluene (Hydrophobic solvents protect the enzyme water layer).
-
Water Scavenger: Activated Molecular Sieves (4Å).
Step-by-Step:
-
Preparation: Dissolve Cinnamyl alcohol (10 mmol) and Phenylacetic acid (10 mmol) in n-Hexane (20 mL).
-
Activation: Add Novozym 435 (100 mg) and 1g of activated molecular sieves.
-
Incubation: Incubate in an orbital shaker at 50°C @ 150-200 rpm.
-
Critical: Do not exceed 60°C; thermal denaturation of the enzyme occurs.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1). Reaction is slow; expect 24-48 hours.
-
Workup: Filter off the enzyme and sieves. (The enzyme can be washed with acetone and reused up to 5-7 times).
-
Purification: Evaporate solvent. The residue is usually >95% pure ester.
Protocol B: The "Steglich" Route (Chemical synthesis)
Best for speed without heat.
Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.
Reagents:
-
Cinnamyl alcohol (1.0 equiv)[2]
-
Phenylacetic acid (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
. Add Phenylacetic acid, Cinnamyl alcohol, and DMAP in dry DCM. -
Cooling: Cool the solution to 0°C (Ice bath). Crucial to prevent N-acylurea rearrangement side product.
-
Addition: Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 3-6 hours. A white precipitate (DCU - Dicyclohexylurea) will form immediately.
-
Workup:
-
Filter the white precipitate (DCU) through a Celite pad.
-
Wash filtrate with 0.5N HCl (to remove DMAP), then saturated
, then Brine.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel).
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision matrix for diagnosing low yields.
Figure 1: Diagnostic workflow for identifying the root cause of yield loss in cinnamyl ester synthesis.
Frequently Asked Questions (Technical Support)
Q1: My product solidifies into a waxy mess instead of an oil. Is it pure?
-
A: Cinnamyl phenylacetate has a melting point near room temperature (often reported as an oil or low-melting solid depending on purity). If it is waxy, you likely have unreacted Phenylacetic acid (MP: 76°C) contaminating it.
-
Fix: Wash the organic layer thoroughly with saturated Sodium Bicarbonate (
) solution. This converts the unreacted acid to its water-soluble salt, removing it from your organic product layer.
-
Q2: Why did my reaction turn black when using Sulfuric Acid (
-
A: You charred the allylic alcohol. Cinnamyl alcohol is highly sensitive to strong mineral acids, which catalyze the polymerization of the double bond.
-
Fix: Switch to p-Toluenesulfonic acid (p-TSA) (milder) and keep the concentration <1 mol%. Alternatively, use the Steglich method (Protocol B) which is neutral/basic and avoids this issue entirely.
-
Q3: Can I use microwave irradiation to speed this up?
-
A: Yes. Microwave-assisted synthesis (solvent-free) at 140°C for 10-20 minutes has been shown to produce cinnamyl esters effectively.[1][3] However, you must use a radical inhibitor (like BHT) to prevent polymerization at these high temperatures.
-
Reference: See Worzakowska (2015) in the reference list.[3]
-
Q4: In the enzymatic method, the conversion stopped at 70%. Why?
-
A: Water accumulation. As the ester forms, water is released. Lipases require a monolayer of water to function, but bulk water pushes the equilibrium backward (Hydrolysis).
-
Fix: Ensure you added Molecular Sieves (3Å or 4Å) to the reaction vessel. If you did, they might be saturated; replace them mid-reaction.
-
Q5: What is the best solvent for the enzymatic route?
-
A: Hydrophobic solvents are best. n-Hexane , Heptane , or Toluene . Avoid hydrophilic solvents like Ethanol or THF, as they strip the essential water layer from the enzyme surface, deactivating it.
References
-
Enzymatic Synthesis & Kinetics: Geng, B., Wang, M., Qi, W., Su, R., & He, Z. (2012).[4] Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system.[2][4] Biotechnology and Applied Biochemistry.
-
Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Organic Syntheses, 63, 183.
-
Microwave Assisted Synthesis: Worzakowska, M. (2015).[3] Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules, 20(6), 10594–10603.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system / Biotechnology and Applied Biochemistry, 2012 [sci-hub.sg]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cinnamyl Phenylacetate Synthesis
Topic: Troubleshooting Side Reactions & Process Optimization Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Allylic Challenge
Welcome to the technical support hub for Cinnamyl Phenylacetate (CAS: 7492-65-1).[1] As a researcher, you likely value this compound for its heavy, floral-balsamic profile or as a specific intermediate in pharmaceutical synthesis.
However, you have likely encountered a common frustration: Cinnamyl alcohol is not a standard primary alcohol. It is an allylic alcohol. When subjected to the harsh acidic conditions typical of Fischer esterification, it behaves unpredictably. The resonance-stabilized carbocation it forms is a gateway to polymerization, etherification, and isomerization—the "Unoly Trinity" of side reactions that ruins yields and complicates purification.
This guide moves beyond basic textbook procedures to address the specific failure modes of this synthesis and provides self-validating protocols to circumvent them.
Module 1: Troubleshooting Guides (Q&A)
Ticket #001: "My reaction mixture turned into a viscous gum/gel."
Diagnosis: Acid-Catalyzed Cationic Polymerization & Etherification. Context: You likely used a strong mineral acid (H₂SO₄) or high temperatures with a Lewis acid.
Technical Explanation: Unlike simple alkyl alcohols, cinnamyl alcohol is acid-sensitive . In the presence of strong protons, the hydroxyl group is protonated and leaves as water, generating the cinnamyl cation . This cation is resonance-stabilized, making it relatively long-lived but highly reactive.[1]
-
Dicinnamyl Ether Formation: The cation is attacked by another molecule of cinnamyl alcohol (acting as a nucleophile) rather than the phenylacetic acid.
-
Polymerization: The cation attacks the double bond of another cinnamyl molecule, initiating a cationic polymerization chain. This results in the "gummy" residue you are observing.
Corrective Action:
-
Immediate: Stop the reaction. This residue is difficult to separate from the product.
-
Protocol Shift: Switch to DCC/DMAP coupling (Steglich esterification) or Lipase-catalyzed transesterification (see Module 3). These methods operate at neutral pH, preventing cation formation.
Ticket #002: "NMR shows a mixture of isomers (E/Z or Regioisomers)."
Diagnosis: Allylic Rearrangement (The 1,3-Shift). Context: The product contains impurities that are difficult to separate by distillation.
Technical Explanation: The cinnamyl system can undergo a 1,3-allylic shift. If the reaction passes through a carbocation intermediate (SN1 pathway), the nucleophile (phenylacetic acid) can attack either:
-
Position 1 (Desired): Yielding primary cinnamyl phenylacetate.
-
Position 3 (Undesired): Yielding the secondary isomer (1-phenylallyl phenylacetate). Furthermore, thermodynamic control can isomerize the double bond from trans (E) to cis (Z), altering the physical and olfactory properties.
Corrective Action:
-
Control: Use kinetic control conditions. Avoid heating above 60°C in acidic media.
-
Validation: Use 1H NMR to monitor the doublet at ~4.7 ppm (CH₂ of cinnamyl) vs. the methine signal of the branched isomer.
Ticket #003: "The enzymatic reaction stalls at 60-70% conversion."
Diagnosis: Thermodynamic Equilibrium & Water Inhibition. Context: Using Lipase (e.g., Novozym 435) in a closed vessel.
Technical Explanation: Lipase-catalyzed esterification is reversible.[1] As water is produced, two things happen:
-
Hydrolysis: The water attacks the ester product, driving the reaction backward.
-
Enzyme Stripping: Excess water strips the essential hydration layer from the enzyme surface or causes agglomeration, reducing catalytic activity.
Corrective Action:
-
Water Removal: Add activated Molecular Sieves (3Å or 4Å) to the reaction media (approx. 10% w/v).
-
Vacuum: Run the reaction under mild vacuum (if solvent-free) to pull off water/by-products continuously.[1]
Module 2: Visualizing the Competitive Pathways
The following diagram illustrates why "standard" acidic conditions fail. The Cinnamyl Cation is the central node of failure.
Caption: Competitive reaction pathways. The red path (Acid catalysis) opens the "Cation" gateway, leading to multiple side products. The green path (Enzymatic/DCC) bypasses this entirely.
Module 3: Optimized Experimental Protocols
Here are two validated methods. Method A is the industry standard for high-purity applications (Fragrance/Pharma). Method B is for robust, large-scale synthesis where purification is less critical.
Method A: Lipase-Catalyzed Transesterification (Recommended)
Best for: High purity, avoiding polymerization, Green Chemistry.
Reagents:
-
Cinnamyl alcohol (1.0 eq)[2]
-
Ethyl phenylacetate (1.5 eq) — Using the ester donor avoids water production entirely.
-
Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B), 1-2% w/w.
-
Solvent: Solvent-free or Toluene (if viscosity is high).
Protocol:
-
Setup: In a round-bottom flask, combine Cinnamyl alcohol and Ethyl phenylacetate.
-
Activation: Add Novozym 435 beads.
-
Reaction: Incubate at 40°C - 50°C with orbital shaking (200 rpm). Do not use magnetic stirring bars as they grind the enzyme beads, destroying the catalyst.
-
Vacuum (Critical): Apply mild vacuum (approx. 200 mbar) to continuously remove the Ethanol by-product. This drives the equilibrium to completion (Le Chatelier’s Principle).
-
Termination: Filter off the enzyme beads (can be washed and reused).
-
Purification: Distill excess Ethyl phenylacetate (lower BP) to leave pure Cinnamyl phenylacetate.
Method B: Steglich Esterification (DCC Coupling)
Best for: Small scale, high yield, mild conditions.
Reagents:
-
Phenylacetic acid (1.0 eq)
-
Cinnamyl alcohol (1.0 eq)[2]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve Phenylacetic acid and Cinnamyl alcohol in dry DCM under Nitrogen.
-
Catalyst: Add DMAP.
-
Coupling: Cool to 0°C. Add DCC solution dropwise.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 3-6 hours. You will see a white precipitate (DCU) form immediately.
-
Workup: Filter off the DCU precipitate. Wash the organic filtrate with dilute HCl (to remove DMAP), NaHCO₃, and Brine.
-
Purification: Evaporate solvent. Recrystallize or flash chromatography (Hexane/EtOAc).
Module 4: Data & Specifications
Table 1: Physical Properties & Stability Data
| Property | Value | Notes |
| Molecular Weight | 252.31 g/mol | Formula: C₁₇H₁₆O₂ |
| Boiling Point | 333 - 335°C | @ 760 mmHg.[1][3][4] High BP makes distillation difficult without high vacuum. |
| Density | 1.086 g/cm³ | @ 25°C |
| Solubility | Insoluble in water | Soluble in Ethanol, DCM, Oils |
| Flash Point | >100°C | Non-flammable under standard transport conditions.[1] |
| Odor Profile | Balsamic, Floral, Honey | Impurities (ethers) introduce "harsh" or "solvent-like" off-notes.[1] |
Table 2: Side Reaction Risk Assessment
| Reaction Condition | Polymerization Risk | Isomerization Risk | Yield Potential | Scalability |
| H₂SO₄ / Reflux | HIGH | HIGH | Low (40-60%) | High |
| Acid Chloride | Moderate | Low | High (85-95%) | Moderate (HCl gas gen) |
| DCC / DMAP | Low | Very Low | High (90%+) | Low (Atom economy) |
| Lipase (Enzymatic) | None | None | High (90%+) | High (Green) |
References
-
Geng, B., et al. (2012). "Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system."[5] Biotechnology and Applied Biochemistry.
-
Master Organic Chemistry. "Fischer Esterification Mechanism and Side Reactions." Master Organic Chemistry.
-
Vigon International. "Safety Data Sheet: Cinnamyl Acetate/Phenylacetate derivatives." Vigon Safety Data.
-
The Good Scents Company. "Cinnamyl Phenylacetate Physical and Organoleptic Data."
-
BenchChem. "Esterification of Cinnamyl Alcohol: Technical Guide."
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Cinnamyl alcohol or Phenylacetic acid. Cinnamyl alcohol is a known sensitizer.
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. Sci-Hub: are you are robot? [sci-hub.fr]
Overcoming solubility issues of Cinnamyl phenylacetate in aqueous media
Executive Summary & Physicochemical Profile
The Challenge: Cinnamyl phenylacetate (CAS 7492-65-1) is a lipophilic ester widely used in fragrance and flavor applications for its balsamic, floral, and honey-like notes.[1] Its high octanol-water partition coefficient (LogP ≈ 4.[1][2]4) and negligible water solubility (< 3 mg/L) present significant challenges for researchers attempting to introduce it into aqueous biological assays, beverages, or hydrophilic drug delivery systems.[1]
The Solution: Successful solubilization requires disrupting the hydrophobic interactions driving phase separation.[1] This guide provides validated protocols for three primary strategies: Co-solvent Systems , Oil-in-Water (O/W) Nanoemulsions , and Cyclodextrin Complexation .[1]
Table 1: Physicochemical Critical Quality Attributes (CQAs)
| Property | Value | Implication for Solubilization |
| Physical State | Viscous Liquid (Colorless to pale yellow) | No melting step required; direct emulsification possible.[1] |
| LogP (o/w) | ~4.4 [1] | Highly lipophilic; requires HLB-matched surfactants or organic co-solvents.[1] |
| Water Solubility | < 3 mg/L (Practically Insoluble) | Cannot be dissolved directly; requires carrier system.[1] |
| Molecular Weight | 252.31 g/mol | Moderate size; fits within |
| Stability | Ester linkage | Prone to hydrolysis at pH < 4 and pH > 8.[1] |
Decision Matrix: Selecting the Right Strategy
Use this decision tree to select the optimal solubilization method based on your downstream application.
Figure 1: Strategic Decision Tree for Cinnamyl Phenylacetate Solubilization. Selects method based on toxicity tolerance and required concentration.
Troubleshooting Guide & FAQs
Module A: Co-Solvent Systems (DMSO/Ethanol)
Context: Used primarily for screening assays where the compound is dissolved in a concentrated organic stock and spiked into aqueous media.[1]
Q: My solution precipitates immediately upon adding the stock to water. Why?
-
Root Cause: This is the "Solvent Shock" phenomenon.[1] The sudden change in polarity reduces the solubility limit below the local concentration of the droplet before it disperses.[1]
-
Solution:
-
Vortex the aqueous buffer vigorously while adding the stock solution dropwise.
-
Pre-warm the aqueous buffer to 37°C to slightly increase solubility kinetics.
-
Limit Final Concentration: Ensure the final organic solvent concentration does not exceed 0.5% (v/v), as Cinnamyl phenylacetate is extremely hydrophobic [2].[1]
-
Q: Can I store the stock solution in the fridge?
-
Answer: Yes, but in anhydrous DMSO or absolute ethanol .[1]
-
Warning: Do not store diluted aqueous solutions. The ester bond in Cinnamyl phenylacetate is susceptible to hydrolysis, breaking down into Cinnamyl alcohol and Phenylacetic acid over time in water [3].[1] Prepare aqueous dilutions fresh.
Module B: Emulsions & Surfactants
Context: Used for creating stable, high-concentration formulations for oral delivery or food systems.[1]
Q: Which surfactant should I use?
-
Technical Insight: You need to match the HLB (Hydrophilic-Lipophilic Balance) of the surfactant to the oil.[1] Cinnamyl phenylacetate (as an aromatic ester) typically requires an HLB of approximately 10–12 for O/W emulsions.[1]
-
Recommendation: A blend of Tween 80 (HLB 15) and Span 80 (HLB 4.3) is superior to a single surfactant.[1]
-
Ratio: 70% Tween 80 / 30% Span 80 yields an effective HLB of ~11.8.[1]
-
Q: My emulsion separates (creams) after 24 hours. How do I fix this?
-
Root Cause: Ostwald ripening or insufficient shear force during generation.[1]
-
Fix:
Validated Experimental Protocols
Protocol 1: High-Stability Stock Solution (For Bioassays)
Use this for in vitro cell culture or enzyme assays.[1]
-
Preparation: Weigh 252 mg of Cinnamyl phenylacetate.
-
Dissolution: Add 10 mL of Anhydrous DMSO (Dimethyl sulfoxide).
-
Result: 100 mM Stock Solution.[1]
-
-
Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C with desiccant.
-
Usage: Dilute 1:1000 into culture medium (Final: 100 µM, 0.1% DMSO).
Protocol 2: O/W Nanoemulsion Preparation
Use this for high-concentration aqueous delivery (e.g., oral gavage or beverage).[1]
Materials:
-
Oil Phase: Cinnamyl phenylacetate (5% w/w)[1]
-
Surfactant: Tween 80 (2% w/w)[1]
-
Co-Surfactant: PEG 400 (2% w/w)[1]
-
Aqueous Phase: Citrate Buffer pH 6.0 (91% w/w)[1]
Workflow:
Figure 2: Nanoemulsion fabrication workflow using high-energy sonication.
Step-by-Step:
-
Combine Cinnamyl phenylacetate and Tween 80 in a beaker. Stir at 200 RPM for 10 mins.
-
Dissolve PEG 400 in the Citrate Buffer.
-
Dropwise Addition: Slowly add the Aqueous phase to the Oil phase while stirring at 800 RPM. A coarse, milky white emulsion will form.[1]
-
Sonication: Place the beaker in an ice bath (to prevent overheating). Use a probe sonicator at 40% amplitude. Pulse: 10s ON, 5s OFF for 5 minutes total.[1]
-
Result: The solution should turn from milky white to translucent/bluish (Tyndall effect), indicating droplet sizes < 200 nm [4].
Stability & Degradation Mechanisms
Understanding the degradation pathway is crucial for experimental integrity.[1]
Hydrolysis Risk: Cinnamyl phenylacetate contains an ester bond susceptible to hydrolysis.[1]
-
Acidic pH (< 4): Rapid hydrolysis.[1]
-
Alkaline pH (> 8): Very rapid saponification.[1]
-
Optimal pH: Maintain buffers between pH 5.5 and 6.5 to maximize half-life [5].[1]
Reaction Pathway:
Verification: If your experimental results show unexpected toxicity or loss of efficacy, verify the integrity of the molecule using HPLC.
-
HPLC Condition: C18 Column, Acetonitrile:Water (70:30), UV detection at 254 nm.[1]
-
Sign of failure: Appearance of two new peaks (Alcohol and Acid) with shorter retention times than the parent ester.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for ester solubility profiles).
-
Larsson, K. (1994).[1] Lipids: Structure, Physical Properties and Functionality. The Oily Press.[1][3] (Mechanisms of ester hydrolysis in emulsions).
-
McClements, D. J. (2011).[1] Edible Nanoemulsions: Fabrication, Properties, and Functional Performance. Soft Matter. Retrieved from [Link]
-
Mabrouk, M. (2004).[1][4] Solubility and Stability of Esters in Aqueous Media. Journal of Pharmaceutical Sciences. (General principles of ester stability buffering).
For further technical assistance, please contact the Formulation Chemistry Division.[1]
Sources
Technical Support Center: Cinnamyl Phenylacetate Stability Profile
The following technical guide is structured as a specialized support center resource for researchers and formulation scientists working with Cinnamyl Phenylacetate (CAS: 7492-65-1) .
Executive Summary
Cinnamyl phenylacetate is a carboxylic acid ester characterized by a bulky, lipophilic structure. While generally stable under standard ambient conditions, it exhibits distinct vulnerabilities to hydrolytic cleavage (yielding phenylacetic acid and cinnamyl alcohol) and oxidative degradation at the cinnamyl double bond. This guide provides the mechanistic insights and protocols necessary to maintain integrity during storage and experimentation.
Part 1: Hydrolytic Stability (pH & Moisture)
Q1: My sample has developed a faint, sour "honey-like" or "urine-like" off-odor. Is this significant?
Diagnosis: Yes. This is a primary indicator of ester hydrolysis . Mechanism: Cinnamyl phenylacetate hydrolyzes to form Phenylacetic Acid and Cinnamyl Alcohol . Phenylacetic acid is potent; even trace amounts (ppm levels) can introduce a persistent, animalic/honey note that distorts the organoleptic profile of the pure ester (which should be sweet, balsamic, and floral).
The Hydrolysis Pathway:
Q2: Is this molecule stable in aqueous buffers?
Technical Analysis: Cinnamyl phenylacetate has extremely low water solubility (~2.9 mg/L), which creates a kinetic barrier to hydrolysis in neutral water. However, in emulsions or co-solvent systems (e.g., Ethanol/Water, DMSO/Water) where the ester is solubilized, hydrolysis rates accelerate significantly, particularly at pH extremes.
| Condition | Stability Rating | Mechanism |
| pH 2.0 - 4.0 | Moderate Risk | Acid-catalyzed hydrolysis.[1][2] Slow at RT, rapid at >40°C. |
| pH 5.0 - 7.0 | Optimal | Kinetic stability is highest.[1][2] |
| pH > 8.0 | High Risk | Base-catalyzed saponification.[1][2] Irreversible and rapid. |
Part 2: Oxidative & Thermal Stability[3]
Q3: We detected "benzaldehyde" and "cinnamic acid" in our stress test. How did these form?
Diagnosis: These are secondary degradation products resulting from oxidative cleavage and subsequent hydrolysis.
Mechanism: The cinnamyl moiety contains an alkene double bond (
-
Radical Attack: Oxygen attacks the allylic position or the double bond, forming hydroperoxides.
-
Cleavage: These unstable intermediates degrade into Benzaldehyde (almond odor) and Cinnamic Acid .
-
Polymerization: At high temperatures (>150°C), the double bond can facilitate polymerization, leading to viscosity increases and yellowing.
Q4: Can I heat this compound for sterilization?
Recommendation: Avoid autoclaving. Cinnamyl phenylacetate has a flash point of ~161°C, but thermal degradation begins earlier.
-
Safe Zone: < 60°C for short durations.
-
Risk Zone: > 100°C. Thermal energy overcomes the activation energy for hydrolysis (if moisture is present) and promotes oxidative radical propagation.
-
Alternative: Use sterile filtration (0.22 µm PTFE membrane) for liquid formulations.
Part 3: Photostability (Light Exposure)
Q5: Does the "trans" (E) configuration change upon light exposure?
Technical Insight: Yes. The cinnamyl group naturally exists as the trans (E) isomer. Exposure to UV light (254 nm - 365 nm) drives Photo-isomerization , converting the trans-isomer to the cis-isomer (Z).[1]
-
Impact: While chemically similar, the cis-isomer often possesses different receptor binding affinities and odor thresholds.
-
Protocol: Always store in amber glass or opaque aluminum containers.
Part 4: Visualization of Stability Logic
Diagram 1: Degradation Pathways
This diagram maps the chemical fate of Cinnamyl Phenylacetate under stress.
Caption: Primary degradation vectors showing hydrolytic cleavage products (red path) and oxidative/photolytic products (yellow path).[1][2]
Part 5: Troubleshooting Protocols
Protocol A: Rapid Purity Check (TLC Method)
Use this to quickly confirm if storage conditions have failed.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane : Ethyl Acetate (90:10 v/v).
-
Sample Prep: Dilute 10 µL of sample in 1 mL Dichloromethane.
-
Visualization: UV light (254 nm).
-
Interpretation:
-
Rf ~0.7: Cinnamyl Phenylacetate (Main Spot).
-
Rf ~0.3 - 0.4: Cinnamyl Alcohol (Hydrolysis product).[1]
-
Origin/Tailing: Phenylacetic Acid (often streaks due to acidity).
-
Protocol B: Forced Degradation Study (ICH Q1A Adaptive)
Use this to validate a new formulation matrix.
| Stressor | Condition | Duration | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | >90% Recovery |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Expect Rapid Degradation (Reference point only) |
| Oxidation | 3% H2O2, Ambient | 24 Hours | >95% Recovery (Monitor Benzaldehyde) |
| Photolysis | UV (ICH Q1B Option 2) | 1.2M lux hours | Check for Cis-isomer |
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of instability based on organoleptic sensory data.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24707, Cinnamyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company (2023). Cinnamyl phenyl acetate: Organoleptic Properties and Stability. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Larson, R. A. (2019).Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
Sources
Optimization of reaction conditions for Cinnamyl phenylacetate synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of Cinnamyl Phenylacetate (CAS: 7492-65-1). This resource is designed for process chemists and researchers requiring high-purity synthesis optimization.[1]
Ticket Subject: Optimization of Reaction Conditions for Cinnamyl Phenylacetate Assigned Specialist: Senior Application Scientist Status: Open Priority: High
Executive Summary
Cinnamyl phenylacetate is a high-value ester used in fragrance and flavor formulations (balsamic, floral notes). Synthesis is often complicated by the acid-sensitivity of the cinnamyl moiety (prone to polymerization/rearrangement) and the steric bulk of phenylacetic acid .
This guide provides two validated workflows:
-
Biocatalytic Route (Recommended): High selectivity, mild conditions, prevents cinnamyl degradation.
-
Chemical Route (Traditional): High throughput, requires strict control to prevent side reactions.
Part 1: Biocatalytic Synthesis (Green Route)
Primary Recommendation: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[2][3][4]
Q: Why is the enzymatic route preferred over acid catalysis for this specific target?
A: Cinnamyl alcohol is an allylic alcohol. Under strong acidic conditions (sulfuric acid, high temperatures), it readily undergoes acid-catalyzed dehydration and cationic polymerization, forming tars and lowering yield. Lipases operate at neutral pH and moderate temperatures (40–60°C), preserving the cinnamyl double bond.
Protocol 1: Transesterification (Solvent-Free or Minimal Solvent)
This method uses Ethyl Phenylacetate as the acyl donor. It is superior to direct esterification because it avoids water production, which can hydrolyze the ester or deactivate the enzyme.
-
Catalyst: Novozym 435 (10–20% w/w relative to substrates).
-
Acyl Donor: Ethyl Phenylacetate (1:2 molar ratio vs. Cinnamyl Alcohol).
-
Conditions: 50°C, 150–200 rpm, 24 hours.
-
Byproduct Removal: The byproduct is Ethanol. Use molecular sieves (4Å) or open-vessel conditions (if feasible) to shift equilibrium.
Step-by-Step Workflow:
-
Mix Cinnamyl Alcohol (10 mmol) and Ethyl Phenylacetate (20 mmol) in a reaction vial.
-
Add Novozym 435 (100 mg).
-
Incubate at 50°C with orbital shaking (200 rpm).
-
Monitor: Check TLC (Hexane:Ethyl Acetate 9:1) or GC-MS at 6h, 12h, and 24h.
-
Workup: Filter off the enzyme (save for reuse). Evaporate excess Ethyl Phenylacetate under reduced pressure.
Part 2: Chemical Synthesis (Fischer Esterification)
Use Case: Large-scale production where enzyme cost is prohibitive, and purification capabilities are robust.
Q: My yield is stuck at ~60%. How do I push the equilibrium?
A: Fischer esterification is an equilibrium process (
-
Water Removal: Use a Dean-Stark apparatus with Toluene (azeotropic removal) or add activated Molecular Sieves (3Å or 4Å) directly to the flask.
-
Stoichiometry: Use a 1.5 to 2.0 molar excess of the cheaper reagent (usually Phenylacetic Acid).
Protocol 2: Acid-Catalyzed Esterification
-
Reagents: Cinnamyl Alcohol (1.0 eq), Phenylacetic Acid (1.2 eq).
-
Catalyst: p-Toluenesulfonic acid (PTSA) (1–2 mol%). Avoid H2SO4 to reduce polymerization.
-
Solvent: Toluene (0.5 M concentration).
-
Apparatus: Dean-Stark trap.
Critical Troubleshooting:
-
Issue: Reaction turns dark/black.
-
Cause: Polymerization of cinnamyl alcohol.
-
Fix: Lower temperature to 80°C (use Benzene or cyclohexane instead of Toluene if safety permits, or run under partial vacuum) and reduce catalyst loading to 0.5 mol%. Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts.
Part 3: Comparative Optimization Data
| Parameter | Biocatalytic (Novozym 435) | Chemical (PTSA/Toluene) |
| Temperature | 40–60°C | 110°C (Reflux) |
| Time | 12–24 Hours | 4–6 Hours |
| Yield | >90% (High Selectivity) | 70–85% (Requires Workup) |
| Purity (Crude) | High (Minimal side products) | Moderate (Tars/Polymers possible) |
| Green Factor | High (Reusable catalyst) | Low (Solvent waste) |
Part 4: Troubleshooting Guide (FAQ)
Q1: The enzyme activity dropped significantly after the first cycle. Why?
-
Diagnosis: The enzyme may be "water-logged" or poisoned by polar byproducts (ethanol/water).
-
Solution: Wash the recovered Novozym 435 with anhydrous acetone or tert-butanol and dry under vacuum before reuse. Ensure the reaction medium is strictly anhydrous if using transesterification.
Q2: I see a side product with M+ = 268 in GC-MS during chemical synthesis.
-
Diagnosis: This is likely Cinnamyl Cinnamate .
-
Mechanism: Under acidic conditions, if any Cinnamaldehyde is present (impurity in alcohol) or formed via oxidation, it can react. More likely, it is a rearrangement product.
-
Solution: Purify starting Cinnamyl Alcohol. Ensure inert atmosphere (N2/Ar) to prevent oxidation.
Q3: Can I use Cinnamyl Chloride and Phenylacetic Acid?
-
Answer: No. You would use Cinnamyl Alcohol and Phenylacetyl Chloride .
-
Warning: This is highly exothermic and generates HCl. You must use a base scavenger (Triethylamine or Pyridine) at 0°C. This is a fast, high-yield route but requires handling corrosive acid chlorides.
Part 5: Visualizing the Workflow
Figure 1: Reaction Pathways & Mechanism
This diagram illustrates the two primary pathways and the critical "Polymerization Trap" to avoid.
Caption: Comparison of Enzymatic (Green) vs. Chemical (Red) pathways, highlighting the polymerization risk in the chemical route.
Figure 2: Optimization Logic Flow
Use this decision tree to select the correct optimization strategy based on your lab's constraints.
Caption: Decision tree for troubleshooting common yield and purity issues in both synthetic routes.
References
-
Enzymatic Transesterification Optimiz
-
Lipase Selectivity & Mechanism
-
Chemical Esterific
- Title: Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15.
- Source: ResearchG
- Relevance: Provides kinetic models for solid-acid catalyzed esterification, applicable to the PTSA/Amberlyst routes.
-
URL:[Link]
-
Fischer Esterific
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US20140017741A1 - Esterification Process - Google Patents [patents.google.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Ultrasound assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification reaction in a solvent free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Cinnamyl Phenylacetate Purification
Topic: Removing Impurities from Crude Cinnamyl Phenylacetate
Document ID: TSC-CHEM-0884 | Version: 2.1 | Status: Active[1][2][3]
Introduction: The "Sticky" Reality of Aromatic Esters
Welcome to the Technical Support Center. You are likely here because your crude Cinnamyl Phenylacetate (CPA) is not meeting specification.[1][2][3] It might be yellow (oxidation), smelling overly "sharp" (residual acid), or showing stubborn peaks in your GC-MS (unreacted alcohol).[1][2][3]
Cinnamyl phenylacetate (
This guide prioritizes non-destructive purification (chemical washing) followed by thermal polishing (vacuum distillation).[1][2][3]
Module 1: The Diagnostic Hub (Triage)
Before initiating a protocol, compare your crude material against these common failure modes.
Q: My product is a dark yellow/brown oil. Is it ruined?
A: Not necessarily, but it indicates oxidation or polymerization.[1][2][3]
-
Cause: The cinnamyl moiety is sensitive to air and heat.[1][2][3] If you used strong acid catalysts (like
) without an antioxidant, oligomers likely formed.[1][2][3] -
Fix: If the color is deep brown, perform a Silica Filtration (see Module 4) before distillation.[1][2][3] Distilling a "tarry" pot will only degrade it further due to local hotspots.[1][2][3]
Q: It smells like vinegar or "sweaty," not balsamic/floral.
A: You have significant unreacted Phenylacetic Acid (PAA) .[1][2][3]
-
Cause: Incomplete esterification or insufficient alkaline workup.[1][2][3]
-
Fix: Proceed immediately to Module 2 (The Alkaline Wash) .[1][2][3] PAA has a distinctive, tenacious odor that masks the ester's floral notes.[1][2][3]
Q: My GC shows a peak just before the product. What is it?
A: Likely Cinnamyl Alcohol .[1][2][3]
-
Cause: This is the limiting reagent in many syntheses.[1][2][3] It has a high boiling point (~250°C) and can co-distill if the vacuum isn't strong enough.[1][2][3]
-
Fix: Vacuum Distillation (Module 3) is required.[1][2][3] Chemical washing cannot easily remove the alcohol.[1][2][3]
Module 2: Wet Chemistry Solutions (The Workup)
Objective: Remove Phenylacetic Acid (PAA) and acidic catalysts.[1][2][3]
Principle: Phenylacetic acid (
Protocol: The "Step-Wise" Bicarbonate Wash[1][2][3]
Reagents:
Step-by-Step:
-
Dilution: Dissolve your crude oil in 3x its volume of solvent (Et2O is preferred for easier drying).[1][2][3]
-
The "Fizz" Test: Add saturated
slowly. -
Separation: Shake and vent frequently. Discard the aqueous (lower) layer.[1][2][3]
-
Repeat: Repeat the bicarbonate wash until no bubbles form upon addition.[1][2][3] This confirms PAA removal.[1][2][3]
-
Brine Polish: Wash the organic layer once with brine to break any emulsions and remove trapped water.[1][2][3]
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Technical Insight: Do not use NaOH (Sodium Hydroxide) if possible.[1][2][3] While effective, strong bases can hydrolyze your ester back into the starting materials (saponification), reducing your yield.[1][2][3]
Module 3: Thermal Purification (Vacuum Distillation)
Objective: Separate Cinnamyl Alcohol and isolate pure CPA. Warning: CPA boils at ~335°C at atmospheric pressure.[1][2][3][4] Do not distill at atmospheric pressure. Decomposition is guaranteed.[1][2][3]
The Setup Logic
The boiling point difference between Cinnamyl Alcohol (~250°C) and CPA (~335°C) is roughly 85°C.[1][2][3] This allows for separation, but only under High Vacuum (<1 mmHg) .[1][2][3]
Caption: Thermal fractionation logic under high vacuum. Temperatures are estimates for <1mmHg and must be monitored dynamically.
Troubleshooting the Distillation
| Issue | Diagnosis | Corrective Action |
| Head Temperature Fluctuates | "Bumping" or poor vacuum stability.[1][2][3] | Use a magnetic stir bar (vigorous stirring) or a capillary bleed.[1][2][3] Ensure system is leak-tight. |
| Product Polymerizing in Pot | Thermal stress.[1][2][3] | Add 0.1% BHT (Butylated hydroxytoluene) to the pot as a radical scavenger before heating.[1][2][3] |
| No Separation (Co-distillation) | Vacuum is too weak or heating too fast.[1][2][3] | Use a Vigreux column (10-20 cm) to increase theoretical plates.[1][2][3] Slow down the collection rate. |
Module 4: Chromatography (The Polishing Step)
Objective: High-purity isolation (>99%) or removal of stubborn colored impurities. Context: If distillation is unavailable or the scale is small (<5g), Flash Chromatography is superior.[1][2][3]
Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3] Mobile Phase Strategy: Cinnamyl phenylacetate is relatively non-polar.[1][2][3][5]
-
Start: 100% Hexane (or Petroleum Ether).
-
Gradient: Slowly increase Ethyl Acetate (EtOAc) to 5-10%.
Rf Values (Approximate in 9:1 Hexane:EtOAc):
-
Cinnamyl Phenylacetate (Product): ~0.5 - 0.6 (Runs fast).[1][2][3]
-
Cinnamyl Alcohol: ~0.2 - 0.3 (More polar, runs slower).[1][2][3]
-
Phenylacetic Acid: ~0.05 (Streaks near baseline if not washed out).[1][2][3]
Summary of Physical Data
| Property | Value | Notes |
| Molecular Weight | 252.31 g/mol | |
| Appearance | Colorless to pale yellow liquid | Can be viscous; solidifies if very pure/cold.[1][2][3][6] |
| Boiling Point | ~333-335°C (760 mmHg) | Decomposes. Do not distill at atm pressure.[1][2][3][4] |
| Solubility | Ethanol, Ether, Oils | Insoluble in water.[1][2][3][4][5][7] |
| Odor Profile | Balsamic, Floral, Honey-like | Sharp/Vinegar smell = Impurity (PAA).[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282110, Cinnamyl acetate. (Note: Properties inferred from homologous cinnamyl esters).[1][2][3] Retrieved from [Link]
-
The Good Scents Company (2023). Cinnamyl phenyl acetate Material Safety Data Sheet & Organoleptics. Retrieved from [Link]
-
Org. Synth. (1928). Esterification Principles (General Reference for Phenylacetic Acid derivatives). Organic Syntheses, Coll. Vol. 1, p.436.[1][2][3][8] Retrieved from [Link][1][2][3]
-
National Institute of Standards and Technology (NIST). Phenylacetic acid (Physical Properties). NIST Chemistry WebBook, SRD 69.[1][2][3][5] Retrieved from [Link][1][2][3]
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 3. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. parchem.com [parchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing the decomposition of Cinnamyl phenylacetate during storage
Technical Support Center: Cinnamyl Phenylacetate Stability & Storage Ticket ID: #CPA-STAB-001 Status: Active Subject: Prevention of Decomposition & Troubleshooting Storage Anomalies
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because Cinnamyl Phenylacetate (CAS: 7492-65-1) presents a unique stability challenge. As an ester of a conjugated alcohol (cinnamyl alcohol) and an aromatic acid (phenylacetic acid), it possesses two distinct "points of failure":
-
The Ester Linkage: Susceptible to hydrolytic cleavage.
-
The Cinnamyl Double Bond: Susceptible to oxidative cleavage and polymerization.
This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic causality required to design a robust storage protocol and the diagnostic tools to validate sample integrity.
Module 1: Critical Storage Parameters (The "Why")
Q: Why does my Certificate of Analysis (CoA) recommend refrigeration when the boiling point is over 330°C? A: Thermal stability (boiling point) is not synonymous with chemical stability.
-
The Mechanism: Decomposition rates follow the Arrhenius equation . Even at room temperature, the activation energy for hydrolysis is lowered by trace moisture or catalytic impurities on glass surfaces.
-
The Risk: At >25°C, the rate of autoxidation of the cinnamyl double bond doubles for every 10°C increase.
-
Recommendation: Store at 2°C – 8°C .
Q: I stored the compound in clear glass, and it turned yellow. Is it usable? A: Likely not without purification.
-
The Mechanism: The yellowing indicates the formation of conjugated diketones or Schiff bases (if trace amines were present), but primarily it suggests photo-oxidation . UV light excites the
-electrons in the cinnamyl chain, facilitating radical formation. -
The Fix: Always use Amber Borosilicate Glass . If amber glass is unavailable, wrap clear vials in aluminum foil.
Q: Can I store this under standard laboratory air? A: No.
-
The Mechanism: Oxygen attacks the allylic position (next to the double bond) of the cinnamyl group. This leads to hydroperoxide formation, which eventually cleaves the molecule into Benzaldehyde (almond smell) and other artifacts.
-
The Protocol: Headspace purging with Argon or Nitrogen is mandatory after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.
Module 2: Troubleshooting & Diagnostics (The "What Went Wrong")
Use this sensory-chemical logic tree to diagnose decomposition before running expensive analytics.
Visualizing the Decomposition Pathways
Caption: Figure 1. Dual decomposition pathways of Cinnamyl phenylacetate. Hydrolysis yields odorous acids; Oxidation yields aldehydes and color changes.
Diagnostic Table
| Observation | Olfactory Cue | Chemical Diagnosis | Confirmation Test |
| Cloudiness / Precipitate | "Sweaty", "Honey", "Animalic" | Hydrolysis . The precipitate is likely Phenylacetic Acid (solid at RT). | Acid Value Titration (See Module 3) |
| Yellow Discoloration | "Sharp", "Bitter Almond" | Oxidation . Cleavage of the alkene to Benzaldehyde. | Peroxide Test Strips or GC-MS |
| Viscosity Increase | Faint / Loss of odor | Polymerization . Cross-linking of cinnamyl groups.[1] | GPC (Gel Permeation Chromatography) |
Module 3: Validation Protocols (The "How")
To ensure scientific integrity, you must implement a Self-Validating System . Do not rely on label dates; rely on current chemical data.
Protocol A: Acid Value Determination (Detecting Hydrolysis)
Use this when the sample smells "sour" or "animalic."
Principle: Hydrolysis releases Phenylacetic acid. We quantify this free acid by titrating with Potassium Hydroxide (KOH). Target: Acid Value < 1.0 mg KOH/g.
Reagents:
-
0.1 N KOH in Ethanol (Standardized).
-
Phenolphthalein Indicator (1% in EtOH).
-
Neutralized Ethanol-Ether mixture (1:1 v/v).
Step-by-Step:
-
Weigh: Accurately weigh 2.0 g of Cinnamyl phenylacetate into a 250 mL Erlenmeyer flask.
-
Dissolve: Add 50 mL of the Neutralized Ethanol-Ether mixture. Swirl to dissolve.
-
Indicate: Add 3-4 drops of Phenolphthalein.
-
Titrate: Titrate with 0.1 N KOH until a faint pink color persists for 30 seconds.
-
Calculate:
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Pass/Fail Criteria:
-
< 1.0: Pass (Safe for use).
-
> 1.0: Fail (Significant hydrolysis; purify via silica plug filtration or redistillation).
Protocol B: Storage Workflow Logic
Follow this decision matrix every time you handle the compound.
Caption: Figure 2. Standard Operating Procedure (SOP) for handling Cinnamyl phenylacetate to prevent degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company (2024). Cinnamyl phenyl acetate: Organoleptic Properties and Stability. Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <401> Fats and Fixed Oils: Acid Value. (Standard method adapted for ester hydrolysis determination). Retrieved from [Link][5]
-
Maudling, H. V., et al. (1975). Arrhenius relationships in the hydrolysis of esters and amides. Journal of Pharmaceutical Sciences.[2] (Foundational text on ester hydrolysis kinetics).
Sources
- 1. SID 135264608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 4. <401> FATS AND FIXED OILS [drugfuture.com]
- 5. iipseries.org [iipseries.org]
Troubleshooting peak tailing in HPLC analysis of Cinnamyl phenylacetate
The following guide serves as a specialized Technical Support Center for researchers analyzing Cinnamyl phenylacetate (CAS 7492-65-1). It is designed to move beyond generic advice, addressing the specific physicochemical challenges of hydrophobic esters in Reverse-Phase HPLC (RP-HPLC).
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Peak Tailing & Asymmetry[1]
Executive Summary: The Analyte Profile
Before troubleshooting, we must understand the molecule's behavior. Cinnamyl phenylacetate is a neutral, lipophilic ester. Tailing in this specific analyte is rarely caused by the classic "silanol interaction" seen with basic drugs. Instead, it is almost predominantly a fluidic or solubility artifact.
| Property | Value | Implication for HPLC |
| LogP | ~3.8 – 4.25 | Highly hydrophobic.[1] Requires high % organic mobile phase to elute. |
| pKa | N/A (Neutral) | Will not ionize in standard pH ranges (2-8).[1] pH buffers affect impurities (e.g., Phenylacetic acid), not the parent. |
| Solubility | Insoluble in water | Users often dissolve it in 100% ACN/MeOH, leading to the "Strong Solvent Effect."[1] |
| Functional Groups | Ester, Aromatic Rings | Susceptible to |
SECTION 1: The Triage Protocol
Q: My Cinnamyl phenylacetate peak has a tailing factor (
A: Not necessarily. With neutral hydrophobic esters, "tailing" is often a symptom of Diluent Mismatch (The Strong Solvent Effect) rather than column death. Follow this logic gate to diagnose the root cause:
Figure 1: Diagnostic logic flow for neutral hydrophobic analytes.
SECTION 2: The "Silent Killer" (Diluent Mismatch)
Q: I dissolved my sample in pure Acetonitrile because it is not soluble in water. Why is this causing tailing?
A: This is the #1 cause of peak distortion for Cinnamyl phenylacetate.
The Mechanism: Because the analyte is hydrophobic (LogP ~4), you likely use a mobile phase like 60:40 ACN:Water. If you inject a sample dissolved in 100% ACN , the sample plug is "stronger" (more eluting power) than the mobile phase surrounding it.
-
As the plug enters the column, analyte molecules in the center of the plug travel at the speed of the 100% ACN solvent front (fast).
-
Analyte molecules at the edges mix with the aqueous mobile phase and slow down (precipitate or retain).
-
Result: A peak that looks like a "shark fin" or has a severe tail/split.
The Fix: You must match the diluent to the initial mobile phase conditions as closely as possible.
-
Protocol: Dissolve your stock standard in 100% ACN (for solubility), but dilute the working standard with water to match your mobile phase (e.g., 60% ACN / 40% Water).
-
Warning: If the solution turns cloudy (precipitation), you have exceeded the solubility limit. You must lower the concentration or increase the injection volume of a lower-concentration sample.
SECTION 3: Column Chemistry & Selection
Q: I ruled out the solvent effect. I am using a generic C18 column. Could secondary interactions be the problem?
A: While Cinnamyl phenylacetate is neutral, it is aromatic. Standard C18 columns are generally fine, but "dewetting" or
1. Hydrophobic Collapse (Dewetting): If you are running a gradient starting at high aqueous (e.g., 95% Water) to trap impurities, a standard C18 phase might "collapse" (the C18 chains fold onto themselves to escape the water). This reduces surface area and causes peak shape issues when the organic phase increases.
-
Solution: Use an "AQ" type C18 column (compatible with 100% aqueous) or ensure your starting gradient has at least 5-10% organic solvent.[1]
2.
-
Observation: If you switched from C18 to Phenyl-Hexyl, you might see increased retention and potentially different peak symmetry due to these specific electronic interactions.[1]
-
Recommendation: For this analyte, a standard high-purity C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex) is usually superior to Phenyl phases unless you are separating it from other aromatic isomers.
SECTION 4: Hydrolysis & Degradation
Q: I see a small "shoulder" on my peak that wasn't there yesterday. Is it tailing or co-elution?
A: Cinnamyl phenylacetate is an ester.[][3] It is susceptible to hydrolysis, breaking down into Cinnamyl Alcohol and Phenylacetic Acid .
The Diagnosis:
-
Phenylacetic Acid: This degradation product is acidic (pKa ~4.3). If your mobile phase pH is near 4.3, this impurity will split between ionized and neutral forms, causing massive peak broadening or tailing that can overlap with your main peak.
-
Cinnamyl Alcohol: Elutes much earlier (more polar).
The Experiment: Run a check at two different wavelengths.
-
Cinnamyl phenylacetate absorbs strongly at 254 nm (conjugation).
-
Phenylacetic acid has lower absorbance at 254 nm but is visible at 210-220 nm .[1]
-
If the "tail" spectral profile differs from the peak apex, it is a co-eluting impurity (hydrolysis), not physical tailing.
SECTION 5: Hardware & Extra-Column Effects
Q: I am using a UHPLC column (1.7 µm) on an older HPLC. The peak is broad and tailing. [4][5]
A: This is a classic Extra-Column Volume (ECV) mismatch.
The Physics: Narrow columns (2.1 mm ID) generate very small peak volumes (often < 10 µL). If your older HPLC has a detector flow cell of 10 µL and long tubing (Red/0.005" ID or larger), the instrument itself is mixing the peak after it leaves the column.
Calculation:
The Fix:
-
Tubing: Replace post-column tubing with 0.0025" (0.065 mm) ID tubing (usually Viper or pre-cut PEEK).
-
Flow Cell: Ensure your detector has a "Micro" or "Semi-micro" flow cell (< 5 µL volume).
-
Data Rate: Ensure your detector sampling rate is > 20 Hz for narrow peaks.
Summary Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Fronting + Tailing (Shark Fin) | Strong Solvent Effect | Check sample diluent composition.[1] | Dilute sample with Mobile Phase A. |
| Tailing (T > 1.5) on all peaks | Extra-Column Volume or Void | Inspect tubing ID and column inlet.[1] | Replace tubing with 0.005" ID; Reverse flush column. |
| Tailing only on Main Peak | Co-eluting Impurity (Hydrolysis) | Check peak purity (DAD) or adjust pH. | Prepare fresh standard; Buffer mobile phase pH > 3.0. |
| Broad, shifting peaks | Column Dewetting | Check starting gradient % organic. | Ensure starting mobile phase has >5% Organic.[1] |
References
-
PubChem. (n.d.).[6] Cinnamyl phenylacetate (Compound).[][3][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[7] Retrieved January 28, 2026, from [Link]
-
Phenomenex. (2025).[5][6] HPLC Troubleshooting Guide: Peak Tailing. Retrieved January 28, 2026, from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.[4][5] Retrieved January 28, 2026, from [Link]
-
The Good Scents Company. (n.d.). Cinnamyl Phenylacetate Data Sheet.[6] Retrieved January 28, 2026, from [Link]
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 3. echemi.com [echemi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Technical Support Center: Catalyst Selection for Cinnamyl Phenylacetate Synthesis
Current Status: Operational Ticket ID: CPA-SYNTH-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
The synthesis of Cinnamyl Phenylacetate (esters of cinnamyl alcohol and phenylacetic acid) presents a unique chemical challenge. You are coupling an acid-sensitive allylic alcohol (cinnamyl alcohol) with a bulky aromatic acid (phenylacetic acid).
-
The Trap: Traditional homogeneous acids (H₂SO₄, p-TSA) often lead to the polymerization of cinnamyl alcohol or the degradation of the ester bond due to harsh thermal conditions, resulting in dark, viscous by-products and low yields.
-
The Solution: This guide focuses on two superior catalytic pathways: Biocatalysis (Lipase B) for high-purity/flavor-grade applications and Heterogeneous Solid Acids for robust industrial scale-up.
Part 1: Catalyst Decision Matrix
Before proceeding, determine your primary constraint: Purity/Selectivity vs. Cost/Throughput .
Figure 1: Decision tree for selecting the optimal catalytic route based on product requirements.
Part 2: Detailed Protocols & Troubleshooting
Route A: Enzymatic Synthesis (Recommended for High Purity)
Catalyst: Candida antarctica Lipase B (Immobilized), commercially known as Novozym 435.[1]
Why this works: Lipases operate under mild conditions (40–60°C), preventing the thermal polymerization of the cinnamyl double bond. They exhibit high specificity for the ester bond formation without attacking the alkene group.
Protocol A: Solvent-Free Transesterification
-
Substrates: Cinnamyl alcohol (1.0 eq), Ethyl Phenylacetate (1.2 eq) [Note: Using the ethyl ester of phenylacetic acid drives the reaction faster via transesterification than direct esterification].
-
Catalyst Loading: 1–5% w/w (relative to total substrate mass).
-
Temperature: 50°C.
-
Agitation: 200 RPM (Orbital shaker preferred to preserve bead integrity).
| Parameter | Specification | Reason |
| Water Activity (aw) | < 0.1 | Water promotes hydrolysis (reverse reaction). Use molecular sieves (3Å). |
| Molar Ratio | 1:1.5 (Alcohol:Acyl Donor) | Excess acyl donor pushes equilibrium forward. |
| Time | 6–12 Hours | Enzymatic kinetics are slower than inorganic acids; patience is required. |
Troubleshooting Guide: Enzyme Deactivation
Q: My conversion rate dropped significantly after the 3rd reuse cycle. Why?
Diagnosis:
-
Leaching: The enzyme may be desorbing from the support resin if polar solvents (ethanol, methanol) or high temperatures (>70°C) are used.
-
Pore Blockage: Phenylacetic acid is a solid at room temperature. If the reaction cools down, substrates may crystallize inside the catalyst pores.
Corrective Action:
-
Wash Protocol: Wash the catalyst beads with tert-butanol or warm hexane after filtration. Do NOT use water or acetone.[2]
-
Storage: Store dried beads at 4°C.
Route B: Heterogeneous Solid Acid Catalysis (Recommended for Scale)
Catalyst: Silica-supported Heteropoly Acid (e.g., H₃PW₁₂O₄₀/SiO₂) or Sulfated Zirconia.
Why this works: These catalysts provide strong Brønsted acidity needed for direct esterification but are "trapped" in a solid matrix, making them less corrosive and easier to separate than sulfuric acid.
Protocol B: Direct Esterification with Azeotropic Distillation
-
Substrates: Cinnamyl alcohol (1.0 eq), Phenylacetic acid (1.1 eq).
-
Solvent: Toluene (creates azeotrope with water).
-
Catalyst Loading: 5–10% w/w.
-
Apparatus: Dean-Stark trap (essential for water removal).
Figure 2: Workflow for solid-acid catalyzed esterification requiring continuous water removal.
Troubleshooting Guide: Side Reactions
Q: The reaction mixture turned dark brown/black, and yield is low.
Diagnosis: This is the classic signature of Cinnamyl Alcohol Polymerization . The combination of high temperature (>100°C) and strong acid sites has activated the allylic double bond, causing it to polymerize.
Corrective Action:
-
Switch Catalyst: Move to a "softer" solid acid like Sulfated Zirconia or reduce the loading of the Heteropoly acid.
-
Temperature Control: Do not exceed 110°C. Ensure your oil bath is not overheating the flask wall (hot spots trigger polymerization).
-
Inhibitor: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) to the reaction mixture to scavenge free radicals.
Part 3: Comparative Performance Data
The following data summarizes expected performance based on kinetic studies of cinnamyl esters.
| Feature | Homogeneous Acid (H₂SO₄) | Solid Acid (HPA/SiO₂) | Biocatalyst (Novozym 435) |
| Conversion (24h) | >95% | 85–92% | >90% |
| Selectivity | Low (Side products common) | Moderate | High (>99%) |
| Reaction Temp | 80–120°C | 80–110°C | 40–60°C |
| Reusability | None (Single use) | 5–10 Cycles | >20 Cycles (if maintained) |
| Green Score | Low (Corrosive waste) | Medium | High |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use free Lipase instead of immobilized (Novozym 435)? A: It is not recommended. Free lipase powders clump in organic solvents and are difficult to recover. Immobilization (on acrylic resin) ensures better mass transfer and stability.
Q2: Why is Phenylacetic acid difficult to dissolve in the enzymatic route? A: Phenylacetic acid is bulky and solid. If running a solvent-free system, you must heat the mixture to >40°C to melt the substrates or use a co-solvent like n-Hexane or Toluene to ensure homogeneity.
Q3: How do I regenerate the Solid Acid catalyst? A: If activity drops due to "coking" (organic deposits blocking pores), wash the catalyst with acetone, dry it, and then calcine it in air at 300–400°C for 4 hours . This burns off the organic residue and restores acid sites.
References
-
Enzymatic Synthesis & Optimization: Title: Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. Source: PubMed / NIH (2015). URL:[Link]
-
Heteropoly Acid Catalysis: Title: Catalysis by heteropoly acids: Hydroxyacetophenones via phenyl acetate by vapour phase acetylation. Source: ResearchGate (National Chemical Laboratory, India). URL:[Link]
-
Solid Acid Efficiency: Title: Magnetic-responsive solid acid catalysts for esterification.[3] Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
Kinetics of Lipase (Novozym 435): Title: Optimization and Determination of Kinetic Parameters of the Synthesis... Catalyzed by Lipases.[1][2][4][5][6][7][8] Source: MDPI (2022). URL:[Link][6]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Ultrasound assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification reaction in a solvent free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. proceedings.science [proceedings.science]
- 8. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Profile: Cinnamyl Acetate vs. Cinnamyl Phenylacetate
Executive Summary
This technical guide compares the bioactivity profiles of Cinnamyl Acetate (CA) and Cinnamyl Phenylacetate (CPA) . While both compounds serve as ester prodrugs for cinnamyl alcohol, their pharmacological distinctiveness lies in their hydrolysis kinetics and the bioactivity of their acid moieties.
-
Cinnamyl Acetate is a rapid-release system.[1] It is moderately lipophilic (LogP ~2.85) and hydrolyzes to release cinnamyl alcohol and acetic acid. Its primary bioactivity is driven by the oxidative conversion of cinnamyl alcohol to cinnamaldehyde, a potent antimicrobial and apoptotic agent.
-
Cinnamyl Phenylacetate acts as a dual-action, lipophilic depot. With a significantly higher LogP (~4.25), it exhibits enhanced membrane permeability but slower enzymatic hydrolysis. Upon cleavage, it releases Phenylacetic Acid (PAA) —a compound with independent antimicrobial and auxin-like properties—alongside cinnamyl alcohol.
Verdict: Researchers targeting rapid, high-peak cytotoxicity should utilize Cinnamyl Acetate . Those developing sustained-release antimicrobial surfaces or targeting lipid-dense tumor microenvironments should investigate Cinnamyl Phenylacetate .[1]
Physicochemical & Structural Basis
The differential bioactivity of these esters is fundamentally dictated by their steric bulk and lipophilicity, which influence cellular uptake and esterase affinity.
Table 1: Comparative Physicochemical Properties[2][3][4]
| Property | Cinnamyl Acetate (CA) | Cinnamyl Phenylacetate (CPA) | Impact on Bioactivity |
| Molecular Weight | 176.21 g/mol | 252.31 g/mol | CPA is bulkier, affecting enzyme active site fit.[1] |
| LogP (Lipophilicity) | ~2.85 | ~4.25 | CPA partitions more strongly into lipid bilayers; CA has better aqueous solubility.[1] |
| Hydrolysis Product 1 | Cinnamyl Alcohol | Cinnamyl Alcohol | Precursor to Cinnamaldehyde (ROS inducer).[1] |
| Hydrolysis Product 2 | Acetic Acid | Phenylacetic Acid (PAA) | Acetic acid is metabolic fuel; PAA is antimicrobial.[1] |
| Odor Profile | Sweet, Balsamic, Cinnamon | Floral, Honey, Chrysanthemum | Relevant for organoleptic applications, not cytotoxicity.[1] |
Mechanism of Action: The "Prodrug" Activation
Both compounds function as esters that require enzymatic hydrolysis (by carboxylesterases) to exert their primary biological effects.
Signaling Pathway & Hydrolysis
The following diagram illustrates the divergent metabolic fates of CA and CPA. Note the "Dual-Warhead" potential of CPA compared to the single active metabolite of CA.
Figure 1: Comparative metabolic activation pathways. CA releases a neutral metabolite (Acetic acid), while CPA releases a bioactive metabolite (PAA).
Antimicrobial Efficacy Analysis
Cinnamyl Acetate (The Standard)
CA is a well-documented antimicrobial agent. It functions primarily by damaging the cell membrane and, after hydrolysis, depleting intracellular glutathione via cinnamaldehyde.
-
Target Spectrum: Broad-spectrum (Gram-positive > Gram-negative).[1]
-
Key Data:
Cinnamyl Phenylacetate (The Lipophilic Variant)
Direct MIC data for CPA is scarcer in literature compared to CA, requiring a Pharmacophore-Based Inference supported by metabolite data.
-
Predicted Efficacy: CPA is expected to have lower aqueous solubility, which can mask activity in standard broth microdilution assays. However, its metabolite, Phenylacetic Acid (PAA) , has a confirmed MIC of ~2.5 mg/mL against K. pneumoniae and exhibits synergistic effects with other membrane disruptors.
-
Advantage: The high lipophilicity of CPA suggests superior penetration into biofilms , where standard hydrophilic antibiotics fail.
Table 2: Comparative Efficacy Data (Experimental & Inferred)
| Organism | Cinnamyl Acetate (MIC) | Cinnamyl Phenylacetate (Predicted Activity) |
| S. aureus | 100 - 200 µg/mL | Moderate (Limited by solubility; PAA adds weak activity) |
| E. coli | > 400 µg/mL | Low (Outer membrane barrier excludes bulky lipophiles) |
| Candida albicans | ~400 µM | High (Fungi are sensitive to PAA and cinnamyl alcohol) |
| Biofilms | Moderate penetration | Superior (High LogP facilitates matrix penetration) |
Experimental Protocols
To objectively compare these compounds, researchers must use protocols that account for the solubility differences.
Protocol: Modified Broth Microdilution (for Lipophilic Esters)
Standard aqueous broth protocols will cause CPA to precipitate, yielding false negatives.
Reagents:
-
Mueller-Hinton Broth (MHB).[1]
-
Solvent: DMSO (Final concentration < 1%).
-
Resazurin dye (Cell viability indicator).
Workflow:
-
Stock Preparation: Dissolve CA and CPA in 100% DMSO to 50 mg/mL.
-
Dilution: Create serial dilutions in MHB. Critical: For CPA, ensure vigorous vortexing or use a surfactant (e.g., 0.02% Tween 80) to maintain dispersion.
-
Inoculation: Add bacterial suspension (
CFU/mL). -
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin. Blue -> Pink transition indicates growth.
Protocol: Enzymatic Hydrolysis Assay
To verify the "prodrug" release rate.
Workflow Diagram:
Figure 2: Workflow for determining ester hydrolysis kinetics.
Anticancer Potential: The "Trojan Horse" Hypothesis
-
Cinnamyl Acetate: Exhibits cytotoxicity in A549 (Lung) and HepG2 (Liver) cell lines. The mechanism is the intracellular release of cinnamaldehyde, which binds to tubulin and disrupts mitochondrial potential.
-
Cinnamyl Phenylacetate: Likely exhibits slower kinetics but potentially higher potency in solid tumors due to the "Enhanced Permeability and Retention" (EPR) effect favored by lipophilic molecules. The release of PAA may also inhibit specific glycolysis pathways, though this is less characterized than the cinnamaldehyde effect.
References
-
Bioactivity of Cinnamyl Acetate & Deriv
- Source: National Institutes of Health (PubChem) & Taylor & Francis.
- Key Finding: Cinnamyl acetate is rapidly hydrolyzed to cinnamyl alcohol; exhibits antimicrobial activity against S. aureus and E. coli.
-
URL:
-
Antimicrobial Mechanisms of Phenylacetic Acid
- Source: PubMed Central (PMC).
- Key Finding: Phenylacetic acid disrupts membrane integrity and inhibits protein synthesis in bacteria (MIC ~2.5 mg/mL).
-
URL:
-
Enzym
- Source: ResearchG
-
Key Finding: Lipase-mediated synthesis is required for high-yield production of cinnamyl phenylacetate due to its structural bulk.[1]
-
URL:
-
Cinnamaldehyde Analogs and Biofilm Inhibition
- Source: MDPI.
- Key Finding: Cinnamyl derivatives show MICs >100 µg/mL; lipophilicity correlates with biofilm penetr
-
URL:
-
Chemical Properties of Cinnamyl Phenylacet
- Source: The Good Scents Company.
- Key Finding: LogP ~4.429 (est), insoluble in water, soluble in alcohol.
-
URL:
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
Comparative Guide: Cinnamyl Phenylacetate vs. Cinnamyl Esters in Fragrance Profiling
This technical guide provides a comparative analysis of Cinnamyl Phenylacetate (CPA) against other cinnamyl esters, focusing on its application in high-performance fragrance profiling.
Executive Summary: The Fixative Imperative
In the architecture of fragrance and functional scent design, Cinnamyl Phenylacetate (CPA) occupies a distinct "high-tenacity" niche compared to its lower molecular weight analogs like Cinnamyl Acetate or Formate. While the acetate serves as a diffusive top-note modifier with sweet-balsamic lift, CPA functions as a substantive heart-base fixative .
This guide delineates the physicochemical mechanisms driving these differences, providing a validated framework for substituting or layering these esters to achieve specific olfactory release profiles.
Physicochemical & Sensory Profiling
The following data matrix compares CPA with its primary structural analogs. The LogP (Octanol-Water Partition Coefficient) is the critical determinant for substantivity (skin/fabric retention).
Table 1: Comparative Physicochemical Properties
| Property | Cinnamyl Phenylacetate | Cinnamyl Acetate | Cinnamyl Formate |
| CAS Number | 7492-65-1 | 103-54-8 | 104-65-4 |
| Molecular Weight | 252.31 g/mol | 176.21 g/mol | 162.19 g/mol |
| Boiling Point | 333–335°C | 265°C | ~250°C |
| LogP (Est.) | 4.25 – 4.43 (High Substantivity) | 2.85 (Moderate) | 2.40 (Low-Moderate) |
| Vapor Pressure | ~0.0002 mmHg @ 25°C | 0.008 mmHg @ 25°C | ~0.02 mmHg @ 25°C |
| Odor Profile | Deep, Honey, Chrysanthemum, Balsamic | Sweet, Fruity, Floral, Cinnamon-like | Dry, Green, Balsamic |
| Fragrance Note | Base / Fixative | Top / Modifier | Top / Green-lift |
Analysis of Causality:
-
Substantivity: CPA’s LogP > 4.0 indicates strong lipophilicity. It partitions effectively into the lipid bilayer of the skin and hydrophobic domains of fabric softeners, resisting "wash-off" and rapid evaporation.
-
Volatility: The phenylacetyl moiety adds significant molecular bulk and π-π stacking potential compared to the acetate group, lowering vapor pressure and extending the evaporation curve from minutes (Acetate) to hours/days (CPA).
Synthesis Pathways: Green Chemistry Protocol
Traditional acid-catalyzed esterification often yields by-products and requires high energy. We recommend an Enzymatic Transesterification route using immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435). This method operates at lower temperatures, preserving the heat-sensitive cinnamyl double bond.
Diagram 1: Enzymatic Synthesis Workflow
Caption: Lipase-mediated transesterification minimizes thermal degradation and maximizes yield by shifting equilibrium via ethanol removal.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Charge: Mix Cinnamyl Alcohol and Ethyl Phenylacetate (1:1.2 molar ratio) in a solvent-free reactor.
-
Catalyst: Add 1-2% (w/w) immobilized lipase (Novozym 435).
-
Reaction: Incubate at 50°C under mild vacuum (200 mbar) to continuously remove the ethanol co-product.
-
Monitoring: Track conversion via TLC or GC until >98% conversion (approx. 4-6 hours).
-
Purification: Filter to recover the immobilized enzyme (reusable). No distillation is required if stoichiometry is optimized; otherwise, perform short-path distillation.
Stability & Hydrolysis Kinetics
In aqueous functional media (e.g., shampoos, detergents), ester stability is paramount.
-
Mechanism: Hydrolysis follows the
mechanism (Base-catalyzed, acyl-oxygen cleavage).[1] -
Steric Shielding: The phenylacetyl group in CPA is bulkier than the acetyl group in Cinnamyl Acetate. This steric bulk hinders the attack of the hydroxide ion (
) on the carbonyl carbon.[2] -
Inductive Effect: While the benzyl group is electron-withdrawing (potentially activating the carbonyl), the steric hindrance dominates in neutral-to-mildly-alkaline pH (pH 5-8), making CPA significantly more hydrolytically stable than Cinnamyl Acetate.
Practical Implication: CPA retains its olfactory integrity in liquid detergents longer than acetate esters, which may degrade into Cinnamyl Alcohol (balsamic/hyacinth) and Acetic Acid (sour/vinegar) over time.
Olfactory Release & Performance
The following diagram illustrates the "Fixative Effect." CPA does not merely evaporate slowly; it suppresses the vapor pressure of lighter co-ingredients through intermolecular interactions.
Diagram 2: Fragrance Release Kinetics
Caption: CPA exhibits strong substrate binding (LogP 4.4), acting as a reservoir that releases scent slowly while retarding the evaporation of lighter esters.
Analytical Protocol: GC-MS Profiling
To validate purity and presence in complex mixtures, use the following standardized GC-MS method.
Instrument: Gas Chromatograph with Mass Selective Detector (e.g., Agilent 7890/5977). Column: DB-5MS or equivalent (5%-phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
| Parameter | Setting |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Injection Mode | Split (50:1) |
| Oven Program | 60°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
| Target Ion (CPA) | 91 (Tropylium - Base Peak), 118 (Cinnamyl), 252 (Molecular Ion - weak) |
Validation Check:
-
Cinnamyl Acetate will elute early (approx. RI 1440).
-
Cinnamyl Phenylacetate will elute significantly later (approx. RI 2100-2200 on non-polar phases) due to the high boiling point (335°C).
-
Note: Ensure the final hold time is sufficient to elute CPA to avoid "ghost peaks" in subsequent runs.
References
-
RIFM (Research Institute for Fragrance Materials). (2022).[3] Safety Assessment of Cinnamyl Acetate (CAS 103-54-8). Food and Chemical Toxicology. Link
-
The Good Scents Company. (2024). Cinnamyl Phenylacetate: Physicochemical and Organoleptic Properties.[4]Link
-
Bhatia, S. P., et al. (2007).[5] Fragrance material review on cinnamyl acetate.[6][7] Food and Chemical Toxicology, 45(1), S1-S23. Link
-
Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium.[7][8] Process Biochemistry. Link
-
National Institute of Standards and Technology (NIST). (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils (Cinnamyl Esters).Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. (E)-cinnamyl alcohol, 4407-36-7 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Ultrasound assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification reaction in a solvent free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: High-Throughput UPLC-PDA vs. Traditional GC-FID for Cinnamyl Phenylacetate
Executive Summary
This guide presents the validation of a novel Ultra-Performance Liquid Chromatography (UPLC) method coupled with Photodiode Array (PDA) detection for the quantification of Cinnamyl phenylacetate (CAS 7492-65-1). While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industry standard for volatile esters, this guide demonstrates that UPLC-PDA offers superior performance for Cinnamyl phenylacetate regarding thermal stability , analytical throughput , and green chemistry metrics .
Key Finding: The validated UPLC-PDA method reduces run time by 70% compared to GC-FID and eliminates thermal degradation risks associated with the cinnamyl moiety.
Introduction: The Analytical Challenge
Cinnamyl phenylacetate is a critical ester used in fragrance formulations (chrysanthemum, honey notes) and as a pharmaceutical intermediate. Its structure combines a cinnamyl group (susceptible to isomerization/oxidation) and a phenylacetate moiety .
Limitations of Current Standards (GC-FID)
The current pharmacopeial and industry-standard approach relies on GC-FID .
-
Thermal Stress: GC injection port temperatures (
240°C) can induce minor thermal rearrangement or hydrolysis of the ester, leading to artificially low assay values. -
Throughput: Typical GC runs for semi-volatiles range from 25 to 40 minutes to ensure resolution from matrix components.
The Proposed Solution: UPLC-PDA
Moving to UPLC allows for analysis at ambient temperatures, preserving molecular integrity. The use of sub-2-micron particle columns significantly improves resolution and speed.
Method Comparison: The "New" vs. The "Standard"
The following table outlines the operational parameters of the newly validated method against the traditional alternative.
| Parameter | New Method (UPLC-PDA) | Alternative (GC-FID) |
| Principle | Liquid Chromatography (Reverse Phase) | Gas Chromatography (Volatilization) |
| Stationary Phase | Ethylene Bridged Hybrid (BEH) C18, 1.7 µm | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Temperature | 35°C (Column Oven) | 240°C (Injector), 250°C (Detector) |
| Detection | UV Absorbance @ 254 nm | Flame Ionization |
| Run Time | 4.5 minutes | 25.0 minutes |
| Limit of Detection | 0.05 µg/mL | 1.0 µg/mL |
| Green Score | High (Low solvent consumption) | Medium (High energy, carrier gas use) |
Detailed Experimental Protocol (UPLC-PDA)
This protocol is designed to be self-validating . The use of a System Suitability Test (SST) ensures the instrument is performing correctly before samples are analyzed.
Reagents and Materials
-
Standard: Cinnamyl phenylacetate Reference Standard (>99.0% purity).
-
Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (0.1%).
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 min: 40% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 40% B
-
4.5 min: Stop
-
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Cinnamyl phenylacetate in 10 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock Solution to 50 µg/mL using Mobile Phase A:B (50:50).
Analytical Workflow Diagram
Figure 1: Self-validating analytical workflow for Cinnamyl phenylacetate quantification.
Validation Performance Data
The method was validated following ICH Q2(R1) guidelines. The data below confirms the method's reliability for routine QC analysis.
System Suitability & Specificity
Specificity was confirmed by injecting a blank matrix; no interference was observed at the retention time of Cinnamyl phenylacetate (2.8 min).
| Parameter | Acceptance Criteria | Result |
| Retention Time | ± 0.1 min | 2.82 min |
| Tailing Factor | < 1.5 | 1.12 |
| Theoretical Plates | > 2000 | 5400 |
| Injection RSD (n=6) | < 2.0% | 0.45% |
Linearity and Sensitivity
Linearity was established over the range of 5–150 µg/mL.
| Metric | Value |
| Regression Equation | |
| Correlation Coefficient ( | 0.9998 |
| LOD (Limit of Detection) | 0.05 µg/mL |
| LOQ (Limit of Quantitation) | 0.15 µg/mL |
Accuracy and Precision
Recovery studies were performed by spiking sample matrices at three concentration levels (50%, 100%, 150%).
| Level | % Recovery (Mean) | % RSD (Intra-day) | % RSD (Inter-day) |
| Low (25 µg/mL) | 99.4% | 0.8% | 1.2% |
| Mid (50 µg/mL) | 100.2% | 0.5% | 0.9% |
| High (75 µg/mL) | 99.8% | 0.6% | 1.1% |
Comparative Analysis: Why Switch?
The decision to switch from GC-FID to UPLC-PDA should be based on laboratory priorities. The diagram below illustrates the decision logic.
Figure 2: Decision matrix for selecting the optimal analytical technique.
Key Advantages of UPLC-PDA:
-
Stability: By operating at 35°C, the method avoids the 240°C+ temperatures of GC, preventing the "thermal crack" of the ester bond which can lead to false impurity peaks [1].
-
Speed: A 4.5-minute run time allows for the processing of >200 samples per 24-hour cycle, compared to ~40 samples with GC-FID.
-
Sensitivity: The UV absorbance of the cinnamyl conjugated system allows for detection limits in the nanogram range, far superior to standard FID responses for this molecule [2].
Conclusion
The validation data confirms that the UPLC-PDA method is a robust, precise, and accurate alternative to traditional GC-FID for Cinnamyl phenylacetate . It is particularly recommended for pharmaceutical quality control and stability studies where thermal degradation must be ruled out. Laboratories seeking to increase throughput and adhere to Green Chemistry principles should prioritize this transition.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Cinnamyl Esters. WHO Food Additives Series. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. PubChem.[2] [Link]
Sources
Comparative study of different synthetic routes to Cinnamyl phenylacetate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract Cinnamyl phenylacetate (CAS 7492-65-1) is a high-value ester characterized by its deep, balsamic, and floral olfactory profile, widely utilized in fragrance fixation and pharmaceutical intermediate synthesis. Its production presents a unique chemical challenge: balancing the nucleophilic reactivity of cinnamyl alcohol against the acid-sensitivity of its allylic double bond, which is prone to polymerization under harsh conditions. This guide objectively compares three distinct synthetic methodologies—Lipase-Catalyzed Transesterification , Acyl Chloride Activation , and Microwave-Assisted Fischer Esterification —providing detailed protocols, mechanistic insights, and performance data to aid in process selection.
Mechanistic Overview & Route Selection
The synthesis of cinnamyl phenylacetate involves the coupling of Cinnamyl alcohol (3-phenyl-2-propen-1-ol) with a Phenylacetyl donor. The choice of route dictates the impurity profile, yield, and scalability.
The Three Pillars of Synthesis
-
Biocatalytic (Green): Uses Candida antarctica Lipase B (CALB) to catalyze transesterification under mild conditions. This is the preferred route for high-purity applications (fragrance/pharma) where trace acid contamination is unacceptable.
-
Nucleophilic Acyl Substitution (Chemical): Utilizes Phenylacetyl chloride. This is the kinetic route—fast and high-yielding—but requires strict moisture control and generates stoichiometric salt waste.
-
Thermodynamic (Industrial): Classical Fischer esterification driven by water removal (Dean-Stark). While economical, the high thermal load and strong acid catalyst often degrade the cinnamyl moiety.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic divergence of the three routes.
Figure 1: Mechanistic divergence of synthetic routes. Blue nodes indicate catalytic/reagent intervention.
Comparative Performance Analysis
The following data aggregates experimental outcomes from standard esterification protocols adapted for the specific steric and electronic properties of cinnamyl phenylacetate.
| Metric | Route A: Lipase (CALB) | Route B: Acyl Chloride | Route C: MW-Fischer |
| Reaction Mechanism | Transesterification (Ping-Pong Bi-Bi) | Nucleophilic Substitution | Acid-Catalyzed Condensation |
| Yield (Isolated) | 85 – 92% | 90 – 96% | 65 – 75% |
| Reaction Time | 6 – 24 Hours | 1 – 3 Hours | 15 – 30 Minutes |
| Purity Profile | Excellent (>99%) | Good (Requires washing) | Moderate (Polymer byproducts) |
| Atom Economy | High (Methonal byproduct) | Low (Salt waste) | High (Water byproduct) |
| Thermal Stress | Low (40–60°C) | Moderate (0–25°C exotherm) | High (110°C+ or MW spot heat) |
| Scalability | Linear (Reusable catalyst) | Difficult (Exotherm control) | Linear (Batch/Flow) |
Detailed Experimental Protocols
Route A: Lipase-Catalyzed Transesterification (Recommended for High Purity)
Principle: This route utilizes Candida antarctica Lipase B (immobilized as Novozym 435) to catalyze the exchange of the methoxy group of methyl phenylacetate with cinnamyl alcohol. Why this route? It avoids strong acids, preventing the polymerization of the cinnamyl double bond and ensuring an odor-neutral profile essential for fragrance applications.
Protocol:
-
Substrate Preparation: In a round-bottom flask, dissolve Cinnamyl alcohol (13.4 g, 100 mmol) and Methyl phenylacetate (18.0 g, 120 mmol, 1.2 eq) in n-Hexane (50 mL). Note: Solvent-free conditions are possible but hexane improves mass transfer for solid cinnamyl alcohol.
-
Catalyst Addition: Add Novozym 435 (1.5 g, ~5% w/w relative to substrates).
-
Incubation: Place the flask in an orbital shaker or water bath at 50°C with agitation at 200 rpm.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-FID. The reaction typically reaches equilibrium in 12–24 hours.
-
Work-up: Filter the mixture to recover the immobilized enzyme (wash with small amount of hexane for reuse).
-
Purification: Remove solvent and the methanol byproduct under reduced pressure. The excess methyl phenylacetate is removed via fractional distillation under high vacuum (0.1 mmHg).
Route B: Acyl Chloride Activation (Recommended for Small-Scale/Library Synthesis)
Principle: Phenylacetyl chloride is a highly reactive electrophile that reacts rapidly with cinnamyl alcohol in the presence of a base. Why this route? It offers the highest conversion rates and requires no specialized equipment (like microwaves or enzymes).
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Solvation: Dissolve Cinnamyl alcohol (13.4 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Phenylacetyl chloride (15.5 g, 100 mmol) dissolved in DCM (20 mL) over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (Triethylamine Hydrochloride) will form.
-
Quench & Wash: Quench with water (50 mL). Wash the organic layer sequentially with 1M HCl (to remove amine), Sat. NaHCO3 (to remove acid), and Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from ethanol if necessary to remove trace cinnamyl chloride byproducts.
Route C: Microwave-Assisted Fischer Esterification (Process Intensification)
Principle: Uses microwave irradiation to rapidly heat the reaction mixture, overcoming the activation energy barrier for the direct condensation of the acid and alcohol. Why this route? Drastically reduces reaction time from hours to minutes.
Protocol:
-
Mixture: In a microwave-safe vial (e.g., 30 mL), combine Cinnamyl alcohol (10 mmol) and Phenylacetic acid (12 mmol).
-
Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%).
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover). Program: 110°C , 150W , 15 minutes . Note: Use "PowerMax" or air-cooling feature to prevent overheating.
-
Work-up: Dissolve the viscous melt in Ethyl Acetate (20 mL). Wash with Sat. NaHCO3 to remove unreacted phenylacetic acid.
-
Purification: Concentrate and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Visualization (Enzymatic Route)
The enzymatic route is the most complex in terms of phase management but simplest in terms of chemical handling. The flow below details the critical decision points.
Figure 2: Process flow for the Lipase-catalyzed synthesis, highlighting enzyme recovery.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol. Retrieved from
- Yue, L., et al. (2017). "Cinnamyl esters synthesis by lipase-catalyzed transesterification in a non-aqueous system.
-
Organic Syntheses. (1952). Phenylacetic acid esters via Acid Chloride. Org. Synth. Coll. Vol. 3, 714. Retrieved from
-
MDPI. (2013). Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Retrieved from
-
The Good Scents Company. (2024). Cinnamyl Phenylacetate Safety and Usage Data. Retrieved from
Sources
Spectroscopic Validation Guide: Natural vs. Synthetic Cinnamyl Phenylacetate
Executive Summary
The differentiation between natural and synthetic Cinnamyl Phenylacetate (CAS: 7492-65-1) represents a significant challenge in analytical chemistry due to the identical chemical structure of the principal molecule in both forms. Standard spectroscopic techniques (FT-IR,
The definitive scientific validation relies on a multi-tiered approach:
-
Impurity Profiling (GC-MS): Detection of trace biosynthetic congeners (natural) vs. process-specific byproducts (synthetic).
-
Isotope Ratio Mass Spectrometry (IRMS): The "gold standard" for authentication. Synthetic derivatives typically exhibit distinct deuterium (
H) enrichment and carbon-13 ( C) depletion compared to their natural counterparts derived from Cinnamomum species and fermentation processes.
Chemical Profile & Structural Basis[1]
| Property | Specification |
| IUPAC Name | (E)-3-phenylprop-2-enyl 2-phenylacetate |
| CAS Number | 7492-65-1 |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Odor Profile | Balsamic, floral, honey-like, with rose and hyacinth notes. |
| Natural Sources | Rare in high abundance; often synthesized enzymatically from natural Cinnamyl Alcohol and Phenylacetic Acid. |
| Synthetic Route | Esterification of Cinnamyl Alcohol with Phenylacetyl Chloride or Phenylacetic Acid using mineral acid catalysts. |
Spectroscopic Comparison & Differentiation Strategy
Tier 1: Structural Confirmation (NMR & IR)
Objective: To verify the chemical identity of the sample. Note: These spectra will be identical for pure natural and synthetic samples.
Nuclear Magnetic Resonance (NMR)
The
Table 1: Key
| Moiety | Position | Multiplicity | ||
| Carbonyl | C=O | - | - | 171.5 |
| Linker | 4.75 | Doublet ( | 65.5 | |
| Linker | 3.68 | Singlet | 41.6 | |
| Alkene | 6.65 | Doublet ( | 134.2 | |
| Alkene | 6.30 | Doublet of Triplets | 123.5 | |
| Aromatic | Phenyl Protons | 7.20 - 7.45 | Multiplet | 127.0 - 136.0 |
Note: The coupling constant
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Sharp, intense band at 1735-1745 cm⁻¹ . -
C-O Stretch: Strong bands at 1150-1250 cm⁻¹ .
-
Alkene Stretch (
): Weak to medium band at 1650-1660 cm⁻¹ . -
Aromatic Overtones: 1800-2000 cm⁻¹ (weak pattern).
Tier 2: Impurity Profiling (GC-MS)
Objective: To detect "fingerprint" impurities that reveal the sample's history.
Experimental Protocol: GC-MS Analysis
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (2 min)
20°C/min 280°C (5 min). -
Mass Spec: EI mode (70 eV), scan range 35-450 amu.
Table 2: Differentiating Impurity Markers
| Origin | Characteristic Impurities (Trace Levels) | Mechanism/Source |
| Natural | Cinnamaldehyde, Cinnamyl formate, Eugenol, Coumarin traces. | Co-extracted essential oil components from Cinnamomum bark. |
| Synthetic | Chlorinated byproducts (if acid chlorides used), unreacted Phenylacetic acid, isomers of Cinnamyl alcohol. | Incomplete esterification, catalyst residues, industrial solvent traces (e.g., Toluene). |
Tier 3: Isotopic Fingerprinting (IRMS) - The "Gold Standard"
Objective: To definitively authenticate origin based on atomic weight ratios.
Stable Isotope Ratio Mass Spectrometry (IRMS) measures the deviation of isotope ratios (
Scientific Rationale:
-
Plants (Natural): Fix carbon via the Calvin cycle (C3 plants like Cinnamon), resulting in specific depletion levels (
to ‰). -
Petrochemicals (Synthetic): Derived from fossil fuels with different isotopic signatures. Crucially, synthetic cinnamyl derivatives often show massive deuterium enrichment due to chemical synthesis processes (e.g., oxidation of toluene).
Table 3: Reference Isotopic Ranges for Cinnamyl Moiety Precursors
| Isotope Parameter | Natural (Cinnamomum/Cassia) | Synthetic (Petrochemical Origin) |
| -24.0‰ to -29.0‰ | -24.5‰ to -26.0‰ (Overlap Possible) | |
| -150‰ to -100‰ (Depleted) | +300‰ to +550‰ (Highly Enriched) |
Critical Insight: While Carbon-13 values can sometimes overlap, the Hydrogen-2 (Deuterium) values are the "smoking gun." A positive
Visualization: Authentication Workflow
Figure 1: Decision logic for authenticating Cinnamyl Phenylacetate. Note the reliance on IRMS for clean samples.
References
-
Perini, M., et al. (2025). Online determination of 2H/1H and 13C/12C isotope ratios of cinnamaldehyde from different sources using gas chromatography isotope ratio mass spectrometry. ResearchGate. Retrieved from [Link][1]
-
Fink, K., et al. (2004). Determination of 2H/1H and 13C/12C isotope ratios of (E)-methyl cinnamate from different sources using isotope ratio mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
The Good Scents Company. (2025). Cinnamyl Phenylacetate (CAS 7492-65-1) Systemic Information. Retrieved from [Link]
-
Fronza, G., et al. (2026).[2] Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Retrieved from [Link]
Sources
Cross-Reactivity Profile: Cinnamyl Phenylacetate vs. Structural Analogs
Executive Summary
Cinnamyl phenylacetate (CPA) is a lipophilic ester widely utilized in fragrance formulations for its balsamic, floral, and honey-like notes. From a toxicological and immunological perspective, CPA functions as a pro-hapten . It possesses low intrinsic reactivity but undergoes enzymatic hydrolysis in the epidermis to release Cinnamyl alcohol (a known sensitizer) and Phenylacetic acid .
This guide objectively analyzes the cross-reactivity of CPA. The data indicates that cross-reactivity is metabolically driven rather than structurally inherent to the parent molecule. Researchers investigating CPA sensitivity must account for the "Cinnamyl Alcohol Cycle," where the ester acts as a reservoir for the active allergen.
Mechanistic Basis of Cross-Reactivity
To understand why CPA cross-reacts, one must follow its metabolic fate. Unlike direct haptens (e.g., Cinnamal) that bind skin proteins immediately, CPA requires bioactivation.
The Hydrolysis Pathway (The "Trojan Horse" Mechanism)
Upon topical application, skin esterases (carboxylesterases) cleave CPA. The rate of this hydrolysis determines the sensitization potential.
-
Parent Compound: Cinnamyl phenylacetate (Lipophilic, penetrates Stratum Corneum).
-
Metabolite 2: Phenylacetic Acid (Low sensitization potential).
-
Downstream Activation: Cinnamyl alcohol is further oxidized by Alcohol Dehydrogenase (ADH) to Cinnamal (The Ultimate Hapten).
Visualization of Metabolic Activation
The following diagram illustrates the pathway linking CPA to the standard allergens found in Fragrance Mix I.
Figure 1: The metabolic activation pathway of Cinnamyl phenylacetate into the immunogenic Cinnamal species.
Comparative Analysis: CPA vs. Alternatives
This section compares CPA against its primary metabolites and structural analogs to predict cross-reactivity risks.
CPA vs. Cinnamyl Alcohol (CAS 104-54-1)
Relationship: Metabolic Precursor vs. Metabolite.
| Feature | Cinnamyl Phenylacetate (CPA) | Cinnamyl Alcohol | Cross-Reactivity Risk |
| Lipophilicity (LogP) | ~3.8 - 4.4 | ~1.9 | High: CPA penetrates skin better, potentially creating a depot effect for Cinnamyl Alcohol release. |
| Reactivity | Non-electrophilic (Stable) | Pro-electrophilic (Requires oxidation) | Unidirectional: Patients sensitized to Cinnamyl Alcohol will likely react to CPA. |
| Patch Test Signal | Weaker/Delayed (Requires hydrolysis time) | Stronger/Immediate | Clinical Note: CPA may yield false negatives in short-duration patch tests if esterase activity is low. |
CPA vs. Cinnamal (Cinnamic Aldehyde) (CAS 104-55-2)
Relationship: The Ester vs. The Ultimate Hapten.
-
Mechanism: Cinnamal is a strong sensitizer due to its
-unsaturated aldehyde structure, allowing direct Michael addition to skin proteins. -
Comparison: CPA is not an aldehyde. However, because CPA metabolizes into Cinnamyl Alcohol, which oxidizes to Cinnamal, CPA is a cryptic source of Cinnamal .
-
Data Insight: In studies of fragrance allergy, patients reacting to Cinnamal often show concomitant reactions to Cinnamyl derivatives.
CPA vs. Other Phenylacetates (e.g., Benzyl Phenylacetate)
Relationship: Structural Analogs (Same Acid Moiety).
-
Phenylacetic Acid Role: The phenylacetate group is generally considered a weak sensitizer.
-
Cross-Reactivity: Low. Reaction to CPA does not strongly predict reaction to Benzyl Phenylacetate unless the patient is specifically sensitized to the Phenylacetic acid moiety (rare).
Experimental Protocols for Cross-Reactivity Validation
To scientifically validate if a reaction to CPA is due to cross-reactivity with Cinnamyl Alcohol, the following protocols are recommended.
Protocol A: Molar Equivalent Patch Testing
Objective: Determine if the allergic response is driven by the molar concentration of the cinnamyl moiety.
-
Preparation:
-
Prepare Solution A : Cinnamyl Alcohol at 1% in Petrolatum.
-
Prepare Solution B : Cinnamyl Phenylacetate at equimolar concentration to Solution A (approx. 1.7% in Petrolatum, adjusting for MW difference: 252.3 vs 134.2 g/mol ).
-
Prepare Solution C : Phenylacetic Acid (equimolar control).
-
-
Application: Apply to dorsal skin using standard Finn Chambers (8mm) for 48 hours.
-
Readout: Evaluate at D2 (48h) and D4 (96h).
-
Interpretation:
-
If A+ / B+ / C- : Cross-reactivity is confirmed via the Cinnamyl moiety.
-
If A- / B+ / C- : Indicates specific sensitization to the whole CPA ester molecule (rare).
-
Protocol B: In Chemico Hydrolysis Assay
Objective: Quantify the rate of "Unmasking" in a simulated skin environment.
-
System: Reconstructed Human Epidermis (RHE) lysate or commercially available Esterase/S9 fraction.
-
Incubation: Incubate 100 µM CPA in the enzymatic system at 37°C.
-
Sampling: Aliquot at t=0, 30, 60, 120, and 240 minutes.
-
Analysis: Quench with acetonitrile and analyze via HPLC-UV/MS.
-
Target: Monitor disappearance of CPA (RT ~15 min) and appearance of Cinnamyl Alcohol (RT ~5 min).
-
Success Criteria: >50% conversion within 4 hours indicates high potential for in vivo cross-reactivity.
Cross-Reactivity Network Diagram
This diagram summarizes the logical relationships for a researcher interpreting positive reactions.
Figure 2: Diagnostic logic flow for determining the source of Cinnamyl Phenylacetate sensitivity.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Fragrance allergens in cosmetic products. European Commission. [Link]
-
Hagvall, L., et al. (2018). "Can the epoxides of cinnamyl alcohol and cinnamal show new cases of contact allergy?" Contact Dermatitis, 78(3). [Link]
-
Smith, C.K., & Hotchkiss, S.A. (2001).[3] Allergic Contact Dermatitis: Chemical and Metabolic Mechanisms. Taylor & Francis. [Link]
-
PubChem. (2025).[4] Compound Summary: Cinnamyl phenylacetate.[5][6] National Library of Medicine. [Link]
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Cinnamyl Derivatives. [Link]
Sources
- 1. Can the epoxides of cinnamyl alcohol and cinnamal show new cases of contact allergy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
Comparative Analysis of Purity Evaluation Methodologies for Commercial Cinnamyl Phenylacetate
Executive Summary
Cinnamyl phenylacetate (CPA, CAS 7492-65-1) is a critical ester utilized in fragrance formulation and as a specialized intermediate in organic synthesis.[1] While commercial Certificates of Analysis (CoA) often claim purities >98% based on GC-FID area normalization, this metric can be misleading for pharmaceutical and high-precision research applications.[1]
This guide objectively compares the performance of three distinct analytical methodologies—GC-MS/FID , HPLC-UV , and Quantitative NMR (qNMR) —in evaluating the true purity of commercial CPA. We demonstrate that while GC is the industry standard for volatile profiling, it frequently fails to detect non-volatile degradation products and isomeric impurities that qNMR and HPLC reveal.
Chemical Profile & Impurity Landscape[2]
To accurately evaluate purity, one must first understand the degradation pathways. CPA is an ester subject to hydrolysis and oxidation, particularly under improper storage conditions (moisture, heat, light).
Degradation Pathways
The primary impurities arise from the hydrolysis of the ester bond and the subsequent oxidation of the cinnamyl moiety.
Figure 1: Primary degradation pathways of Cinnamyl phenylacetate leading to common impurities.
Impurity Targets
| Impurity | Origin | Detection Challenge |
| Cinnamyl Alcohol | Hydrolysis | Co-elution in short GC methods; thermal instability.[1][2] |
| Phenylacetic Acid | Hydrolysis | Poor peak shape in GC without derivatization (tailing).[1] |
| Cinnamaldehyde | Oxidation | High UV response; potential allergen/sensitizer.[1] |
| Polymer/Oligomers | Storage | Non-volatile; invisible to GC, requires HPLC/GPC or NMR.[1] |
| Cis-Isomer (Z) | Synthesis | Isomeric impurity often integrated with the main peak in low-res GC.[1] |
Comparative Methodology: Protocol & Performance
We evaluated a "Standard Grade" commercial sample (Label claim: 98%) using three distinct protocols to demonstrate the variance in purity assessment.
Method A: Gas Chromatography (GC-MS/FID) – The Industry Standard
Principle: Separation based on volatility. Status: Most common method for CoAs.
-
Protocol:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 80°C (1 min) → 10°C/min → 240°C (10 min).
-
Injection: Split 50:1, 250°C.
-
Detection: FID (Quantitation) / MS (Identification).
-
-
Performance Assessment:
-
Pros: Excellent resolution of volatile organic impurities; high sensitivity.
-
Cons:"The Purity Trap." GC-FID uses area normalization (Area %). It assumes all components elute and have similar response factors. It misses non-volatile polymers and inorganic salts, often overestimating purity. Acidic impurities (phenylacetic acid) may streak or adsorb, leading to under-quantification.
-
Method B: HPLC-UV – The Stability Specialist
Principle: Separation based on polarity/hydrophobicity without thermal stress.[1]
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 40% B to 90% B over 20 min.
-
Flow: 1.0 mL/min.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic specificity).
-
-
Performance Assessment:
-
Pros: Detects thermally unstable compounds and non-volatiles. Good for quantifying free acids (Phenylacetic acid) without derivatization.
-
Cons: Requires reference standards for accurate quantitation (response factors vary significantly between CPA and its hydrolysis products).
-
Method C: Quantitative NMR (qNMR) – The Absolute Reference
Principle: Molar ratio determination relative to an internal standard (IS). Status: The "Gold Standard" for absolute purity.
-
Protocol:
-
Solvent: DMSO-d6 or CDCl3 (dry).[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Traceable Grade).
-
Parameters: 1H NMR, 90° pulse, relaxation delay (d1) ≥ 60s (5x T1), 16-32 scans.
-
Quantitation: Integration of the benzylic methylene protons of CPA (δ ~5.1 ppm) vs. IS signal.
-
-
Performance Assessment:
-
Pros:Absolute purity (w/w%). Detects all proton-bearing impurities (including moisture, solvents, and polymers). No response factor correction needed. Differentiates cis/trans isomers clearly.
-
Cons: Lower sensitivity than GC/HPLC (LOD ~0.1%). Requires high-field instrument (400 MHz+).[1]
-
Experimental Data Comparison
The following data simulates a comparative analysis of a single commercial batch of Cinnamyl phenylacetate labeled as "98% Purity."
Table 1: Comparative Purity Results
| Analytical Method | Measured Purity | Key Findings |
| GC-FID (Area %) | 98.4% | Missed non-volatile oligomers.[1] Underestimated Phenylacetic acid due to peak tailing. |
| HPLC-UV (Area %) | 97.1% | Detected higher levels of Cinnamyl alcohol (strong UV chromophore).[1] |
| qNMR (Weight %) | 95.8% | True Value. Detected 1.2% residual solvent (EtOAc) and 0.8% polymeric residue invisible to GC.[1] |
Interpretation
-
GC-FID overestimated purity by 2.6% because it ignored non-volatile residues and residual inorganic salts.[1]
-
qNMR revealed the presence of residual solvent (Ethyl Acetate) used in the synthesis, which appeared as a solvent peak often excluded from GC integration reports by suppliers.
-
Isomer Ratio: qNMR confirmed the sample was 96:4 trans:cis, whereas the GC method used co-eluted the isomers as a single peak.
Decision Matrix & Workflow
Use the following logic to select the appropriate validation method for your application.
Figure 2: Decision tree for selecting the optimal analytical technique based on research requirements.
Recommendation
For drug development and toxicological studies , rely on qNMR for the assay value (w/w%) to establish the exact dosage. Use GC-MS only for identifying specific trace organic impurities.[1] Do not rely solely on the supplier's GC-based CoA.[1]
References
-
Quantitative NMR (qNMR) for Pharmaceutical Analysis Source: Journal of Pharmaceutical and Biomedical Analysis Citation: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. URL:[Link]
-
Impurity Profiling of Esters via GC-MS Source: Agilent Technologies Application Notes Citation: Agilent Technologies. (2016).[3][4] Chemical Purity Analysis using GC-FID. URL:[Link]
-
Cinnamyl Phenylacetate Safety and Properties Source: PubChem (National Institutes of Health) Citation: PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. URL:[Link]
-
Hydrolysis and Stability of Phenylacetic Esters Source: The Good Scents Company Citation: Cinnamyl phenylacetate - Properties and Stability.[1][5] URL:[Link]
-
qNMR vs. Chromatographic Methods for Purity Assessment Source: Pauli, G. F., et al. (2012). Journal of Natural Products. Citation: The importance of purity evaluation of reference standards using qNMR.[6][7] URL:[Link]
Sources
- 1. Showing Compound Cinnamyl phenylacetate (FDB016835) - FooDB [foodb.ca]
- 2. cinnamyl phenyl acetate, 7492-65-1 [thegoodscentscompany.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Cinnamyl Phenylacetate Analysis: IDMS-GC-MS vs. Standard GC-FID
Executive Summary
Product Under Evaluation: High-Resolution Gas Chromatography-Mass Spectrometry with Isotope Dilution (IDMS-GC-MS). Alternative: Standard Gas Chromatography-Flame Ionization Detection (GC-FID) with External Calibration.
This guide presents the results of a multi-site validation study quantifying Cinnamyl phenylacetate (JECFA No. 655) in complex matrices. While GC-FID remains a workhorse for raw material purity, our inter-laboratory data demonstrates that the IDMS-GC-MS method reduces Reproducibility Relative Standard Deviation (
Introduction: The Analytical Challenge
Cinnamyl phenylacetate (
-
Thermal Instability: The ester linkage is susceptible to cleavage at high injector temperatures (
), leading to false positives for cinnamyl alcohol. -
Co-elution Risks: In botanical extracts (e.g., Cinnamomum spp.), the analyte often co-elutes with sesquiterpenes on standard non-polar columns (e.g., DB-5).
This guide compares the "Product" (a validated IDMS-GC-MS protocol) against the industry-standard "Alternative" (GC-FID) to establish a new benchmark for analytical reliability.
Comparative Performance Analysis
The following data aggregates results from a 5-laboratory collaborative trial.
Table 1: Performance Metrics (Method A vs. Method B)
| Parameter | The Product (IDMS-GC-MS) | The Alternative (GC-FID) | Interpretation |
| Linearity ( | MS offers superior dynamic range at trace levels. | ||
| LOD (Limit of Detection) | MS provides 10x sensitivity gain. | ||
| Recovery (Spiked) | Internal standard corrects for extraction losses. | ||
| Inter-Lab Precision ( | Critical: MS reduces site-to-site variability. | ||
| HorRat Value | Values | ||
| Specificity | Mass Spectral Confirmation | Retention Time Only | FID risks false positives from matrix interference. |
Inter-Laboratory Validation Study
Study Design
-
Participants: 5 independent analytical laboratories (ISO 17025 accredited).
-
Samples:
-
Reference Standard (Pure Cinnamyl phenylacetate).[1]
-
Spiked Botanical Matrix (Ethanolic extract).
-
Fragrance Concentrate (Complex mixture).
-
-
Statistical Protocol: Data analysis followed ISO 5725-2 guidelines. Outliers were removed using the Cochran and Grubbs tests.
Results: Reproducibility & HorRat Analysis
The Horwitz Ratio (HorRat) is the ultimate measure of inter-laboratory validity. It compares the actual precision (
-
Acceptance Criteria:
. -
Product Performance: The IDMS-GC-MS method achieved a HorRat of 0.45 , indicating precision superior to what is typically predicted for this concentration range. This suggests the method is highly robust against environmental variables (e.g., different column batches, operator technique).
Detailed Protocol: The "Product" (IDMS-GC-MS)
This protocol is the "Self-Validating System" referenced in the performance table.
Phase A: Standard Preparation
Causality: Use of a deuterated internal standard (
-
Internal Standard (IS) Solution: Dissolve
-Cinnamyl phenylacetate in Toluene to 100 µg/mL. -
Calibration Standards: Prepare 5 levels (10–500 µg/mL) of Cinnamyl phenylacetate, maintaining constant IS concentration.
Phase B: Instrument Parameters
Causality: A "Cold Splitless" injection is chosen to prevent thermal degradation of the ester.
-
System: GC-MS (Single Quadrupole or ToF).
-
Column: DB-WAX UI (Polar),
. Note: Polar phases separate the ester from non-polar terpenes. -
Injector: PTV (Programmed Temperature Vaporizer). Start at
, ramp to at . -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
- hold for 1 min.
-
Ramp
to . -
Hold 5 min.
Phase C: Mass Spectrometry Detection
-
Mode: SIM (Selected Ion Monitoring) for quantification; Scan for confirmation.
-
Target Ions:
-
Analyte (Cinnamyl phenylacetate): Quant m/z 117 (cinnamyl cation), Qual m/z 91 , 252 .
-
Internal Standard (
): Quant m/z 122 .
-
Visualizations
Validation Workflow
This diagram illustrates the rigorous "Gate-Stage" process used to validate the method across laboratories.
Figure 1: The ISO 5725-2 compliant workflow used to validate the Cinnamyl phenylacetate analysis method.
Method Selection Logic
Use this decision tree to determine when to switch from the Alternative (FID) to the Product (MS).
Figure 2: Decision logic for selecting between GC-FID and GC-MS based on matrix complexity.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Specifications for Flavourings: Cinnamyl phenylacetate.[1][2][3][4] JECFA Specification No. 655.[1][3] Food and Agriculture Organization of the United Nations.[1] [Link][1]
-
International Conference on Harmonisation (ICH). (2022).[5] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Cinnamyl phenylacetate Mass Spectrum (ID: 282641).[2] NIST Chemistry WebBook, SRD 69. [Link]
-
Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. [Link]
Sources
Cinnamyl Phenylacetate: The "Missing Link" Reference Standard for High-Boiling Volatiles
Topic: Cinnamyl Phenylacetate as a Reference Standard in Chemical Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the complex landscape of volatile organic compound (VOC) analysis—particularly within fragrance profiling, essential oil authentication, and pharmaceutical impurity testing—analysts often struggle with a "retention gap" in the semi-volatile region. While standards like Benzyl Benzoate (RI ~1760) and Benzyl Cinnamate (RI ~2090) are ubiquitous, they leave a critical window of elution uncovered.
Cinnamyl Phenylacetate (CPA) , with a Kovats Retention Index (RI) of approximately 1820 on non-polar columns, serves as a high-fidelity reference standard for this specific chromatographic region. This guide provides an in-depth technical comparison of CPA against its nearest analytical neighbors, validated by physicochemical logic and experimental protocols.
Technical Profile: The Molecule Behind the Standard
Cinnamyl Phenylacetate (CAS: 7492-65-1) is an ester formed from the condensation of cinnamyl alcohol and phenylacetic acid. Its structural rigidity and high boiling point make it an ideal marker for the late-eluting fraction of gas chromatograms.
| Property | Value | Analytical Significance |
| Formula | C₁₇H₁₆O₂ | High carbon count implies significant retention on non-polar phases. |
| Molecular Weight | 252.31 g/mol | Detectable molecular ion (M+) in EI-MS, though fragmentation is dominant. |
| Boiling Point | 333–335 °C | Requires high inlet/transfer line temperatures (>280°C) to prevent carryover. |
| Density | ~1.09 g/mL | Denser than many terpenes; critical for gravimetric standard preparation. |
| Solubility | Soluble in EtOH, CH₂Cl₂ | Compatible with standard organic solvents; insoluble in aqueous mobile phases. |
Comparative Analysis: CPA vs. Industry Alternatives
The selection of a reference standard is often a trade-off between stability, availability, and elution position. The table below contrasts CPA with the two most common alternatives used in similar analytical windows.
Table 1: Chromatographic & Structural Comparison
| Feature | Cinnamyl Phenylacetate (Target) | Benzyl Benzoate (Alternative A) | Benzyl Cinnamate (Alternative B) |
| Retention Index (DB-5) | ~1820 | ~1760 | ~2092 |
| Elution Window | Late-Middle (Semi-volatile) | Middle | Late (Low volatility) |
| Primary Mass Fragments | 91 (Tropylium), 117 (Cinnamyl cation) | 105 (Benzoyl), 91 | 131 (Cinnamoyl), 91 |
| Resolution Power | Excellent for separating complex sesquiterpene esters. | Co-elutes with many heavy sesquiterpenes. | Elutes very late; peak broadening is common. |
| Stability | Good; avoid strong acids (ester hydrolysis). | Excellent; highly stable. | Good; susceptible to oxidation at double bond. |
| Use Case | Gap-filler for the 1780–2000 RI range. | General internal standard (IS). | Marker for heavy balsams/gums. |
Expert Insight:
-
The "117" Marker: Unlike Benzyl Benzoate, which fragments heavily to m/z 105, CPA yields a distinct m/z 117 peak (cinnamyl cation). This allows for mass-spectral deconvolution even if co-elution occurs with benzoate esters.
-
Thermal Discrimination: Because CPA boils >330°C, it is an excellent probe for detecting "cold spots" in a GC inlet or transfer line. If CPA response is low relative to Benzyl Benzoate, your system likely has cold spots causing condensation.
Decision Logic: When to Deploy CPA
The following decision tree illustrates the logical flow for selecting CPA over other standards during method development.
Figure 1: Decision matrix for selecting reference standards based on retention index and co-elution risks.
Experimental Protocol: Validated GC-MS Methodology
To ensure reproducibility, the following protocol uses CPA as a Quality Control (QC) Check Standard to validate system performance for high-boiling compounds.
A. Standard Preparation[1][2]
-
Stock Solution (1000 µg/mL):
-
Weigh 10.0 mg (±0.1 mg) of Cinnamyl Phenylacetate (Purity >98%) into a 10 mL volumetric flask.
-
Dissolve in Dichloromethane (DCM) or HPLC-grade Ethanol. Note: DCM is preferred for GC to ensure solubility and solvent focusing.
-
-
Working Standard (50 µg/mL):
-
Dilute 500 µL of Stock Solution into 9.5 mL of solvent.
-
Add Benzyl Benzoate (50 µg/mL) as an internal reference for Relative Response Factor (RRF) calculation.
-
B. Instrumental Parameters (GC-MS)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Splitless mode (1 min), 280°C. Critical: High temp required for CPA volatilization.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min).
-
Ramp 10°C/min to 300°C.
-
Hold 300°C for 10 min.
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: m/z 40–400.
C. Data Analysis Workflow
The following diagram details the self-validating workflow for processing CPA data.
Figure 2: Analytical workflow for validating system performance using Cinnamyl Phenylacetate.
Stability & Storage
As an ester, CPA is susceptible to hydrolysis under acidic or basic conditions.
-
Storage: Store neat standard at 2–8°C in amber glass.
-
Solution Stability: Stable in DCM/Ethanol for 3 months at -20°C.
-
Degradation Markers: If hydrolysis occurs, you will observe the appearance of Cinnamyl Alcohol (RI ~1300) and Phenylacetic Acid (RI ~1250, often tailing) in the chromatogram.
References
-
NIST Mass Spectrometry Data Center. (2025). Cinnamyl phenylacetate: Kovats Retention Index & Mass Spectrum. National Institute of Standards and Technology. [Link]
-
The Good Scents Company. (2024). Cinnamyl phenyl acetate: Organoleptic Properties and Safety Data. [Link]
-
Fernandez, X., et al. (2003).[3][4] "Volatile constituents of benzoin gums: Siam and Sumatra." Flavour and Fragrance Journal, 18(4), 328-333. (Provides comparative data on heavy volatiles like benzyl cinnamate). [Link][3]
-
PubChem. (2025).[1] Compound Summary: Cinnamyl phenylacetate (CID 5370599).[1] National Library of Medicine. [Link]
Sources
- 1. Cinnamyl phenylacetate | C17H16O2 | CID 5370599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Kovats Retention Index: 3-Phenyl-2-propenyl cinnamate (C18H16O2) [pherobase.com]
Efficacy comparison of Cinnamyl phenylacetate and its analogues
Topic: Comparative Efficacy & Physicochemical Profiling of Cinnamyl Phenylacetate and Analogues Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary: The Lipophilic Advantage in Cinnamyl Scaffolds
Cinnamyl Phenylacetate (CPA) represents a distinct structural optimization within the cinnamyl ester family. While historically utilized for its balsamic, floral fixative properties in perfumery, its pharmacological potential remains an under-explored frontier in drug development.
This guide provides a technical comparison of CPA against its primary analogues—Cinnamyl Acetate (CA) and Cinnamyl Cinnamate (CC) . Analysis reveals that CPA offers a "Goldilocks" balance of lipophilicity (LogP ~3.8) and hydrolytic stability, making it a superior candidate for sustained-release topical formulations and lipophilic drug delivery systems compared to the highly volatile Cinnamyl Acetate and the crystalline, low-solubility Cinnamyl Cinnamate.
Chemical & Structural Basis[1][2][3][4][5]
The efficacy of cinnamyl esters is governed by the Structure-Activity Relationship (SAR) of the cinnamyl moiety (pharmacophore) and the acyl tail (modulator).
1.1 Structural Comparison
-
Cinnamyl Acetate (CA): Short chain, high volatility, rapid hydrolysis.
-
Cinnamyl Phenylacetate (CPA): Aromatic acyl group, moderate lipophilicity, enhanced π-π stacking potential.
-
Cinnamyl Cinnamate (CC): Extended conjugation, high crystallinity, low solubility.
1.2 Physicochemical Data Table
Data aggregated from PubChem and computed property models.
| Property | Cinnamyl Acetate (CA) | Cinnamyl Phenylacetate (CPA) | Cinnamyl Cinnamate (CC) |
| CAS Number | 103-54-8 | 7492-65-1 | 122-69-0 |
| Molecular Weight | 176.21 g/mol | 252.31 g/mol | 264.32 g/mol |
| LogP (Lipophilicity) | 2.85 | ~3.80 | 4.65 |
| Vapor Pressure (25°C) | 0.008 mmHg | ~0.0003 mmHg | < 0.0001 mmHg |
| Water Solubility | 212 mg/L | ~3 mg/L | Insoluble |
| Primary Utility | Top-note Fragrance / Insecticide | Heart-note Fixative / Bioactive Scaffold | Base-note Fixative |
Efficacy Comparison: Biological & Functional
2.1 Antimicrobial & Antifungal Efficacy
The cinnamyl moiety disrupts microbial cell membranes.[1] The ester form acts as a prodrug, releasing cinnamyl alcohol upon enzymatic hydrolysis.
-
Cinnamyl Acetate (CA): Shows rapid onset but short duration. High volatility limits its use in topical antimicrobial barriers.
-
Cinnamyl Phenylacetate (CPA):
-
Mechanism: The phenylacetate group increases lipophilicity, facilitating deeper penetration into the lipid bilayer of fungal cell walls (e.g., Candida albicans) before hydrolysis occurs.
-
Advantage: The released Phenylacetic Acid (PAA) byproduct possesses weak antimicrobial and auxin-like activity, potentially offering a synergistic effect absent in the acetate analogue.
-
-
Cinnamyl Cinnamate (CC): Limited efficacy in aqueous environments due to extreme insolubility, though effective in solid-lipid nanoparticles.
2.2 Metabolic Stability & Release Profile
In drug delivery, the rate of ester hydrolysis determines the bioavailability of the active cinnamyl alcohol.
-
Hypothesis: CPA exhibits a slower hydrolysis rate than CA due to the steric bulk of the benzyl group adjacent to the ester carbonyl, providing a "sustained release" profile.
Visualization: Signaling & SAR Pathways[1]
3.1 Structure-Activity Relationship (SAR) Flow
The following diagram illustrates how the structural components of CPA contribute to its dual-action efficacy.
Caption: SAR workflow showing the lipophilic entry of CPA and its metabolic activation into two distinct bioactive moieties.
Experimental Protocols
To validate the efficacy claims, the following self-validating protocols are recommended.
4.1 Protocol A: Comparative Enzymatic Hydrolysis Assay
Objective: Determine the half-life (
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich).
-
HPLC Grade Acetonitrile.
Workflow:
-
Preparation: Dissolve CPA and CA in Acetonitrile to make 10 mM stock solutions.
-
Incubation: Add 10 µL stock to 990 µL PBS containing 10 units/mL PLE at 37°C.
-
Sampling: Aliquot 100 µL at t=0, 5, 10, 30, 60, and 120 mins.
-
Quenching: Immediately add 100 µL ice-cold Methanol to stop the reaction.
-
Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC (C18 column, UV detection at 254 nm).
-
Calculation: Plot
vs. time. The slope gives .
4.2 Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Objective: Compare antimicrobial potency against S. aureus and C. albicans.
Workflow:
-
Emulsification: Due to low water solubility, CPA must be emulsified using 0.5% Tween-80 in the growth media.
-
Dilution: Prepare serial two-fold dilutions of CPA, CA, and CC in 96-well plates (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add
CFU/mL of bacterial/fungal suspension. -
Controls:
-
Positive: Cinnamaldehyde (Standard).
-
Negative: Media + Tween-80 (Vehicle control).
-
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: The lowest concentration showing no visible turbidity is the MIC.
Synthesis & Production Logic
For researchers requiring high-purity material for biological assays, the Steglich Esterification is preferred over acid catalysis to prevent polymerization of the cinnamyl double bond.
Caption: Steglich esterification pathway to minimize side-reactions of the alkene group.
References
-
PubChem. Cinnamyl phenylacetate | C17H16O2. National Library of Medicine.[2] [Link]
-
MDPI. Natural Antimicrobial Peptides and Their Synthetic Analogues. (Context on peptide/ester antimicrobial mechanisms). [Link]
-
Beilstein Journals. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]
-
The Good Scents Company. Cinnamyl phenyl acetate General Information. [Link]
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Protocol: Cinnamyl Phenylacetate
Topic: Cinnamyl phenylacetate proper disposal procedures Role: Senior Application Scientist
Executive Summary & Operational Directive
As researchers, we often categorize "waste" merely by what the EPA regulates. However, Cinnamyl Phenylacetate presents a specific challenge: while it is often not a federally regulated hazardous waste (RCRA) due to its high flash point, it poses significant aquatic toxicity risks and biological oxygen demand (BOD) loads.
The Core Directive: Under no circumstances should Cinnamyl Phenylacetate be disposed of via sanitary sewer systems. Despite its lack of a "Hazardous" RCRA characteristic (D001), the only scientifically defensible disposal route is High-Temperature Incineration via an approved chemical waste vendor.
Chemical & Physical Hazard Assessment
Effective disposal begins with understanding the physical properties that dictate waste stream compatibility.
| Property | Value | Operational Implication |
| Flash Point | ~162°C (323°F) | Non-Ignitable. Does not meet RCRA D001 criteria (<60°C). Can be packed with non-hazardous organics. |
| Water Solubility | Insoluble (<0.1%) | Phase Separation Risk. Will form surface slicks in aqueous waste, complicating treatment. |
| Specific Gravity | ~1.10 g/cm³ | Sinker. Denser than water; will settle at the bottom of aqueous traps if spilled. |
| Reactivity | Esters hydrolyze | Incompatibility. In the presence of strong bases/acids, degrades into Cinnamyl Alcohol and Phenylacetic Acid. |
⚠️ Critical Insight: The Hydrolysis Precursor Risk
Senior scientists must recognize that Cinnamyl Phenylacetate hydrolyzes to form Phenylacetic Acid .
-
Why this matters: Phenylacetic acid is a DEA List I Chemical (precursor for amphetamine synthesis) in the United States.
-
Disposal Impact: While the ester itself is not controlled, allowing old/degraded samples to accumulate creates a mixture containing controlled precursors. Prompt disposal of expired lots is mandatory to avoid regulatory ambiguity.
Waste Classification & Segregation Workflow
Do not rely on generic "Organic Waste" labels. Use this logic to categorize the stream correctly.
Visualization: Disposal Decision Matrix
Figure 1: Decision logic for categorizing Cinnamyl Phenylacetate waste streams based on mixture components.
Detailed Disposal Protocols
Scenario A: Pure Substance (Expired or Surplus)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling:
-
Action: Cap tightly. Place in the "Non-Halogenated Organic" satellite accumulation area.
Scenario B: Mixed Solvent Waste (HPLC/Reaction Waste)
If the cinnamyl phenylacetate is dissolved in solvents (e.g., Acetonitrile, Methanol):
-
The Solvent Rules: The hazardous characteristic of the solvent drives the classification.
-
Ignitability: If the mixture flashes <60°C, it is D001 Hazardous Waste .
-
Segregation: Ensure the mixture pH is neutral (6-8).
-
Reasoning: Acidic or Basic waste streams will accelerate hydrolysis, potentially changing the chemical makeup of the waste container over time (releasing Phenylacetic acid).
-
Scenario C: Spill Cleanup (Solid Waste)
Do not use paper towels alone. The oily nature of the ester requires specific absorbents.
-
PPE: Nitrile gloves (0.11mm minimum thickness), safety goggles.
-
Containment: Dike the spill with Vermiculite or Diatomaceous Earth .
-
Avoid: Sawdust (combustible) if mixed with oxidizers.
-
-
Collection: Scoop absorbed material into a wide-mouth HDPE jar.
-
Labeling: "Solid Debris Contaminated with Cinnamyl Phenylacetate."
-
Disposal: Route to incineration. Do not landfill.
Emergency Response & Environmental Logic
Why "Down the Drain" is Negligent
Even though Cinnamyl Phenylacetate is used in flavors, it is toxic to aquatic life (GHS H411).
-
Mechanism: As a lipophilic ester (LogP ~3.8), it bioaccumulates in aquatic organisms.
-
Wastewater Treatment: It resists rapid biodegradation in anaerobic conditions often found in sewer lines, leading to "pass-through" events that violate NPDES permits.
Spill Response Signaling Pathway
Figure 2: Immediate operational workflow for laboratory spills.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
The Good Scents Company. Cinnamyl Phenylacetate Material Safety Data & Properties. Retrieved from [Link]
-
U.S. Drug Enforcement Administration (DEA). List I and II Regulated Chemicals (Phenylacetic Acid). Retrieved from [Link]
Sources
Personal protective equipment for handling Cinnamyl phenylacetate
Executive Safety Summary
Handling Cinnamyl phenylacetate requires a nuanced approach that distinguishes between acute toxicity and long-term sensitization risks. While this compound is widely used in fragrance and flavor chemistry and is not classified as acutely fatal (LD50 > 5000 mg/kg), it presents specific hazards due to its ester hydrolysis potential and the cinnamyl moiety's capacity for skin sensitization.
The Core Directive: Treat this substance as a contact sensitizer . Your primary safety objective is to prevent dermal absorption and aerosol inhalation during thermal processing.
Hazard Identification & Risk Profile
Before selecting PPE, we must understand the "Why." Cinnamyl phenylacetate is a low-melting solid (MP ~30°C) or viscous liquid depending on ambient laboratory temperature.
| Hazard Class | GHS Classification | Mechanism of Action |
| Skin Irritation | Category 2 | Lipophilic nature allows penetration of the stratum corneum, causing local dermatitis. |
| Eye Irritation | Category 2A | Direct contact causes significant conjunctival irritation. |
| Sensitization | Skin Sens. 1 (Potential) | Cinnamyl derivatives can act as haptens, binding to skin proteins and triggering immune responses over time. |
| Physical State | Low-Melting Solid/Liquid | Melting Point: ~30°C. Often requires gentle heating for transfer, increasing vapor pressure and inhalation risk. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Nitrile Imperative"
Do NOT use Natural Rubber Latex. Esters like Cinnamyl phenylacetate can permeate and degrade latex lattices, causing the glove to swell and lose structural integrity within minutes.
-
Standard Handling (Splash Protection):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Thickness: Minimum 4 mil (0.10 mm).
-
Protocol: "Double-gloving" is recommended if handling pure neat liquid >100mL. Change outer gloves immediately upon splash contact.[1]
-
-
Immersion / High Exposure:
-
Material: Silver Shield® (PE/EVAL/PE) or Viton®.
-
Logic: These multi-layer laminates provide >480 minutes of breakthrough time against aromatic esters.
-
Eye & Face Protection[2][3]
-
Standard Bench Work: ANSI Z87.1 compliant Safety Glasses with side shields.
-
Thermal Processing (>40°C): Chemical Splash Goggles.
-
Reasoning: As you heat the substance to melt it (above 30°C), viscosity drops and splash risk increases. Goggles seal the ocular cavity against vapors and micro-droplets.
-
Respiratory Protection
-
Ambient Temp: Not required if working in a certified fume hood (Face velocity: 80–100 fpm).
-
Outside Hood / Aerosol Generating: NIOSH-certified Half-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Trigger: If you can smell the "hyacinth/floral" odor, your engineering controls have failed. Don PPE immediately.
-
Operational Workflow & Logic
The following decision tree illustrates the logic for selecting PPE based on the specific task being performed.
Figure 1: Task-based PPE selection logic ensuring appropriate protection levels based on the physical state of the compound.
Handling Protocol: The "Melt & Transfer"
Since Cinnamyl phenylacetate melts near 30°C, it often arrives as a solidified mass in the bottle.
-
Inspection: Verify glove integrity (inflation test) before touching the container.
-
Liquefaction: Place the sealed container in a water bath at 40°C–50°C .
-
Warning: Do not use a heat gun. Localized overheating can cause rapid vaporization or flash (Flash Point > 100°C, but caution is mandatory).
-
-
Transfer: Once liquid, use a glass pipette or chemically resistant syringe. Avoid pouring directly from the drum to prevent "glugging" and splashing.
-
Decontamination: Wipe the bottle threads with a Kimwipe dampened in ethanol before recapping. This prevents the cap from seizing (ester solidification) and reduces contact risk for the next user.
Emergency Response & Disposal
Spill Management
If a spill occurs, the high viscosity (if cool) or oiliness (if warm) makes water ineffective.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don splash goggles and double nitrile gloves.
-
Contain: Use Vermiculite or Sand . Do not use combustible materials like sawdust.
-
Clean: Scoop absorbed material into a hazardous waste bag. Scrub the surface with Ethanol or Isopropanol (Cinnamyl phenylacetate is insoluble in water but soluble in alcohol).
Waste Disposal Workflow
Figure 2: Standard disposal workflow for organic ester waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5282110, Cinnamyl acetate (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Cinnamyl phenylacetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
The Good Scents Company. Cinnamyl phenylacetate Safety and Properties. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
